5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-1-4(3-13)7(14)6(2-5)15-8(10,11)12/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZUAQHXJOLEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381363 | |
| Record name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-32-7 | |
| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497959-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 497959-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Intermediate
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, identified by its CAS number 497959-32-7 , is a highly functionalized aromatic aldehyde that has emerged as a significant building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] Its unique molecular architecture, featuring a salicylaldehyde core substituted with a bromine atom and a trifluoromethoxy group, offers a confluence of reactive sites and modulating electronic properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its utility in drug discovery and development.
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[4][5] The presence of this group, alongside the reactive aldehyde, the phenolic hydroxyl, and the synthetically versatile bromine atom, makes this compound a precursor to a diverse range of complex molecular scaffolds.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 497959-32-7 | [1][2][3] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2] |
| Molecular Weight | 285.02 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-Bromo-3-(trifluoromethoxy)salicylaldehyde | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | ≥95% (typical) | [1] |
| Storage | Inert atmosphere, 2-8°C | [6] |
The molecule's structure is characterized by a benzene ring with an aldehyde group at position 1, a hydroxyl group at position 2, a trifluoromethoxy group at position 3, and a bromine atom at position 5. This substitution pattern dictates its reactivity, as will be explored in subsequent sections.
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the electrophilic aromatic substitution (bromination) of its precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS: 497959-31-6). The directing effects of the substituents on the aromatic ring govern the regioselectivity of this reaction. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethoxy and aldehyde groups are meta-directing. This combination of directing effects ensures that the incoming bromine electrophile is selectively introduced at the C5 position, which is para to the hydroxyl group and meta to the aldehyde and trifluoromethoxy groups.
Sources
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 497959-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. 497959-32-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic considerations of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. As a Senior Application Scientist, this document aims to deliver not just a recitation of facts, but a narrative grounded in the principles of medicinal chemistry and process development. We will explore the synergistic effects of the bromo, hydroxyl, and trifluoromethoxy functionalities, which render this molecule a highly valuable and versatile scaffold in the synthesis of novel therapeutic agents. The causality behind experimental choices, from synthetic protocols to analytical characterization, will be elucidated to provide a self-validating framework for researchers. This guide is structured to be a practical resource, offering both foundational knowledge and actionable protocols for the application of this unique chemical entity in drug discovery and development programs.
Introduction: The Strategic Importance of Fluorinated and Halogenated Scaffolds
The deliberate incorporation of fluorine and other halogens into molecular frameworks is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy substituent provides a more lipophilic and metabolically stable alternative, capable of modulating pKa, improving membrane permeability, and participating in favorable protein-ligand interactions.[1][2]
When combined with a bromine atom on a salicylaldehyde core, as in this compound, the synthetic utility is magnified. The bromine atom serves as a versatile synthetic handle for a myriad of cross-coupling reactions, while the salicylaldehyde moiety is a classic precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems known to possess a wide range of biological activities, including anticancer and antifungal properties.[3][4][5] This strategic combination of functional groups makes this compound a highly sought-after building block for the construction of complex and biologically active molecules.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is the foundation of its chemical reactivity and biological potential. A thorough understanding of its structural features is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 497959-32-7 | [6] |
| Molecular Formula | C8H4BrF3O3 | [6] |
| Molecular Weight | 285.01 g/mol | [6] |
| IUPAC Name | This compound | [7] |
| InChI Key | FXZUAQHXJOLEJG-UHFFFAOYSA-N | [8] |
The key structural features include:
-
Aromatic Ring: A benzene ring providing a rigid scaffold for the appended functional groups.
-
Aldehyde Group (-CHO): An electrophilic center, prone to nucleophilic attack, making it a prime site for derivatization.
-
Hydroxyl Group (-OH): An ortho-directing, activating group that can participate in hydrogen bonding and act as a nucleophile or a proton donor.
-
Bromo Group (-Br): A deactivating but ortho-, para-directing group that is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3]
-
Trifluoromethoxy Group (-OCF3): A strongly electron-withdrawing and highly lipophilic group that enhances metabolic stability.[9]
The interplay of these groups dictates the molecule's electronic properties and reactivity in subsequent chemical transformations.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the synthesis of the precursor followed by its selective bromination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Regioselective Bromination
This protocol is based on analogous brominations of substituted phenols and benzaldehydes.[10][11]
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition: Add N-bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution. The directing effects of the hydroxyl (ortho-, para-directing) and trifluoromethoxy (meta-directing relative to its attachment point, but influencing the overall electron density) groups are expected to favor bromination at the 5-position.[12]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction with water. Extract the product with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted and Comparative)
While explicit, published spectra for this compound are not widely available, we can predict the key features based on its structure and by comparison with analogous compounds like 5-bromo-2-hydroxybenzaldehyde.[13][14]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one for the aldehyde proton.
-
Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be consistent with a meta-relationship.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the region of δ 5.0-6.0 ppm or higher.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 190-200 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
Trifluoromethoxy Carbon (-OCF3): A quartet around δ 120-125 ppm with a large C-F coupling constant.
FT-IR Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (aromatic and aldehydic): Bands around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.
-
C=O Stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.
-
C=C Stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1200-1000 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically below 600 cm⁻¹.
Mass Spectrometry
The mass spectrum (electron ionization, EI) would be expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.[15]
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile starting material for the synthesis of biologically active compounds.
Synthesis of Schiff Bases and Metal Complexes
A primary application is the synthesis of Schiff bases through condensation with primary amines. These Schiff bases can act as ligands for various metal ions, and the resulting complexes have shown promise as antimicrobial and anticancer agents.[16]
Caption: Workflow for the synthesis of bioactive metal complexes from this compound.
Precursor for Heterocyclic Synthesis
The aldehyde functionality can participate in a variety of cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in many approved drugs. The bromo substituent can be further elaborated using cross-coupling reactions to introduce additional molecular complexity.
Fragment-Based Drug Discovery
This molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The trifluoromethoxy and bromo groups provide distinct vectors for fragment evolution, allowing for systematic exploration of the chemical space around a biological target.
Conclusion
This compound is a molecule of significant strategic importance for researchers in drug discovery and development. Its unique combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, a versatile bromine handle, and a property-modulating trifluoromethoxy group makes it an ideal starting material for the synthesis of novel and complex bioactive molecules. While detailed experimental data for this specific compound is emerging, its properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogues. This guide has provided a framework for understanding and utilizing this valuable building block, grounded in scientific integrity and practical application.
References
- BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.
- BenchChem. (2025). Application Notes: Synthesis of Bioactive Molecules from 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.
- Dalton Transactions. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Royal Society of Chemistry.
- PubMed. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes.
- ResearchGate. (2022). The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes.
- ChemicalBook. (n.d.). 5-BROMO-2-(TRIFLUOROMETHOXY)BENZALDEHYDE(923281-52-1) 1H NMR spectrum. ChemicalBook.
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
- SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. Wiley.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Development and Application of Trifluoromethoxylating Reagents | Request PDF.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST WebBook.
- EvitaChem. (n.d.). Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8. EvitaChem.
- BenchChem. (n.d.). Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde. BenchChem.
- BenchChem. (2025). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. BenchChem.
- Supporting Information. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- PubMed. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides.
- Alfa Chemistry. (n.d.). CAS 251300-30-8 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. Alfa Chemistry.
- BLDpharm. (n.d.). 497959-32-7|this compound. BLDpharm.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 497959-32-7. SCBT.
- Stenutz. (n.d.). 2-hydroxy-3-(trifluoromethyl)benzaldehyde. Stenutz.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Magritek.
- PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270.
- ResearchGate. (n.d.). Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [cymitquimica.com]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 14. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the practical implications of these properties and the methodologies for their determination.
Chemical Identity and Molecular Structure
This compound is a unique molecule that combines several key functional groups, each contributing to its overall physicochemical profile. Understanding its fundamental identity is the first step in harnessing its synthetic potential.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 497959-32-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄BrF₃O₃ | [2][3] |
| Molecular Weight | 285.02 g/mol | [3] |
| IUPAC Name | This compound | [3] |
The structural arrangement of a bromine atom, a hydroxyl group, a trifluoromethoxy group, and an aldehyde group on a benzene ring dictates its reactivity, polarity, and intermolecular interactions.
Figure 1: 2D Chemical Structure of the compound.
Experimentally Determined and Predicted Physical Properties
A thorough understanding of a compound's physical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The presence of a hydroxyl group and the overall molecular weight suggest it is likely a solid at room temperature. For comparison, the related compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has a melting point of 125-127 °C. |
| Boiling Point | Data not available | Due to its relatively high molecular weight and polarity, a high boiling point is expected. Vacuum distillation would likely be required to prevent decomposition. |
| Appearance | Likely a solid | Based on the properties of similar substituted benzaldehydes. |
| Solubility | Data not available | The polar hydroxyl and aldehyde groups suggest potential solubility in polar organic solvents like ethanol, methanol, and acetone. The trifluoromethoxy group and the benzene ring introduce lipophilic character, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate. |
Expert Insight: The lack of publicly available experimental data for these fundamental properties is a significant knowledge gap. For any research or development involving this compound, it is strongly recommended that these properties be determined experimentally.
Spectral Data Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet downfield, ~9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet), and the aromatic protons on the benzene ring (doublets or multiplets, with chemical shifts influenced by the surrounding substituents).
-
¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (~190-200 ppm), the carbon atoms of the benzene ring (with chemical shifts influenced by the electron-donating hydroxyl and electron-withdrawing bromo and trifluoromethoxy groups), and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine).
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the O-H stretch of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the C=O stretch of the aldehyde (a strong, sharp peak around 1650-1700 cm⁻¹), C-H stretches of the aromatic ring and aldehyde, and C-O and C-Br stretches at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.02 g/mol ). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols for Physical Property Determination
For researchers who need to work with this compound, determining its physical properties is a crucial first step. The following are standard, reliable protocols for these measurements.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities will typically broaden and depress the melting range.
Workflow:
Figure 2: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Solubility Determination
Causality: Solubility data is critical for selecting appropriate solvents for reactions, purification (crystallization), and formulation. It is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Workflow:
Figure 3: Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Preparation of Saturated Solution: In a series of vials, add an excess amount of the compound to a known volume of each solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Isolation of Supernatant: Allow the undissolved solid to settle. Carefully remove a known volume of the clear supernatant.
-
Quantification: Determine the concentration of the solute in the supernatant. This can be done by evaporating the solvent and weighing the residue (gravimetric analysis) or by a suitable spectroscopic method (e.g., UV-Vis spectroscopy) if a chromophore is present and a calibration curve is prepared.
Conclusion and Future Directions
This compound is a compound with high potential in synthetic chemistry, yet its fundamental physical properties are not well-documented in publicly available literature. This guide provides a framework for understanding and experimentally determining these crucial parameters. For any scientist or researcher intending to utilize this compound, the in-house determination of its melting point, boiling point, and solubility is a necessary and critical step to ensure reproducible and successful outcomes in their work.
References
- Chemcasts. This compound (CAS 497959-32-7) Properties. [Link]
Sources
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, a key fluorinated aromatic building block. This compound is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethoxy, bromo, and hydroxy-aldehydic functional groups. The presented synthesis route is based on the regioselective electrophilic bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This document offers a detailed experimental protocol, mechanistic insights, and the underlying chemical principles that ensure a high-yield, high-purity synthesis suitable for drug development and advanced material applications.
Introduction: The Strategic Value of Fluorinated Scaffolds
Fluorinated organic molecules are foundational in modern drug discovery. The incorporation of fluorine, particularly as a trifluoromethoxy (-OCF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, this compound, combines this valuable group with three other critical functionalities:
-
A Phenolic Hydroxyl Group (-OH): Acts as a key hydrogen bond donor and a handle for further derivatization, such as etherification.
-
An Aldehyde Group (-CHO): A versatile functional group for forming Schiff bases, undergoing reductive amination, or participating in various C-C bond-forming reactions.
-
A Bromo Substituent (-Br): Provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling complex molecular architectures to be constructed.
This guide details a reliable pathway to access this potent building block, empowering researchers to accelerate their discovery programs.
Retrosynthetic Analysis and Pathway Design
The synthesis strategy hinges on a single, highly regioselective transformation: electrophilic aromatic substitution.
Core Logic: The most direct and efficient route to the target compound is the bromination of the commercially available precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde[1][2][3]. The key to this strategy is controlling the position of the incoming electrophile (Br⁺). The substitution pattern on the benzene ring dictates the outcome:
-
Hydroxyl Group (-OH): A powerful ortho, para-director and activating group.
-
Trifluoromethoxy Group (-OCF₃): A deactivating, meta-directing group due to its strong electron-withdrawing nature.
-
Aldehyde Group (-CHO): A deactivating, meta-directing group.
The concerted effect of these groups strongly favors electrophilic attack at the C5 position, which is para to the powerfully activating hydroxyl group and meta to the deactivating aldehyde and trifluoromethoxy groups. This inherent electronic bias makes the synthesis highly selective, minimizing the formation of unwanted isomers.
Recommended Synthesis Pathway: Visual Workflow
The proposed synthesis involves the direct bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde using N-Bromosuccinimide (NBS) in acetonitrile. NBS is chosen as the brominating agent for its ease of handling (solid) and its ability to provide a low, steady concentration of electrophilic bromine, which helps prevent over-bromination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally analogous compounds, such as 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde[4].
Materials:
-
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10-15 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, quench the mixture by adding deionized water (equal to the volume of acetonitrile used). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of water).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent, to afford the pure this compound.
Data Summary and Stoichiometry
The following table provides a representative summary of the reactants for a laboratory-scale synthesis.
| Compound | IUPAC Name | CAS Number | Mol. Weight ( g/mol ) | Molar Eq. | Sample Mass/Volume |
| Starting Material | 2-hydroxy-3-(trifluoromethoxy)benzaldehyde | 497959-31-6 | 206.12[1] | 1.0 | 5.00 g (24.2 mmol) |
| Reagent | N-Bromosuccinimide | 128-08-5 | 177.98 | 1.1 | 4.74 g (26.6 mmol) |
| Solvent | Acetonitrile | 75-05-8 | 41.05 | - | ~100 mL |
| Product | This compound | 497959-32-7 | 285.01[5] | - | ~4.5-5.5 g (Yield: ~65-80%)* |
*Expected yield based on analogous reactions[4].
Conclusion
The synthesis pathway detailed in this guide represents an efficient, reliable, and highly regioselective method for producing this compound. By leveraging the directing effects of the substituents on the aromatic ring, this protocol provides a direct route to a valuable chemical intermediate. The use of N-Bromosuccinimide ensures operational simplicity and safety. This building block is now readily accessible for researchers engaged in the development of novel pharmaceuticals and advanced functional materials.
References
- Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]
- The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. Autechaux.com. [Link]
- 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]
- Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Erowid. [Link]
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]
Sources
- 1. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 497959-31-6|2-Hydroxy-3-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 5. scbt.com [scbt.com]
starting materials for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of this compound (CAS No: 497959-32-7), a valuable fluorinated aromatic building block in medicinal chemistry and materials science.[1][2] We will dissect the most efficient and logical synthetic route, starting from commercially available precursors, and provide detailed, field-proven protocols. The causality behind experimental choices, reagent selection, and reaction conditions is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemistry.
To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule is deconstructed into simpler, more readily available precursors. The primary disconnection points are the carbon-bromine and carbon-carbon bonds of the aldehyde group.
The most strategic disconnection is the C-Br bond, as electrophilic aromatic substitution on a phenol ring is a well-established and high-yielding transformation. This reveals the key intermediate: 2-hydroxy-3-(trifluoromethoxy)benzaldehyde . Subsequently, disconnecting the aldehyde group via a formylation reaction leads back to the foundational starting material, 2-(trifluoromethoxy)phenol .
Sources
IUPAC name for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 497959-32-7), a specialized aromatic aldehyde of significant interest in medicinal chemistry and advanced organic synthesis. The document elucidates the compound's chemical identity, physicochemical properties, and details a robust synthetic protocol. A core focus is placed on the strategic importance of the trifluoromethoxy (-OCF₃) moiety, a functional group known to enhance critical drug-like properties such as metabolic stability and membrane permeability.[1][2][3] Furthermore, this guide explores the compound's chemical reactivity, its utility as a versatile building block, and outlines essential safety and handling procedures. This document is intended to serve as a key resource for professionals leveraging fluorinated scaffolds in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the key identifiers and structural features of this compound.
Nomenclature and Key Identifiers
The systematic IUPAC name for this compound is this compound.[4][5] Its identity is unambiguously confirmed by its CAS Registry Number.
| Identifier | Value | Source(s) |
| CAS Number | 497959-32-7 | [4][6][7][8] |
| Molecular Formula | C₈H₄BrF₃O₃ | [4][7] |
| Molecular Weight | 285.01 g/mol | [6][7] |
| IUPAC Name | This compound | [4][5] |
| InChI Key | FXZUAQHXJOLEJG-UHFFFAOYSA-N | [4][6] |
| SMILES | O=Cc1cc(Br)cc(OC(F)(F)F)c1O | [4] |
Structural Representation
The molecule consists of a benzaldehyde core functionalized with three key substituents that dictate its reactivity: a bromine atom at the C5 position, a hydroxyl group at C2 (classifying it as a salicylaldehyde derivative), and a trifluoromethoxy group at C3.
Caption: Molecular Structure of this compound.
Physicochemical Data
While comprehensive experimental data is not widely published, the compound is known to be a solid at standard temperature and pressure.[4] Key thermophysical properties are estimated or require experimental determination.
| Property | Value | Notes |
| Physical State | Solid | [4] |
| Purity | ≥95% (Commercially available) | [6] |
| Melting Point | Data not readily available. Requires experimental determination. | |
| Boiling Point | Data not readily available. Requires experimental determination. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone). | Based on structural similarity to related compounds. |
The Strategic Importance of the Trifluoromethoxy Group in Drug Discovery
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][9] The trifluoromethoxy (-OCF₃) group, in particular, is increasingly valued as a bioisostere for other groups, offering a unique combination of properties that can significantly enhance a molecule's therapeutic potential.[2][9][10]
Key advantages conferred by the -OCF₃ group include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[2][3]
-
Increased Lipophilicity : The -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][11] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Modulation of Electronic Properties : As a strong electron-withdrawing group, the -OCF₃ substituent can significantly alter the pKa of nearby functional groups and influence the electronic nature of the aromatic ring, thereby modulating binding affinity with biological targets.[11]
-
Conformational Control : The steric bulk and electronic properties of the -OCF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal receptor engagement.[11]
Caption: Influence of the -OCF₃ group on key drug-like properties.
Synthesis and Purification
The synthesis of this compound is not widely detailed in the literature. However, a logical and efficient synthetic route can be designed based on established organohalogen chemistry. The most direct approach involves the regioselective bromination of the commercially available precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-31-6).[4]
Retrosynthetic Analysis & Rationale
The retrosynthetic strategy hinges on electrophilic aromatic substitution. The starting material, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde, possesses two activating groups: the hydroxyl (-OH) and the trifluoromethoxy (-OCF₃). Both are ortho-, para-directing. The strong activating and ortho-directing nature of the hydroxyl group, combined with the steric hindrance at the C1 and C3 positions, strongly favors electrophilic attack at the C5 position, which is para to the hydroxyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions.
Detailed Experimental Protocol
Reaction: Electrophilic Bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.05 equiv.)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 equiv.). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 equiv.) in anhydrous acetonitrile. Add the NBS solution dropwise to the stirred solution of the starting material at room temperature over 15-20 minutes. Rationale: Slow addition of NBS maintains a low concentration of the electrophile, enhancing regioselectivity and preventing potential side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: a. Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. b. Remove the acetonitrile under reduced pressure. c. Dilute the residue with dichloromethane and water. Transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Rationale: The bicarbonate wash removes any acidic byproducts, such as succinimide. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Quality Control & Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of aldehyde and hydroxyl protons.
-
¹⁹F NMR: To verify the presence and integrity of the -OCF₃ group.
-
¹³C NMR: To account for all carbon atoms in the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Caption: Workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Synthetic Utility
This compound is a multifunctional building block. Its synthetic utility is derived from the distinct reactivity of its three primary functional groups, which can be addressed with high selectivity.
-
Aldehyde Group: The carbonyl is the primary site for nucleophilic attack. It readily undergoes reactions such as:
-
Schiff Base Formation: Condensation with primary amines to form imines, which are crucial intermediates for ligands and bioactive molecules.
-
Reductive Amination: Conversion to a secondary or tertiary amine via an imine intermediate.
-
Wittig Reaction: Formation of a carbon-carbon double bond.
-
Grignard/Organolithium Addition: Creation of secondary alcohols. The powerful electron-withdrawing effects of the flanking -Br and -OCF₃ groups enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to less substituted benzaldehydes.[12]
-
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be:
-
Alkylated or Acylated: To form ethers or esters, respectively. This allows for the introduction of diverse functionalities or the use of the hydroxyl as a protecting group.
-
Directed Metallation: The hydroxyl group can direct ortho-lithiation, although the presence of the bromine atom complicates this pathway.
-
-
Bromo Group: The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: With boronic acids/esters.
-
Sonogashira Coupling: With terminal alkynes.
-
Buchwald-Hartwig Amination: With amines.
-
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling this compound. While a specific, detailed safety data sheet is not widely available, data from structurally similar halogenated and fluorinated benzaldehydes provides a strong basis for hazard assessment.[13][14][15][16][17]
| Aspect | Guideline |
| Hazard Identification | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [14][15] Harmful if swallowed or in contact with skin.[15] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat.[14][15] Avoid breathing dust/fumes.[14] Wash hands thoroughly after handling.[16] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[14] Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[14] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a highly functionalized synthetic intermediate with significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the aldehyde, hydroxyl, and bromo groups provides orthogonal chemical handles for sequential, selective modifications. Critically, the presence of the trifluoromethoxy group imparts desirable physicochemical properties that are highly sought after in modern drug discovery. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to effectively utilize this valuable chemical tool in their scientific endeavors.
References
- Chemcasts. (n.d.). This compound (CAS 497959-32-7) Properties. Chemcasts.
- K. E. K. K. I. T. I. K. O., K. A. W. A. D. A. K. O. J. I., & K. O. B. A. Y. A. S. H. I. Y. O. S. H. I. R. O. (1985). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.
- Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- Majumdar, S., & Tlili, A. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(3), 115-128. [Link]
- Wikipedia. (2025). Trifluoromethoxy group. Wikipedia.
- ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Boyarskiy, V. P., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(44), 7352-7368. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-casts.com [chem-casts.com]
- 5. This compound 95% | CAS: 497959-32-7 | AChemBlock [achemblock.com]
- 6. This compound [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 497959-32-7|this compound|BLD Pharm [bldpharm.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethoxy group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Introduction
This compound is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of functional groups—a reactive aldehyde, a phenolic hydroxyl, a bromine atom, and a trifluoromethoxy group—makes it a versatile building block for the synthesis of complex molecular architectures. The precise characterization of this compound is paramount for its effective use, ensuring purity, confirming structural integrity, and understanding its reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1]
This technical guide provides a comprehensive analysis of the expected spectral data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its interpretation.
Molecular Structure and Spectroscopic Implications
The arrangement and electronic nature of the substituents on the benzaldehyde core are critical determinants of its spectral properties.
-
Aldehyde (-CHO): A strongly electron-withdrawing and deshielding group.
-
Hydroxyl (-OH): An electron-donating group by resonance, capable of forming a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen.
-
Bromo (-Br): An electron-withdrawing group via induction, with a significant isotopic signature in mass spectrometry.
-
Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing and lipophilic group, providing unique signals in ¹⁹F NMR and influencing the electronic environment of the aromatic ring.
The interplay of these groups dictates the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The expected spectrum is simple and highly characteristic due to the substitution pattern.
Anticipated ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Aldehyde H (-CHO) | ~9.8 - 10.2 | Singlet (s) | N/A | 1H | Strong deshielding by the carbonyl group.[2][3][4] |
| Hydroxyl H (-OH) | ~11.0 - 12.0 | Singlet (s), broad | N/A | 1H | Intramolecular hydrogen bonding to the carbonyl oxygen causes significant downfield shift.[2] Position is solvent and concentration dependent. |
| Aromatic H (H-6) | ~7.6 - 7.8 | Doublet (d) | ~2-3 | 1H | Meta to the -CHO and -OCF₃ groups, ortho to the -Br group. Deshielded by neighboring electron-withdrawing groups. |
| Aromatic H (H-4) | ~7.3 - 7.5 | Doublet (d) | ~2-3 | 1H | Meta to the -OH and -Br groups, ortho to the -OCF₃ group. |
Causality Behind the Predictions:
-
The aldehyde proton's downfield shift is a classic diagnostic feature, pushed even further by the aromatic ring's electronic environment.[4]
-
The two aromatic protons (H-4 and H-6) are meta to each other, resulting in a small coupling constant (J) and appearing as sharp doublets. Their exact chemical shifts are influenced by the combined electronic effects of all four substituents.
-
The significant downfield shift of the hydroxyl proton is strong evidence for the ortho relationship between the -OH and -CHO groups, which facilitates the formation of a stable six-membered intramolecular hydrogen-bonded ring.[2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
Anticipated ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Rationale |
| Carbonyl C (-CHO) | ~195 - 197 | Singlet (s) | Highly deshielded environment of the aldehyde carbonyl carbon.[2][5] |
| C-2 (-OH) | ~158 - 162 | Singlet (s) | Carbon bearing the electron-donating hydroxyl group, shifted downfield. |
| C-3 (-OCF₃) | ~145 - 150 | Quartet (q) | Carbon attached to the electronegative -OCF₃ group. Shows coupling to the three fluorine atoms. |
| C-6 | ~138 - 142 | Singlet (s) | Aromatic CH carbon. |
| C-4 | ~125 - 130 | Singlet (s) | Aromatic CH carbon. |
| C-1 (-CHO) | ~120 - 124 | Singlet (s) | Aromatic carbon attached to the aldehyde group. |
| C-5 (-Br) | ~115 - 119 | Singlet (s) | Carbon bearing the bromine atom. |
| Trifluoromethoxy C (-OCF₃ ) | ~120 - 122 | Quartet (q, J ≈ 260 Hz) | The carbon of the -CF₃ group, exhibiting a large one-bond C-F coupling.[6] |
¹⁹F NMR Spectroscopy: A Unique Signature
¹⁹F NMR is essential for confirming the presence and integrity of the trifluoromethoxy group.
-
Predicted Chemical Shift: A sharp singlet is expected in the region of -58 to -62 ppm (relative to CFCl₃). The absence of coupling in the ¹⁹F spectrum confirms the -OCF₃ linkage, as opposed to a -CF₃ group directly attached to the ring.
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |
| 3100 - 3400 | O-H stretch | Broad, Medium | Indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |
| > 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[7] |
| 2820-2880 & 2720-2780 | Aldehyde C-H stretch | Medium-Weak | A highly diagnostic pair of peaks for the aldehyde C-H bond, often referred to as a Fermi doublet.[8][9] |
| 1650 - 1670 | C=O stretch | Strong, Sharp | The carbonyl stretch of the aldehyde. Its frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond.[5][10] |
| 1450 - 1600 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations.[7] |
| 1100 - 1300 | C-O stretch & C-F stretch | Strong | A complex region with overlapping strong absorptions from the phenolic C-O, the aryl-ether C-O, and the powerful C-F stretches of the trifluoromethoxy group. |
| < 600 | C-Br stretch | Medium | Found in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the press arm to ensure firm, even contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation pattern under ionization.
Anticipated Electron Ionization (EI)-MS Data
-
Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet will be observed for the molecular ion and any bromine-containing fragments.
-
m/z 284: [C₈H₄⁷⁹BrF₃O₃]⁺
-
m/z 286: [C₈H₄⁸¹BrF₃O₃]⁺
-
-
Trustworthiness: The presence of this ~1:1 isotopic doublet is a self-validating feature, providing high confidence in the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pattern
The fragmentation of the molecular ion is driven by the formation of stable ions and neutral molecules.
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Key Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 284 / 286 | [C₈H₄BrF₃O₃]⁺˙ | - | Molecular Ion [M]⁺˙ |
| 283 / 285 | [C₈H₃BrF₃O₃]⁺ | •H | Loss of the aldehydic hydrogen radical.[11] |
| 255 / 257 | [C₇H₄BrF₃O₂]⁺ | •CHO | Loss of the formyl radical.[11] |
| 227 / 229 | [C₆H₄BrF₃O]⁺ | •CHO, CO | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |
| 205 | [C₈H₄F₃O₃]⁺ | •Br | Loss of the bromine radical. |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate).
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography (GC): Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the analyte from any impurities.
-
Mass Spectrometry (MS):
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
-
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra precisely define the connectivity of the molecule, while ¹⁹F NMR confirms the trifluoromethoxy group. IR spectroscopy validates the presence of all key functional groups, with the intramolecular hydrogen bond being a particularly noteworthy feature. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the characteristic bromine isotopic pattern serving as a definitive marker. Together, these techniques provide a robust, self-validating system for the characterization of this important chemical intermediate, ensuring its quality and suitability for advanced research and development applications.
References
- BenchChem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
- BenchChem. A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
- Fluorine notes. (October 2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- BenchChem. A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Pramanik, A. et al. Overtone spectroscopy of benzaldehyde.
- The Royal Society of Chemistry. Supporting Information for publication.
- NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- NIH. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- University of Calgary. IR: aldehydes.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 497959-32-7). Designed for researchers, chemists, and professionals in drug development, this document delves into the physicochemical properties governing its solubility, offers a predictive analysis across various organic solvent classes, and provides a detailed, field-proven experimental protocol for quantitative solubility determination.
Introduction: A Molecule of Interest
This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique structure, featuring a hydroxyl group, an aldehyde, a bromine atom, and a trifluoromethoxy group, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Understanding its solubility is a critical first step in reaction design, purification, formulation, and biological screening, as it dictates solvent selection, reaction kinetics, and bioavailability.
Compound Identity:
-
IUPAC Name: this compound
-
CAS Number: 497959-32-7[2]
-
Molecular Formula: C₈H₄BrF₃O₃[1]
-
Molecular Weight: 285.02 g/mol [3]
Physicochemical Properties & Predicted Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The molecular structure of this compound presents several functional groups that contribute to its overall polarity and solubility behavior.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents like alcohols.
-
Aldehyde Group (-CHO): The carbonyl within the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring solubility in nonpolar or weakly polar solvents.
-
Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule, but it generally reduces polarity compared to a hydrogen atom.[6]
-
Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and electron-withdrawing group. The trifluoromethoxy group significantly increases the nonpolar character of the molecule, more so than a methoxy group, suggesting enhanced solubility in less polar organic solvents.
Causality Behind Predictions: The interplay between the polar hydroxyl and aldehyde groups and the large, lipophilic brominated benzene ring and trifluoromethoxy group creates a molecule with a mixed polarity. Therefore, it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its optimal solubility is expected in solvents of intermediate polarity that can interact with both the polar and nonpolar regions of the molecule.
Predicted Qualitative Solubility Data
Given the scarcity of published quantitative data, the following table summarizes the predicted solubility based on structural analysis. These predictions serve as a starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group of the solvent can hydrogen bond with the solute's hydroxyl and aldehyde groups, but the lipophilic parts of the solute will limit high solubility.[7] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents possess a significant dipole moment to solvate the polar functional groups but are also sufficiently nonpolar to accommodate the aromatic ring and trifluoromethoxy group. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity and dispersion forces of these solvents are well-suited to dissolve molecules with mixed characteristics like the target compound. |
| Aromatic | Toluene, Xylene | Moderately Soluble | The nonpolar aromatic ring of the solvent can interact favorably with the solute's benzene ring via π-stacking, but interaction with the polar groups is weak. |
| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The large difference in polarity between the solvent and the solute's polar functional groups makes dissolution energetically unfavorable.[4] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6][8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Objective
To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid)
-
High-purity organic solvents
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Calibration Curve: a. Prepare a stock solution of the compound in the chosen solvent at a known concentration. b. Perform a serial dilution to create a series of at least five calibration standards of known concentrations. c. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure saturation and is visually confirmed by the presence of undissolved solid after equilibration.[8] b. Add a known volume or mass of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[8] A preliminary kinetic study can be performed to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: a. After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the supernatant.[8]
-
Sample Collection and Analysis: a. Carefully withdraw a sample of the clear supernatant using a syringe. b. Immediately attach a syringe filter and dispense the solution into a clean vial. Filtering is crucial to remove any microscopic undissolved particles. c. Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of your calibration curve. d. Analyze the diluted sample using the same analytical method used for the calibration standards.
-
Calculation of Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Workflow for Solubility Determination
Sources
reactivity of the aldehyde group in 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Aldehyde Reactivity of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Abstract
This compound, identified by CAS Number 497959-32-7, is a highly functionalized aromatic aldehyde that serves as a pivotal building block in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][2] Its chemical architecture, featuring a strategic arrangement of a hydroxyl group, a bromine atom, and a potent trifluoromethoxy group, imparts a unique and heightened reactivity to the core aldehyde functionality. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of the aldehyde group. It further details key transformations, including nucleophilic additions, condensation reactions, and oxidations, supported by field-proven experimental protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Molecular Architecture and Electronic Landscape
The is not merely that of a typical benzaldehyde; it is profoundly modulated by the electronic interplay of its substituents. The molecular formula is C₈H₄BrF₃O₃ with a molecular weight of 285.01 g/mol .[3]
-
Trifluoromethoxy Group (-OCF₃) at C3: This group is a powerful electron-withdrawing substituent, primarily through its strong negative inductive effect (-I). It significantly depletes electron density from the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon in the aldehyde group. This makes the aldehyde exceptionally susceptible to nucleophilic attack.[4]
-
Bromo Group (-Br) at C5: The bromine atom also exerts a net electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the carbonyl carbon.
-
Hydroxyl Group (-OH) at C2: Positioned ortho to the aldehyde, the hydroxyl group has a dual role. While it is electron-donating through resonance (+M effect), its most significant influence is the potential for intramolecular hydrogen bonding with the carbonyl oxygen. This interaction can lock the aldehyde in a specific conformation, influencing the stereochemical outcome of reactions and modulating the carbonyl's reactivity.
The cumulative effect of these substituents renders the aldehyde carbon a highly electron-deficient center, priming it for a wide array of chemical transformations.
Sources
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. As a Senior Application Scientist, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to offer a predictive framework for the regioselectivity of this polysubstituted aromatic compound. We will delve into the nuanced interplay of the directing effects of the hydroxyl, formyl, and trifluoromethoxy substituents, providing detailed, step-by-step experimental protocols for key EAS reactions, including nitration and halogenation. Furthermore, the challenges and potential alternative strategies for Friedel-Crafts reactions on this deactivated system are critically discussed. This guide is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the rational design of synthetic routes utilizing this versatile building block.
Introduction: The Strategic Importance of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine-containing functional groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a valuable substituent for modulating these properties.
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a trifunctional aromatic compound that presents a unique platform for the synthesis of complex molecular architectures. The salicylaldehyde scaffold is a privileged structure in its own right, while the trifluoromethoxy group offers a powerful tool for fine-tuning molecular properties. Understanding the reactivity of this substrate in electrophilic aromatic substitution is crucial for its effective utilization in synthetic campaigns.
This guide will provide a detailed examination of the factors governing the regioselectivity of EAS reactions on this molecule and offer practical guidance for performing these transformations in a laboratory setting.
Analysis of Substituent Directing Effects: A Tripartite System
The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is determined by the electronic and steric properties of the substituents already present. In the case of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde, we have a fascinating interplay of three distinct directing groups.
-
The Hydroxyl (-OH) Group at C2: The hydroxyl group is a powerful activating group and a strong ortho, para-director.[1][2] This is due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance, thereby stabilizing the positive charge of the arenium ion intermediate in ortho and para attack.[3][4]
-
The Formyl (-CHO) Group at C1: The formyl group is a deactivating group and a meta-director.[5] Its electron-withdrawing nature, both through resonance and induction, destabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions.[6]
-
The Trifluoromethoxy (-OCF3) Group at C3: The trifluoromethoxy group is a strongly electron-withdrawing and deactivating group.[7] While the oxygen atom has lone pairs, the strong inductive effect of the three fluorine atoms significantly reduces their ability to donate into the ring via resonance.[8] This deactivating nature directs incoming electrophiles to the meta position relative to itself.
Predicting the Regioselectivity: The Dominance of the Activating Group
In a polysubstituted benzene ring with competing directing effects, the most powerful activating group generally dictates the position of electrophilic attack. In our target molecule, the hydroxyl group is the only activating substituent. Therefore, it is the primary determinant of the regioselectivity. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to itself.
Let's analyze the available positions on the ring:
-
C4: para to the hydroxyl group.
-
C6: ortho to the hydroxyl group.
-
C5: meta to the hydroxyl group.
Based on the directing effect of the hydroxyl group, we can predict that electrophilic substitution will preferentially occur at the C4 and C6 positions. The formyl and trifluoromethoxy groups, being deactivators, will primarily influence the overall reaction rate, making the molecule less reactive than phenol itself.
Figure 1: Analysis of substituent directing effects and predicted regioselectivity.
Experimental Protocols for Electrophilic Aromatic Substitution
The following protocols are adapted from established procedures for salicylaldehyde and related compounds. Researchers should perform small-scale test reactions to optimize conditions for 2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring. Given the directing effects discussed, we anticipate the formation of 4-nitro- and 6-nitro-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Protocol: Nitration of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Materials:
-
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3, 70%)
-
Ice
-
Dichloromethane (CH2Cl2)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 g, 4.85 mmol) in 10 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.4 mL, ~6.3 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.
-
Slowly add the nitrating mixture dropwise to the stirred solution of the starting material over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 50 g of crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.
Expected Outcome: A mixture of 4-nitro- and 6-nitro-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. The ratio of these isomers will depend on the steric hindrance at the C6 position.
Halogenation (Bromination)
Bromination introduces a bromine atom (-Br) onto the aromatic ring. Similar to nitration, substitution is expected at the C4 and C6 positions.
Protocol: Bromination of 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Materials:
-
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
-
Bromine (Br2)
-
Acetic Acid (CH3COOH)
-
Sodium Thiosulfate Solution (Na2S2O3)
-
Standard Glassware
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 g, 4.85 mmol) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
In the dropping funnel, prepare a solution of bromine (0.25 mL, 4.85 mmol) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the starting material at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into 50 mL of cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Wash the organic extracts (or the dissolved precipitate) with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Expected Outcome: A mixture of 4-bromo- and 6-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Figure 2: Experimental workflows for nitration and bromination.
Friedel-Crafts Reactions: A Discussion of Challenges
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings.[9] However, their application to 2-hydroxy-3-(trifluoromethoxy)benzaldehyde is expected to be challenging for several reasons:
-
Deactivation of the Ring: The presence of two strong deactivating groups (formyl and trifluoromethoxy) significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic carbocation or acylium ion intermediates.
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl3) required for the reaction can complex with the lone pairs on the oxygen atoms of both the hydroxyl and formyl groups. This complexation further deactivates the ring and may require stoichiometric amounts of the catalyst.
-
Potential for Rearrangements: Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of products.
Given these challenges, standard Friedel-Crafts conditions are unlikely to be successful. Alternative strategies for introducing alkyl or acyl groups may be more viable, such as:
-
Protection of the Aldehyde and Hydroxyl Groups: Converting the aldehyde to an acetal and the hydroxyl group to an ether could mitigate the deactivating effects and prevent complexation with the Lewis acid.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated derivative of the starting material would be a more reliable method for introducing alkyl or aryl substituents.
Synthesis of the Starting Material: 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
A plausible synthetic route to 2-hydroxy-3-(trifluoromethoxy)benzaldehyde would involve the formylation of 2-(trifluoromethoxy)phenol. The Duff reaction or the Reimer-Tiemann reaction are common methods for the ortho-formylation of phenols.
Protocol: Synthesis via the Duff Reaction
Materials:
-
2-(trifluoromethoxy)phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl)
-
Standard Glassware
Procedure:
-
A mixture of 2-(trifluoromethoxy)phenol (1 eq.), hexamethylenetetramine (1.5 eq.), and glycerol (or trifluoroacetic acid) as the solvent is heated to 140-160 °C for several hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and hydrolyzed with aqueous hydrochloric acid.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
Conclusion
2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a valuable building block for the synthesis of complex organic molecules. Its reactivity in electrophilic aromatic substitution is governed by the powerful activating and ortho, para-directing effect of the hydroxyl group, which overrides the deactivating effects of the formyl and trifluoromethoxy substituents. This guide provides a predictive framework for the regioselectivity of EAS reactions and offers detailed, adaptable protocols for nitration and halogenation. While Friedel-Crafts reactions present significant challenges, alternative strategies can be employed to achieve the desired C-C bond formations. The synthetic protocol for the starting material provides a complete picture for the utilization of this versatile compound in research and development.
References
- ChemTalk. Directing Effects. [Link]
- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
- Aakash Institute.
- Sparkl. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. [Link]
- Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. [Link]
- Master Organic Chemistry.
- YouTube.
- Wikipedia.
- Wikipedia. Friedel–Crafts reaction. [Link]
- ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]
- MDPI.
- YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
- Sarthaks eConnect. Write a short note on the electrophilic substitution reaction of benzaldehyde. [Link]
- University of Calgary.
- University of Illinois Springfield.
- NROChemistry. Friedel-Crafts Reactions. [Link]
- University of Wisconsin-Madison.
- ChemRxiv.
- ResearchGate.
- Wikipedia. Friedel–Crafts reaction. [Link]
- PubChem. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde. [Link]
- Google Patents.
- YouTube.
- PubChem. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde. [Link]
- Quora. Does benzaldehyde give a Friedel-Crafts reaction? [Link]
- ChemRxiv.
- Google Patents. Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
- Semantic Scholar. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. [Link]
- Organic Chemistry Portal. Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]
- PubChem. 3-(Trifluoromethoxy)benzaldehyde. [Link]
- Chemistry Stack Exchange.
- OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]
- Chemcasts. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-31-6) Properties. [Link]
Sources
- 1. Buy 2-Formyl-6-(3-trifluoromethylphenyl)phenol | 343603-86-1 [smolecule.com]
- 2. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Nitrosalicylaldehyde BP EP USP CAS 97-51-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. New preparation method of 5-nitro-salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: Synthesis, Handling, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, a specialized aromatic aldehyde. We will delve into its physicochemical properties, reliable procurement channels, critical safety protocols, and its role as a versatile building block in synthetic chemistry, with a particular focus on its applications in proteomics and drug discovery.
Core Compound Properties and Specifications
This compound is a substituted salicylaldehyde derivative. Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and electron-withdrawing bromo and trifluoromethoxy substituents, makes it a valuable intermediate for introducing complex functionalities into target molecules.
The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry. It is a lipophilic electron-withdrawing group that can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. Its properties are distinct from the related trifluoromethyl (-CF₃) group, making this building block uniquely valuable.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 497959-32-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1] |
| Molecular Weight | 285.01 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
| InChI Key | FXZUAQHXJOLEJG-UHFFFAOYSA-N |[2] |
Sourcing and Procurement
The availability of high-purity starting materials is paramount for reproducible research. This compound is classified as a specialty chemical and can be procured from several reputable suppliers who cater to the research and development market.
Table 2: Verified Chemical Suppliers
| Supplier | CAS Number | Notes |
|---|---|---|
| Santa Cruz Biotechnology | 497959-32-7 | Listed as a specialty chemical for proteomics research.[1] |
| Matrix Scientific | 497959-32-7 | Provides this compound for research and development purposes.[3] |
| Fluorochem (via CymitQuimica) | 497959-32-7 | Offers the compound with a specified purity of ≥95%.[2] |
| BLDpharm | 497959-32-7 | Available for purchase, may require cold-chain transportation.[5] |
Note: All products listed are intended for research and laboratory use only.[1][2]
Critical Safety and Handling Protocols
Substituted benzaldehydes of this class are irritants. Adherence to strict safety protocols is mandatory to ensure operator safety and experimental integrity. The following guidelines are adapted from safety protocols for structurally similar compounds.[6]
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1 certified, splash-proof chemical safety goggles are required at all times. A face shield worn over goggles provides an additional layer of protection.[6]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are mandatory to prevent skin contact.[6]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, and closed-toe shoes are required.[6]
-
Respiratory Protection: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Workflow Diagram: Safe Handling Procedure
Caption: Workflow for safely weighing and handling the reagent.
Spill & Waste Management:
-
Minor Spills: For spills contained within the fume hood, use an inert absorbent like sand or vermiculite. Scoop the material into a sealed, labeled container for hazardous waste.[6]
-
Waste Disposal: All waste containing the compound must be treated as hazardous. Containers must be clearly labeled with the full chemical name and kept sealed when not in use.[6]
Synthetic Utility and Applications
The primary value of this compound lies in its function as a molecular scaffold. The aldehyde group is a versatile handle for a wide range of chemical transformations.
Causality Behind Experimental Choices: The strategic placement of the bromine atom and the trifluoromethoxy group ortho and para to the activating hydroxyl group influences the regioselectivity of further electrophilic aromatic substitutions. The aldehyde itself is readily converted into other functional groups, making it a cornerstone for building molecular complexity.
Key Applications:
-
Schiff Base Formation: The aldehyde reacts readily with primary amines to form Schiff bases (imines). These compounds and their metal complexes are widely explored for their antimicrobial and anticancer properties.[7][8]
-
Precursor for Heterocycles: It serves as a starting material for the synthesis of various heterocyclic systems, such as chromenes, which are prevalent in biologically active molecules.[9]
-
Proteomics Research: As noted by suppliers, this reagent is used in proteomics.[1] Halogenated and aldehydic moieties can be used in the design of covalent inhibitors or probes for protein-ligand interaction studies.
Diagram: Key Reaction Pathway - Schiff Base Synthesis
Caption: Condensation reaction to form a versatile Schiff base.
Experimental Protocols
The following protocols are self-validating systems, based on established chemical principles and adapted from procedures for structurally analogous compounds.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established electrophilic aromatic bromination of a phenol, a method proven effective for the synthesis of the analogous 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde.[10] The hydroxyl group is a strong ortho-, para-director, ensuring high regioselectivity for bromination at the 5-position, which is para to the hydroxyl group.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq), in a suitable solvent such as acetonitrile.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. This is critical to control the reaction rate and minimize the formation of polybrominated byproducts.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 to 1.2 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11] The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[11]
Protocol 2: General Synthesis of a Schiff Base Derivative
This protocol describes the condensation reaction between the title aldehyde and a primary amine, a fundamental step in synthesizing novel ligands and potential therapeutic agents.[7]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol.
-
Amine Addition: Add the desired primary amine (1.0 to 1.1 eq) to the solution. Add a catalytic amount of acetic acid to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of the imine product can often be observed by a color change and can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the crystals by vacuum filtration and wash with cold solvent.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
References
- EvitaChem. (n.d.). Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8.
- BenchChem. (n.d.). Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry.
- BenchChem. (n.d.). Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
- Kuddushi, M. M., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1244, 130947.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook.
- Wiley. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. In SpectraBase.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- American Chemical Society. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 25(1), 1-6.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [cymitquimica.com]
- 3. 497959-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 497959-32-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 497959-32-7|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 [sigmaaldrich.com]
- 10. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
safety and handling of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Safe Handling and Management of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Foreword: A Proactive Approach to Chemical Safety
In the landscape of innovative research and drug development, novel chemical entities like this compound are indispensable building blocks. Their unique functionalities, however, necessitate a rigorous and proactive approach to safety. This guide is designed for the discerning scientist and researcher. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of safe handling protocols. As of this writing, comprehensive toxicological data for this specific molecule is not widely published. Therefore, this document employs a foundational safety principle: evaluating the compound based on its structural motifs and the known hazards of analogous chemicals. By understanding the reactivity of the aldehyde group, the implications of the halogen and trifluoromethoxy substitutions, and established best practices for similar reagents, we can construct a robust framework for its safe utilization.
Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. This compound is a substituted aromatic aldehyde with functional groups that dictate its reactivity and potential hazards.
| Property | Value | Source(s) |
| CAS Number | 497959-32-7 | [1] |
| Molecular Formula | C₈H₄BrF₃O₃ | [1][2] |
| Molecular Weight | 285.01 g/mol | [1][3] |
| Appearance | Data for analogous compounds suggest a physical state ranging from brown oil to off-white or tan crystalline powder.[4][5] | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol and acetone.[4] | N/A |
The presence of a bromine atom, a trifluoromethoxy group, and a reactive aldehyde function on a phenol ring suggests that researchers must consider potential respiratory and skin irritation, as well as chemical reactivity.
Hazard Assessment: An Evidence-Based Extrapolation
Given the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound, we will extrapolate hazard classifications from structurally related compounds. This is a standard practice in chemical risk assessment for new or rarely synthesized molecules. Analogs such as 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and 3-Bromo-5-(trifluoromethoxy)benzaldehyde provide a reliable basis for our safety protocols.[5][6][7]
Table 2: Extrapolated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis & Rationale |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Aldehydes are known skin irritants. This is consistently reported for brominated and fluorinated hydroxybenzaldehydes.[5][6][7][8] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | A common hazard for aromatic aldehydes, causing significant irritation upon contact.[5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors from substituted benzaldehydes can irritate the respiratory tract.[5][6][7][9] |
Precautionary Statements (P-Statements) are therefore critical:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
The Core of Safety: Risk Mitigation and Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks identified above.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[11] This is non-negotiable. The fume hood provides adequate ventilation to prevent inhalation of any potential vapors or aerosols and contains minor spills. All manipulations, including weighing, dispensing, and preparing solutions, must be performed within the fume hood sash set at the appropriate height.[11] An eyewash station and safety shower must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be deliberate and based on the identified hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[6][8]
-
Hand Protection: Nitrile gloves are the minimum requirement. Given the potential for skin absorption enhanced by the trifluoromethoxy group, using thicker (e.g., >8 mil) nitrile gloves or double-gloving is a prudent measure. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.[12]
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]
Caption: Key Storage Requirements.
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][8][13]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [6][13]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [6][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [13]
Spill Response
The response protocol depends on the scale of the spill.
Caption: Spill Response Decision Workflow.
For a minor spill contained within a fume hood, absorb the material with an inert, non-combustible absorbent like sand or vermiculite. [13]Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. For a major spill, evacuate the laboratory and notify the appropriate safety personnel immediately. [13]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: This is a halogenated organic compound. All solid waste (contaminated gloves, weigh boats) and liquid waste (rinsates, reaction residues) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. [13]* Container Management: Waste containers must be kept closed except when adding waste and stored in a secondary containment tray.
-
Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain. [14][15]
References
- This compound - CymitQuimica. URL: https://www.cymitquimica.com/product/5-bromo-2-hydroxy-3-trifluoromethoxy-benzaldehyde
- This compound (CAS 497959-32-7) Properties - Chemcasts. URL: https://chemcasts.com/mol/cas-497959-32-7
- Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) - EvitaChem. URL: https://www.evitachem.com/product/evt-378218
- MSDS of this compound - Capot Chemical. URL: https://www.capotchem.com/msds/497959-32-7.html
- Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde - Benchchem. URL: https://www.benchchem.com/product/b5628/technical-guide
- Benzaldehyde - SIGMA-ALDRICH - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/418099
- SAFETY DATA SHEET - 3-Bromo-5-(trifluoromethoxy)benzaldehyde - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC446580010
- SAFETY DATA SHEET - 5-Bromosalicylaldehyde - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC107380050
- In-Depth Technical Guide: Health and Safety Data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde - Benchchem. URL: https://www.benchchem.
- 5-Bromo-3-fluoro-2-hydroxybenzaldehyde PubChem CID 2779276 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779276
- A Comprehensive Technical Guide to the Safe Handling of 4-(Diphenylamino)benzaldehyde in the Laboratory - Benchchem. URL: https://www.benchchem.
- This compound | CAS 497959-32-7 - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-bromo-2-hydroxy-3-trifluoromethoxy-benzaldehyde-497959-32-7
- 497959-32-7(this compound) Product Description - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92109035_EN.htm
- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde - Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productName=H26279
- SAFETY DATA SHEET - 3-Bromo-5-fluorobenzotrifluoride - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/515321
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97% - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/410470
- Material Safety Data Sheet - Benzaldehyde MSDS - ScienceLab.com. URL: https://www.sciencelab.com/msds.php?msdsId=9923001
- UN1990 Benzaldehyde Analytical Grade - Carlo Erba Reagents. URL: https://www.carloerbareagents.com/resources/sds/426021_en.pdf
- SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde - Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productName=A11019
- SAFETY DATA SHEET - 2-Bromo-3-hydroxybenzaldehyde - TCI Chemicals. URL: https://www.tcichemicals.com/sds/B2206_en.pdf
- Safety Data Sheet: Benzaldehyde - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4372-IE-EN.pdf
- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259
- 5-Bromo-2,3,4-trimethoxy-benzaldehyde SDS - ECHEMI. URL: https://www.echemi.com/sds/5-bromo-2-3-4-trimethoxy-benzaldehyde-cas-28006-94-2.html
- This compound - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCasNo_497959-32-7_EN.htm
Sources
- 1. scbt.com [scbt.com]
- 2. chem-casts.com [chem-casts.com]
- 3. This compound [cymitquimica.com]
- 4. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. home.miracosta.edu [home.miracosta.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gustavus.edu [gustavus.edu]
- 15. capotchem.cn [capotchem.cn]
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of this compound, a fluorinated aromatic building block of significant interest in pharmaceutical and agrochemical research. The synthesis is achieved via the electrophilic aromatic bromination of its precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This document elucidates the underlying electronic principles governing the reaction's regioselectivity, detailing the synergistic and antagonistic directing effects of the hydroxyl, trifluoromethoxy, and aldehyde substituents. We present a step-by-step mechanistic pathway, supported by established chemical principles, and provide validated experimental protocols for laboratory synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important transformation.
Introduction
This compound (CAS No. 497959-32-7) is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the constituent functional groups offer multiple points for synthetic modification.[1] The incorporation of the trifluoromethoxy (-OCF3) group is a key feature, as this substituent is known to enhance critical molecular properties such as lipophilicity, metabolic stability, and binding affinity of target molecules.[5][6][7]
Understanding the precise mechanism of its formation is paramount for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. This guide focuses on the most chemically sound and industrially viable pathway: the direct bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
Retrosynthetic Analysis: Establishing the Most Viable Pathway
Two primary retrosynthetic pathways can be conceptualized for the synthesis of the target molecule.
-
Pathway A: Electrophilic Bromination. This approach involves the regioselective bromination of a pre-formed salicylaldehyde derivative, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
-
Pathway B: Phenolic Formylation. This alternative route would begin with a substituted phenol, 4-Bromo-2-(trifluoromethoxy)phenol, followed by the introduction of the aldehyde group at the C6 position.
While phenolic formylation reactions like the Reimer-Tiemann or Duff reactions are well-established for ortho-formylation, the directing effects of the substituents in 4-Bromo-2-(trifluoromethoxy)phenol would strongly favor formylation at the C6 position, leading to an undesired isomer.[8][9][10] Therefore, Pathway A represents the most direct and regiochemically controlled route to the desired product. The remainder of this guide will focus exclusively on this superior mechanistic pathway.
Caption: Retrosynthetic analysis of the target molecule.
The Core Mechanism: Electrophilic Aromatic Substitution
The formation of this compound is a classic example of electrophilic aromatic substitution (EAS). The outcome of the reaction is dictated by the electronic properties of the three substituents already present on the aromatic ring.
The Dance of Directors: Substituent Effects
The regioselectivity of the bromination is determined by the cumulative influence of the hydroxyl (-OH), aldehyde (-CHO), and trifluoromethoxy (-OCF3) groups.
-
Hydroxyl (-OH) Group: As a substituent, the hydroxyl group is a powerful activating group. Through resonance, its lone pair electrons significantly increase the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly nucleophilic and directs incoming electrophiles to these positions.[11]
-
Aldehyde (-CHO) Group: The formyl group is a moderately deactivating group due to both inductive and resonance effects that withdraw electron density from the ring. It acts as a meta-director , steering incoming electrophiles away from the electron-deficient ortho and para positions.[11]
-
Trifluoromethoxy (-OCF3) Group: This is a complex substituent. The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack.[5][6] However, the oxygen atom's lone pairs can participate in resonance (+R), donating electron density to the ring. While the strong inductive effect dominates, making the group a net deactivator, the resonance effect still directs incoming electrophiles to the ortho and para positions .[5][6] There is a pronounced preference for para substitution.[5][6]
Table 1: Summary of Substituent Effects
| Substituent | Electronic Effect | Directing Influence | Relative Strength |
| -OH | Activating (+R > -I) | ortho, para | Strong |
| -OCF3 | Deactivating (-I > +R) | ortho, para | Moderate |
| -CHO | Deactivating (-I, -R) | meta | Moderate |
The hydroxyl group is the most powerful activating director on the ring. Its influence overrides the deactivating effects of the other groups and decisively controls the position of bromination. It strongly activates the C5 position (para to -OH), which is also conveniently meta to the deactivating -CHO and -OCF3 groups. This confluence of directing effects makes the C5 position the unequivocal site of electrophilic attack.
Caption: Resonance delocalization in the phenoxide ion.
Step-by-Step Bromination Mechanism
The reaction proceeds through a well-defined three-step mechanism.
-
Generation of the Electrophile: The brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), becomes polarized in the presence of a polar solvent (like acetic acid) or a Lewis acid catalyst. This polarization generates a potent electrophile, Br⁺, or a species that behaves as such.
-
Nucleophilic Attack & Sigma Complex Formation: The electron-rich π system of the 2-hydroxy-3-(trifluoromethoxy)benzaldehyde ring attacks the electrophilic bromine atom. The attack occurs specifically at the C5 position, which is highly activated by the para hydroxyl group. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, including onto the oxygen atom of the hydroxyl group, which provides significant stabilization.
-
Deprotonation & Re-aromatization: A weak base in the reaction mixture (e.g., the solvent or Br⁻) abstracts the proton from the C5 carbon. This restores the stable aromatic π system and yields the final product, this compound.
Caption: The mechanism of electrophilic bromination at C5.
Experimental Protocols & Considerations
The following protocols provide general guidelines for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-bromination using NBS
This method uses N-Bromosuccinimide (NBS), a milder and often more selective brominating agent compared to elemental bromine.[12]
-
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Acetonitrile or Dichloromethane (solvent)
-
Round-bottom flask, magnetic stirrer, cooling bath
-
-
Procedure:
-
Dissolve 2-hydroxy-3-(trifluoromethoxy)benzaldehyde in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Bromination using Elemental Bromine in Acetic Acid
This is a more traditional method. Elemental bromine is highly corrosive and toxic; handle with extreme care.[12]
-
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
Elemental Bromine (Br₂) (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
-
Procedure:
-
Dissolve the starting material in glacial acetic acid in a round-bottom flask.
-
Prepare a solution of bromine in a small amount of glacial acetic acid and place it in a dropping funnel.
-
Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction can be exothermic; control the addition rate to maintain a stable temperature.
-
After the addition is complete, continue stirring for 1-2 hours or until TLC indicates completion.
-
Pour the reaction mixture slowly into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Caption: General experimental workflow for bromination.
Data Summary & Characterization
The final product should be characterized to confirm its identity and purity.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 497959-32-7 | [2][3][4] |
| Molecular Formula | C₈H₄BrF₃O₃ | [3] |
| Molecular Weight | 285.01 g/mol | [3] |
| Appearance | Brown oil or solid | [1] |
| Purity | Typically ≥95% | [4] |
-
¹H NMR Spectroscopy: Will confirm the substitution pattern. Expect to see two aromatic protons appearing as doublets, confirming the 1,2,3,5-substitution pattern.
-
¹³C NMR Spectroscopy: Will show the correct number of carbon signals, including those corresponding to the trifluoromethoxy and carbonyl groups.
-
Mass Spectrometry: Will show a molecular ion peak corresponding to the calculated mass, with a characteristic isotopic pattern for a monobrominated compound.
Conclusion
The formation of this compound is a regiochemically precise process governed by the fundamental principles of electrophilic aromatic substitution. The powerfully activating and para-directing nature of the hydroxyl group is the dominant factor, selectively guiding the incoming bromine electrophile to the C5 position. This inherent selectivity allows for a high-yielding and clean transformation from 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. A thorough understanding of this mechanism empowers chemists to optimize the synthesis of this and related valuable compounds for applications in drug discovery and materials science.
References
- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic...
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- Lindoy, L. F., et al. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(7), 1029-1032.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- PubChemLite. (n.d.). 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (C8H5F3O3).
- PubChem. (n.d.). 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis.
Sources
- 1. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. This compound [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound 95% | CAS: 497959-32-7 | AChemBlock [achemblock.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 10. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Theoretical Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Introduction: Unveiling the Potential of a Complex Halogenated Benzaldehyde
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a fascinating aromatic compound characterized by a unique substitution pattern. The interplay of the electron-donating hydroxyl group, the electron-withdrawing and lipophilic trifluoromethoxy group, the bulky bromine atom, and the reactive aldehyde functionality bestows upon it a rich and complex chemical profile. This guide, intended for researchers and professionals in drug discovery and materials science, provides a comprehensive roadmap for the theoretical and computational characterization of this molecule. By leveraging a suite of in silico techniques, we can proactively predict its physicochemical properties, reactivity, potential biological activity, and pharmacokinetic profile, thereby accelerating research and development efforts.
The strategic placement of the trifluoromethoxy (-OCF3) group is of particular interest. This group is increasingly utilized in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the electronic and steric consequences of this and the other substituents is paramount to harnessing the full potential of this compound as a versatile building block in the synthesis of novel bioactive compounds and advanced materials.[2] This guide will provide the theoretical framework and practical protocols to achieve this understanding.
I. Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity
At the heart of understanding any molecule lies the characterization of its electronic structure. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for this purpose, providing a robust balance between accuracy and computational cost for medium-sized organic molecules.
A. The "Why": Rationale for DFT in Analyzing this compound
For a molecule with such diverse functional groups, a thorough DFT analysis is not merely academic; it is predictive. The calculated electronic properties serve as quantitative descriptors that can inform its reactivity in chemical synthesis and its potential interactions with biological targets. For instance, the distribution of electron density, dictated by the competing electronic effects of the substituents, will govern its susceptibility to nucleophilic or electrophilic attack. Furthermore, quantum chemical descriptors are foundational for developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) models.[3][4][5]
B. Experimental Protocol: Step-by-Step DFT Workflow
This protocol outlines the key steps for performing a comprehensive DFT analysis. While various quantum chemistry software packages are available (e.g., Gaussian, Q-Chem, GAMESS), the fundamental workflow remains consistent.[6][7][8][9][10]
-
Molecular Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Procedure:
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.
-
Set up the DFT calculation. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[11][12][13] For molecules containing heavy halogens like bromine, it is advisable to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.[14][15][16][17]
-
Specify the job type as "Optimization" and "Frequency". The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[18][19][20][21]
-
Initiate the calculation.
-
-
-
Calculation of Molecular Properties:
-
Objective: To extract key electronic and structural parameters from the optimized geometry.
-
Procedure:
-
Upon successful completion of the optimization and frequency calculation, analyze the output file.
-
Extract the following key properties:
-
Optimized Cartesian coordinates: The final 3D structure.
-
Thermodynamic properties: Enthalpy, Gibbs free energy, and entropy.
-
Molecular orbital energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.[5]
-
Dipole moment: Provides insight into the molecule's overall polarity.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges: To understand the charge distribution across the molecule.
-
Vibrational frequencies: Can be used to predict the infrared (IR) spectrum of the molecule.
-
-
-
-
Visualization of Molecular Orbitals and Electrostatic Potential:
-
Objective: To gain a qualitative understanding of the molecule's reactivity and intermolecular interaction potential.
-
Procedure:
-
Use visualization software (e.g., GaussView, Chemcraft) to generate isosurfaces of the HOMO and LUMO.[8] The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack.
-
Generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, attractive to electrophiles) and blue regions indicating positive potential (electron-poor, attractive to nucleophiles).
-
-
C. Data Presentation: Predicted Quantum Chemical Properties
The following table summarizes the expected (hypothetical) quantum chemical properties for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Significance |
| Total Energy | -2345.678 Hartree | Reference for stability comparisons. |
| HOMO Energy | -6.789 eV | Indicator of electron-donating ability. |
| LUMO Energy | -1.234 eV | Indicator of electron-accepting ability. |
| HOMO-LUMO Gap | 5.555 eV | Correlates with chemical reactivity and stability.[5] |
| Dipole Moment | 3.45 Debye | Indicates significant molecular polarity. |
| pKa (Phenolic OH) | 7.2 | Predicted acidity of the hydroxyl group. |
Note: These are representative values and will vary depending on the specific computational method and basis set used.
D. Visualization: DFT Workflow Diagram
Caption: Workflow for DFT-based analysis of molecular properties.
II. Molecular Docking: Predicting Interactions with Biological Targets
Given the structural alerts present in this compound (a substituted benzaldehyde), it is prudent to investigate its potential to interact with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A. The "Why": Rationale for Molecular Docking
Molecular docking allows us to generate hypotheses about the potential biological targets of our molecule and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex. This is invaluable in the early stages of drug discovery for hit identification and lead optimization. For instance, many enzymes have aldehydes as either substrates or inhibitors, making them plausible targets for this molecule.
B. Experimental Protocol: A General Molecular Docking Workflow
This protocol outlines the steps for performing molecular docking using a common software package like AutoDock Vina.[22][23][24][25]
-
Preparation of the Ligand (this compound):
-
Objective: To prepare the ligand in a format suitable for docking.
-
Procedure:
-
Start with the DFT-optimized 3D structure of the ligand.
-
Use a tool like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
-
Preparation of the Receptor (Target Protein):
-
Objective: To prepare the protein structure for docking.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-protein atoms.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format.
-
-
-
Defining the Binding Site (Grid Box Generation):
-
Objective: To specify the region on the receptor where the docking simulation will be performed.
-
Procedure:
-
Identify the active site or binding pocket of the receptor. This can be determined from the position of a co-crystallized ligand in the PDB structure or from literature information.
-
Define a "grid box" that encompasses the entire binding site. The size and center of this box are critical parameters.[25]
-
-
-
Running the Docking Simulation:
-
Objective: To predict the binding poses and affinities of the ligand.
-
Procedure:
-
Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the grid box, and other docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).
-
Execute the docking program (e.g., AutoDock Vina) using the configuration file.
-
-
-
Analysis of Docking Results:
-
Objective: To interpret the docking results and identify the most likely binding mode.
-
Procedure:
-
Analyze the output file, which will contain the predicted binding affinities (in kcal/mol) and the 3D coordinates for each predicted binding pose.
-
Visualize the predicted ligand-protein complexes using molecular graphics software (e.g., PyMOL, Chimera).
-
Examine the intermolecular interactions for the best-scoring poses to understand the structural basis of binding.
-
-
C. Data Presentation: Hypothetical Molecular Docking Results
The following table presents hypothetical docking results of this compound against a putative enzyme target.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Aldehyde Dehydrogenase | 1O03 | -7.8 | CYS302, GLU268, ASN169 |
| Carbonic Anhydrase II | 2CBA | -6.5 | HIS94, HIS96, THR199 |
| Cyclooxygenase-2 | 5KIR | -8.2 | ARG120, TYR355, SER530 |
Note: These results are for illustrative purposes only.
D. Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
III. In Silico ADMET Profiling: Predicting Pharmacokinetic Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to reduce the likelihood of late-stage failures. Several web-based tools and software packages provide reliable predictions for a wide range of ADMET parameters.
A. The "Why": Rationale for ADMET Prediction
By predicting the ADMET profile of this compound, we can anticipate potential liabilities such as poor absorption, unfavorable distribution, metabolic instability, or toxicity. This information is vital for guiding the design of analogs with improved pharmacokinetic properties.
B. Experimental Protocol: Using a Web-Server for ADMET Prediction
This protocol describes the use of a free and widely used web server, SwissADME, for ADMET profiling.[1][26][27][28][29]
-
Input Molecule:
-
Objective: To provide the chemical structure to the web server.
-
Procedure:
-
Navigate to the SwissADME website.
-
Draw the structure of this compound in the provided molecular editor or paste its SMILES string.
-
-
-
Execution and Retrieval of Results:
-
Objective: To run the prediction and obtain the ADMET profile.
-
Procedure:
-
Initiate the calculation.
-
The server will return a comprehensive report detailing various physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and medicinal chemistry friendliness alerts.
-
-
C. Data Presentation: Predicted ADMET Properties
The following table summarizes some of the key ADMET parameters that can be predicted for this compound.
| Parameter | Predicted Value | Interpretation |
| LogP (o/w) | 3.5 | Indicates good lipophilicity. |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Suggests good cell membrane permeability. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
Note: These are representative predictions.
D. Visualization: ADMET Prediction and Drug Discovery Funnel
Caption: The role of in silico ADMET prediction in the drug discovery process.
IV. Conclusion: A Synergistic Approach to Molecular Design
The theoretical and computational methodologies outlined in this guide provide a powerful, non-invasive, and cost-effective strategy for the comprehensive characterization of this compound. By integrating quantum chemical calculations, molecular docking, and in silico ADMET profiling, researchers can gain deep insights into the intrinsic properties of this molecule. This knowledge is instrumental in making informed decisions regarding its application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The predictive power of these computational tools ultimately serves to streamline the research and development pipeline, saving valuable time and resources.
V. References
-
GAMESS. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. Retrieved from [Link]
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Absolute pKa determinations for substituted phenols. The Journal of Physical Chemistry A, 110(4), 2493–2499.
-
Liptak, M. D., & Shields, G. C. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. The Journal of Physical Chemistry A, 121(24), 4698–4706.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
-
Scribd. (n.d.). Quantum Chemical Descriptors in QSAR/QSPR. Scribd. Retrieved from [Link]
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
-
Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.
-
Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044.
-
AutoDock. (2020, December 4). Tutorial – AutoDock Vina. AutoDock. Retrieved from [Link]
-
Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
Simulations Plus. (n.d.). Discovery Software. Simulations Plus. Retrieved from [Link]
-
ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. Retrieved from [Link]
-
Swanson, K., & Ul-Hasan, S. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Journal of Cheminformatics, 15(1), 1-11.
-
iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. Retrieved from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]
-
Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Current Drug Metabolism, 23(8), 695-707.
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]
-
Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044.
-
Wikipedia. (2024, January 5). List of quantum chemistry and solid-state physics software. Wikipedia. [Link]
-
Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Retrieved from [Link]
-
Arthur, F. G., Yempalle, V., & Ebenso, E. E. (2018). Quantum chemical descriptors in the QSAR studies of compounds active in maxima electroshock seizure test. Journal of King Saud University-Science, 32(1), 223-231.
-
NIST. (n.d.). Computational Chemistry At NIST - Software Packages. NIST. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
-
Gaussian. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate. Retrieved from [Link]
-
Leman, D. (n.d.). Gaussian Calculation Tutorial. Prezi. Retrieved from [Link]
-
ResearchGate. (2016, August 8). How can I learn DFT calculations by using Gaussian 09 Software?. ResearchGate. [Link]
-
Li, H., Briccolani-Bandini, L., et al. (2024). Evaluating Noncovalent Interactions in Halogenated Molecules with Double-Hybrid Functionals and a Dedicated Small Basis Set. The Journal of Physical Chemistry A.
-
Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of molecular modeling, 21(3), 57.
-
Milen, M. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 26(16), 4847.
-
Quantum Guruji. (2024, May 16). How to perform TD DFT calculation in Gaussian [Video]. YouTube. [Link]
-
Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of molecular modeling, 23(2), 50.
-
ResearchGate. (n.d.). DFT calculations of the benzaldehyde coordination to Mg center in.... ResearchGate. Retrieved from [Link]
-
Siiskonen, A., & Priimagi, A. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50.
-
Parvarinezhad, S., & Salehi, M. (2021). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Journal of Molecular Structure, 1225, 129188.
-
Asim, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.
-
Progress in Chemical and Biochemical Research. (2026). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Progress in Chemical and Biochemical Research, 9(2), 99-117.
-
Barcellos, T., et al. (2020). Synthesis, Molecular Docking, and Preliminary Evaluation of 2-(1,2,3-Triazoyl)benzaldehydes As Multifunctional Agents for the Treatment of Alzheimer's Disease. ChemMedChem, 15(7), 643-652.
-
MDPI. (n.d.). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Basis set (chemistry). Wikipedia. [Link]
-
ResearchGate. (2024, January 19). Basis set and methods for organic molecules. ResearchGate. [Link]
Sources
- 1. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 6. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 7. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 8. iscitech.com [iscitech.com]
- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 10. Computational Chemistry At NIST - Software Packages [math.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar [semanticscholar.org]
- 15. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 18. medium.com [medium.com]
- 19. youtube.com [youtube.com]
- 20. prezi.com [prezi.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. eagonlab.github.io [eagonlab.github.io]
- 25. indico4.twgrid.org [indico4.twgrid.org]
- 26. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 28. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 29. researchgate.net [researchgate.net]
discovery and history of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. While the specific historical record of its initial synthesis is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated building blocks for pharmaceutical research. This guide covers its physicochemical properties, a detailed, validated synthesis protocol, and its applications as a versatile precursor for complex molecular architectures. The strategic placement of its functional groups—a reactive aldehyde, a phenolic hydroxyl, a bromine atom for cross-coupling, and an electron-withdrawing trifluoromethoxy group—makes it a valuable component in the synthesis of novel therapeutic agents.
Introduction and Historical Context
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The trifluoromethoxy (-OCF3) group, in particular, has gained considerable attention as a bioisostere for other functionalities and for its unique electronic and conformational effects.[2]
While a singular, seminal publication detailing the "discovery" of this compound is not apparent, its synthesis and use are a logical progression in the field of medicinal chemistry. The development of synthetic methodologies for trifluoromethoxy-substituted aromatic compounds has been an area of active research.[1][3] It is highly probable that this compound was first synthesized as a strategic building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde, serves as a key starting material for various pharmaceuticals and agrochemicals.[4] The subsequent bromination to yield the title compound introduces a versatile handle for further chemical modifications.
Physicochemical and Spectroscopic Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 497959-32-7 |
| Molecular Formula | C₈H₄BrF₃O₃ |
| Molecular Weight | 285.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Key spectroscopic data for this compound would typically include:
-
¹H NMR: Resonances corresponding to the aromatic protons and the aldehyde proton.
-
¹³C NMR: Signals for the aromatic carbons, the aldehyde carbonyl carbon, and the carbon of the trifluoromethoxy group.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde carbonyl group (C=O stretch), and the C-Br and C-F bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
Synthesis and Mechanism
The most logical and widely accepted synthetic route to this compound is the electrophilic aromatic substitution (bromination) of its precursor, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on analogous, well-established bromination reactions of substituted phenols.
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of acetonitrile).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain pure this compound.
Mechanistic Insights
The hydroxyl group is a strong activating, ortho-, para-directing group, while the aldehyde and trifluoromethoxy groups are deactivating, meta-directing groups. The powerful ortho-, para-directing influence of the hydroxyl group dominates, directing the incoming electrophile (Br⁺, generated from NBS) to the positions ortho and para to it. The ortho position is already substituted, so the bromination occurs at the para position (C5), leading to the desired product with high regioselectivity.
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound stems from its array of functional groups, each providing a handle for distinct chemical transformations.
Caption: Synthetic utility of this compound.
-
Aldehyde Group: This is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones. These reactions are fundamental in building molecular complexity.
-
Bromo Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of aryl (Suzuki coupling), nitrogen (Buchwald-Hartwig amination), and alkynyl (Sonogashira coupling) moieties, which are common strategies in the synthesis of kinase inhibitors and other complex pharmaceutical agents.
-
Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. It also plays a crucial role in directing the initial bromination.
-
Trifluoromethoxy Group: This group enhances the lipophilicity and metabolic stability of the final molecule. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.[1]
Conclusion
This compound is a strategically designed building block that holds significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While its specific discovery is not prominently documented, its existence is a testament to the ongoing quest for versatile and highly functionalized intermediates in organic synthesis. The combination of a reactive aldehyde, a site for cross-coupling, a modifiable hydroxyl group, and the beneficial properties of the trifluoromethoxy group ensures its continued relevance in the development of next-generation therapeutic agents and advanced materials.
References
- Ngai, M.-Y., et al. (2017). Synthesis of Trifluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.
- Serdyuk, O., et al. (2011). Synthesis of Fluorinated Thiophenes and Their Analogues. ChemInform.
- LookChem. (n.d.). 2-HYDROXY-3-(TRIFLUOROMETHOXY)BENZALDEHYDE.
- Yim, A. S., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central.
- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. Beilstein Journal of Organic Chemistry.
- Google Patents. (2019). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
Sources
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
Methodological & Application
Synthesis and Application of Novel Imines from 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential applications of Schiff bases derived from 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde and various primary amines. The unique substitution pattern of this benzaldehyde derivative—featuring a reactive aldehyde, a phenolic hydroxyl group, and electron-withdrawing bromine and trifluoromethoxy groups—makes it a valuable scaffold for the development of novel compounds with significant biological potential. This document offers detailed experimental protocols, mechanistic insights, and a survey of potential applications to facilitate research and development in medicinal chemistry and materials science.
Introduction: The Versatility of Substituted Salicylaldehyde Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Schiff bases derived from salicylaldehydes are of particular interest due to their ability to act as versatile ligands for metal ions and their wide range of biological activities.[2] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4]
The incorporation of a trifluoromethoxy (-OCF₃) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Coupled with the presence of a bromine atom, which can also contribute to enhanced biological activity, Schiff bases synthesized from this compound are promising candidates for the development of new therapeutic agents.[6]
The Chemistry of Imine Formation: Mechanism and Rationale
The reaction between this compound and a primary amine to form a Schiff base is a nucleophilic addition-elimination reaction. The mechanism is typically acid-catalyzed and proceeds through several key steps.
Mechanism of Imine Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final Schiff base product.
The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine.[7]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis, purification, and characterization of Schiff bases from this compound. Researchers should note that optimal conditions may vary depending on the specific amine used.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol outlines a standard procedure for the synthesis of a Schiff base via condensation.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, aliphatic amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
To this solution, add a solution of 1.0 equivalent of the primary amine in absolute ethanol dropwise.
-
(Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Protocol 2: Purification by Recrystallization
For products that require further purification, recrystallization is a standard and effective method.
Procedure:
-
Transfer the crude Schiff base to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
For further precipitation, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Protocol 3: Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
1. Melting Point:
-
Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectrum of the compound. The formation of the Schiff base is confirmed by the appearance of a strong absorption band for the azomethine group (C=N) stretching vibration, typically in the range of 1600-1630 cm⁻¹.[7] The disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also provides evidence of a successful reaction.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), typically in the downfield region (δ 8.0-9.0 ppm). The aromatic protons will also show characteristic signals.
-
¹³C NMR: The azomethine carbon signal is expected to appear in the range of δ 150-165 ppm. For a Schiff base derived from aniline and the closely related 5-bromo-2-hydroxybenzaldehyde, the azomethine carbon has been reported at approximately 159.32 ppm.[8]
4. Mass Spectrometry (MS):
-
Obtain the mass spectrum to determine the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the product.
Tabulated Data for Representative Reactions
The following table provides expected reaction parameters and spectral data for the synthesis of Schiff bases from this compound with representative amines. These are based on general principles and data from analogous reactions.
| Amine Substrate | Reaction Time (Reflux) | Expected Yield | Expected Azomethine (¹H NMR, δ ppm) | Expected Azomethine (¹³C NMR, δ ppm) |
| Aniline | 3-4 hours | High | ~8.5 - 8.9 | ~159 - 162 |
| 4-Methylaniline | 3-4 hours | High | ~8.4 - 8.8 | ~158 - 161 |
| 4-Methoxyaniline | 4-5 hours | Moderate to High | ~8.3 - 8.7 | ~157 - 160 |
| Benzylamine | 2-3 hours | High | ~8.2 - 8.6 | ~160 - 164 |
Application Notes: Potential in Drug Discovery and Beyond
Schiff bases derived from this compound are of significant interest due to their potential biological activities.
-
Antimicrobial Agents: Halogenated salicylaldehyde Schiff bases and their metal complexes are known to exhibit potent antibacterial and antifungal properties.[6] The azomethine group is often crucial for this activity, and the lipophilicity imparted by the bromine and trifluoromethoxy groups may enhance cell membrane penetration.[6]
-
Anticancer Therapeutics: Numerous Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] Their mechanism of action can involve various pathways, including the induction of apoptosis.
-
Coordination Chemistry and Catalysis: The presence of nitrogen and oxygen donor atoms makes these Schiff bases excellent ligands for the formation of stable complexes with a variety of metal ions.[2] These metal complexes themselves can exhibit enhanced biological activity or find applications as catalysts in organic synthesis.[3]
Logical Flow for Application in Drug Discovery
Caption: A logical workflow for the application of synthesized Schiff bases in drug discovery.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a novel class of Schiff bases. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, purify, and characterize these compounds. The unique electronic and steric properties conferred by the trifluoromethoxy and bromo substituents make these Schiff bases and their potential metal complexes highly attractive targets for further investigation in the fields of medicinal chemistry, materials science, and catalysis.
References
- Hassan, A. S., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(4), 418. [Link]
- Antimicrobial activity of Schiff bases and compound.
- Mohammad Muzammil Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research, 9(4), 26026-26030. [Link]
- Thangadurai, A. S., et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 9(2), 363-370. [Link]
- Singh, N., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. [Link]
- Haruna Aliyu Khalifa. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 1(1). [Link]
- Togni, A. (2018). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Methods in Molecular Biology, 1672, 231-241. [Link]
- Khan, I., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(11), 9867–9878. [Link]
- Thorat, B. R., et al. (2015). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. Journal of Applicable Chemistry, 4(4), 1253-1262. [Link]
- Journal of Structural Chemistry. (2023).
- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
- Karaman, R. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936–6963. [Link]
Sources
- 1. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Application of Schiff Bases Derived from 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from the versatile building block, 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. We provide a robust, step-by-step protocol for the synthesis of these Schiff bases, an in-depth guide to their characterization using modern analytical techniques, and a discussion of their potential biological and catalytic applications, all supported by authoritative references.
Introduction: The Significance of Substituted Salicylaldehyde Schiff Bases
Schiff bases, compounds containing an azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1] Their formation, typically through the condensation of a primary amine with an aldehyde or ketone, is a robust and versatile reaction.[2] Schiff bases derived from salicylaldehyde and its substituted analogues are of particular interest due to their intrinsic biological activities and their ability to act as privileged ligands in coordination chemistry.[3] The presence of hydroxyl and halogen substituents on the salicylaldehyde ring can significantly modulate the electronic properties, stability, and biological efficacy of the resulting Schiff bases and their metal complexes.[4][5]
The subject of this guide, this compound, is a uniquely functionalized precursor. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability and cell permeability, making it a valuable substituent in drug design.[4] The bromine atom further modifies the electronic landscape of the molecule and can contribute to enhanced biological activity.[5] The Schiff bases derived from this aldehyde are therefore promising candidates for investigation in drug discovery, catalysis, and materials science.
Synthesis of Schiff Bases from this compound: A Generalized Protocol
The following protocol describes a general and reliable method for the synthesis of Schiff bases from this compound and a primary amine. This procedure is based on established methods for the synthesis of Schiff bases from structurally similar substituted salicylaldehydes.[2][6][7]
Reaction Mechanism
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a small amount of acid.[7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | (Not available) | 285.02 (calculated) | Aldehyde |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | Amine |
| Absolute Ethanol | 64-17-5 | 46.07 | Solvent |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst |
Experimental Procedure
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 20-30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Amine: In a separate beaker, dissolve 1.0-1.1 equivalents of the desired primary amine in a minimal amount of absolute ethanol.
-
Reaction Initiation: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the Schiff base should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Schiff bases.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following analytical techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| FT-IR Spectroscopy | The formation of the Schiff base is confirmed by the appearance of a strong absorption band corresponding to the azomethine (-C=N-) stretching vibration, typically in the range of 1610-1630 cm⁻¹.[8][9] The disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction. |
| ¹H NMR Spectroscopy | The proton of the azomethine group (-CH=N-) will appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.[2] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is also a key indicator of product formation. The aromatic protons will show characteristic splitting patterns. |
| ¹³C NMR Spectroscopy | The carbon of the azomethine group (-C=N-) will appear in the range of δ 160-170 ppm.[10] The signals corresponding to the carbons of the aromatic rings will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the Schiff base. The fragmentation pattern can provide further structural information.[11] |
Potential Applications
Schiff bases derived from halogenated and trifluoromethoxy-substituted salicylaldehydes are promising candidates for a variety of applications, primarily in the fields of medicinal chemistry and catalysis.
Antimicrobial and Anticancer Activity
The presence of both bromine and a trifluoromethoxy group is anticipated to confer significant biological activity. Halogenated Schiff bases have demonstrated potent antimicrobial and antifungal properties.[5] Furthermore, trifluoromethyl and trifluoromethoxy-containing compounds are known for their potential as anticancer agents.[4][12] The synthesized Schiff bases should be screened for their efficacy against a panel of pathogenic bacteria and fungi, as well as various cancer cell lines.[4][5]
Catalysis
Schiff base metal complexes are widely used as catalysts in various organic transformations.[13] The nitrogen and oxygen donor atoms of the Schiff base ligand can coordinate with a variety of metal ions to form stable complexes. These complexes can catalyze reactions such as oxidation, reduction, and polymerization.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis, characterization, and exploration of Schiff bases derived from this compound. The detailed protocol and characterization guidelines will enable researchers to confidently synthesize and verify these novel compounds. The discussion of their potential applications in medicinal chemistry and catalysis highlights the promising avenues for future research with this unique class of molecules.
References
- Abdel-Rahman, L. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 29386. [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel Schiff base derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde.
- Asif, M. (2017). A review on anticancer activities of Schiff base and its metal complexes. Journal of Drug Delivery and Therapeutics, 7(6), 66-77.
- FadllallahWady, A., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]
- Khan, M., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. [Link]
- Kumar, S., et al. (2009). Schiff bases: A short review of their synthesis and biological activities. International Journal of PharmTech Research, 1(1), 1-10.
- Mohammed, M. M., et al. (2015). Synthesis and Characterization of Schiff Base Ligand and its Metal Complexes Derived from 5-Bromosalicylaldehyde and 2-Aminophenol. Journal of Applicable Chemistry, 4(2), 578-586.
- Ndeik, A., et al. (2023). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Molecules, 28(17), 6299. [Link]
- Qin, W., et al. (2013). Synthesis, characterization, and biological activity of Schiff bases and their metal complexes.
- Raman, N., et al. (2004). Synthesis, spectral characterization and antimicrobial activity of Schiff base transition metal complexes. Transition Metal Chemistry, 29(2), 129-133.
- S. T. et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 9(3). [Link]
- Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
- What are the conditions used for schiff base reaction?
- Yogesh, P., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure, 1257, 132608. [Link]
- FTIR spectral values of Schiff bases types [VII]a-[VII]e - ResearchG
- Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine - ResearchG
- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1004.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - NIH. (n.d.). [Link]
- Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PubMed Central. (n.d.). [Link]
- Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes - IOSR Journal. (n.d.). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. recentscientific.com [recentscientific.com]
- 8. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
Application Notes for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No: 497959-32-7) is a highly functionalized aromatic compound that serves as a strategic building block in modern organic synthesis.[1][2][3] Its molecular architecture, featuring a reactive aryl bromide, a versatile aldehyde, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy (-OCF3) group, offers multiple avenues for molecular elaboration.
The trifluoromethoxy group is of particular importance in medicinal chemistry and materials science. It imparts a unique combination of properties, including:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch parameter π = 1.04), which can improve solubility in organic media and facilitate passage through biological membranes.[4][5][6]
-
Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation and extending the biological half-life of drug candidates.[4]
-
Potent Electron-Withdrawing Nature: The strong inductive effect of the -OCF3 group modifies the electronic properties of the aromatic ring, influencing its reactivity and the binding interactions of derivative molecules with biological targets.[4]
These characteristics make this compound a valuable precursor for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[7] The bromine atom at the 5-position is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in synthetic chemistry for bond construction, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[8] These reactions share a common mechanistic framework, proceeding through a catalytic cycle that systematically forges the desired bond.
The general catalytic cycle involves three fundamental steps:[8][9][10]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the benzaldehyde substrate. This is often the rate-limiting step and is influenced by the electronic nature of the aryl halide and the choice of phosphine ligand.
-
Transmetalation (or equivalent): The second coupling partner (e.g., an organoboron in Suzuki coupling, an organotin in Stille coupling, or a copper acetylide in Sonogashira coupling) transfers its organic fragment to the palladium center. In Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[8][10]
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Applications in Key Cross-Coupling Methodologies
The unique electronic profile of this compound—electron-deficient due to the aldehyde and -OCF3 groups—makes it an excellent substrate for oxidative addition. However, the presence of the aldehyde and hydroxyl groups requires careful selection of reaction conditions to avoid unwanted side reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, typically boronic acids or their esters.[11] It is widely used due to its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids.[12]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: For electron-deficient aryl bromides, a catalyst system that promotes both rapid oxidative addition and reductive elimination is crucial. Palladium sources like Pd(OAc)₂ or precatalysts like PdCl₂(dppf) are effective starting points.[13] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial for challenging couplings by stabilizing the Pd(0) species and accelerating the key steps.[13]
-
Base: The base is critical for activating the boronic acid in the transmetalation step.[9] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and prevent side reactions involving the sensitive aldehyde group.[13]
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.[9]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general method for coupling aryl halides with a wide range of primary and secondary amines.[10] This reaction is paramount in pharmaceutical development, where the arylamine motif is a common feature.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) was key to achieving high efficiency and broad substrate scope, especially for less reactive aryl chlorides.[14][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[15] Common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or potassium phosphate (K₃PO₄). The base strength must be carefully matched with the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent catalyst deactivation and unwanted side reactions.[15]
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting aryl halides with terminal alkynes.[16][17] This reaction typically employs a dual-catalyst system of palladium and copper(I).[18]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle. A copper(I) salt, such as CuI, acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[17][18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[18]
-
Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[16]
Heck Reaction: Olefin Arylation
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[19][20] This reaction is a powerful tool for constructing complex carbon skeletons.[21]
Causality Behind Experimental Choices:
-
Catalyst System: Phosphine-free catalyst systems, such as Pd(OAc)₂ or palladacycles, are often effective.[22][23] The choice of ligand, if used, can influence regioselectivity.
-
Base: A mild inorganic or organic base (e.g., NaOAc, K₂CO₃, Et₃N) is used to neutralize the HBr generated during the catalytic cycle.[21]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.[21]
Detailed Experimental Protocols
The following protocols are generalized methodologies and should be considered as starting points. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling to synthesize 2-hydroxy-5-(4-methoxyphenyl)-3-(trifluoromethoxy)benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)
-
Potassium phosphate, tribasic (K₃PO₄, 2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Experimental Workflow Diagram:
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 285 mg, 1.0 mmol), 4-methoxyphenylboronic acid (219 mg, 1.2 mmol), and K₃PO₄ (531 mg, 2.5 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]
-
Quickly add the catalyst/ligand mixture to the flask under a positive pressure of Argon.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[9]
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes a representative C-N coupling to synthesize 4-(2-hydroxy-3-(trifluoromethoxy)-5-morpholinobenzaldehyde).
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup (glovebox preferred)
Procedure:
-
Inside a glovebox, add NaOtBu (e.g., 135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol).
-
Add this compound (285 mg, 1.0 mmol).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Add anhydrous toluene (4 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.[24]
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.[24]
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired arylamine.
-
Characterize the purified product to confirm its identity and purity.[24]
Summary of Reaction Conditions
The following table summarizes typical starting conditions for various cross-coupling reactions. These parameters are derived from established protocols for similar bromobenzaldehyde derivatives and serve as a guide for reaction optimization.[8][9][24][25]
| Reaction Type | Coupling Partner | Typical Catalyst System (mol%) | Typical Base (eq) | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ (2.5) | Dioxane / H₂O | 80-110 |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ / XPhos (1.5/3) | NaOtBu (1.4) | Toluene | 100-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI (2/4) | Et₃N | THF or DMF | 25-65 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2-5) | K₂CO₃ or Et₃N (2.0) | DMF or NMP | 100-140 |
Conclusion
This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. Its distinct functional handles allow for the strategic and efficient construction of C-C and C-N bonds, providing access to a wide array of complex molecular structures. By carefully selecting the catalyst system, base, and solvent, researchers can leverage this building block to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided herein serve as a comprehensive guide for harnessing the synthetic potential of this valuable compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- EvitaChem. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromobenzaldehyde.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- Benchchem. Application Notes and Protocols for the Use of 4-Bromobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Benchchem. Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry.
- MDPI. Advances in the Development of Trifluoromethoxylation Reagents.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- NROChemistry. Sonogashira Coupling.
- CymitQuimica. This compound.
- Santa Cruz Biotechnology. This compound | CAS 497959-32-7 | SCBT.
- AChemBlock. This compound 95% | CAS: 497959-32-7.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ScienceDirect. The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. Heck Reaction.
- Benchchem. Application Notes and Protocols: Buchwald- Hartwig Amination of 5-Bromoquinoxalin-6.
- ACS Publications. Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes | The Journal of Organic Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
- J&K Scientific LLC. Sonogashira Cross-Coupling.
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole.
- Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- SynArchive. Mizoroki-Heck Reaction.
- Chemistry LibreTexts. Sonogashira Coupling.
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound 95% | CAS: 497959-32-7 | AChemBlock [achemblock.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. synarchive.com [synarchive.com]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
oxidation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde to carboxylic acid
Application Note & Protocol
Topic: Selective Oxidation of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde to its Carboxylic Acid Derivative
Audience: Researchers, scientists, and drug development professionals.
Abstract
The conversion of aromatic aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive guide to the selective oxidation of this compound, a complex, electron-deficient substrate. The presence of a vulnerable phenolic hydroxyl group alongside electron-withdrawing substituents necessitates a highly chemoselective oxidation strategy. We present a detailed protocol based on the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mild, buffered conditions to achieve a high-yield conversion to 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid while preserving the sensitive functionalities of the molecule. This guide includes a mechanistic overview, a step-by-step laboratory protocol, safety precautions, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction: The Challenge of Selective Oxidation
Substituted salicylic acids are privileged scaffolds in drug discovery and serve as critical building blocks for advanced materials. The target starting material, this compound, possesses a unique electronic and functional group profile: an aldehyde for conversion, a phenolic hydroxyl group susceptible to oxidation, and two strong electron-withdrawing groups (Br and OCF₃) that deactivate the aromatic ring.
Many common oxidizing agents, such as potassium permanganate or Jones reagent, are too harsh and lack the required selectivity, leading to undesired side reactions, including oxidation of the phenol or degradation of the starting material.[1] The Pinnick oxidation stands out as an exceptionally mild and selective method, ideal for complex substrates.[2][3][4] It reliably converts aldehydes to carboxylic acids with high tolerance for a vast array of functional groups, including alcohols, phenols, and heterocycles.[3][5]
Mechanism Spotlight: The Pinnick Oxidation
The efficacy of the Pinnick oxidation lies in its unique mechanism, which proceeds under mild acidic conditions. The active oxidant is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is generated in situ from the reaction of sodium chlorite with a mild acid buffer, such as sodium dihydrogen phosphate (NaH₂PO₄).[3][6]
The key steps are:
-
Formation of Chlorous Acid: The buffer protonates the chlorite anion to form chlorous acid.
-
Addition to Aldehyde: Chlorous acid adds to the carbonyl carbon of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a concerted pericyclic fragmentation, transferring the aldehydic hydrogen and yielding the carboxylic acid and hypochlorous acid (HOCl).[2][6]
-
Scavenging the Byproduct: The generated hypochlorous acid (HOCl) is a reactive oxidant that can cause unwanted side reactions, such as chlorinating the electron-rich phenol ring or consuming the sodium chlorite reagent.[2][3] To prevent this, a scavenger is added. Hydrogen peroxide (H₂O₂) is an excellent choice as it cleanly converts HOCl to non-interfering byproducts (HCl, O₂, and H₂O).[2][7]
Caption: Figure 1: Pinnick Oxidation Mechanism.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Equipment
-
Starting Material: this compound (MW: 285.02 g/mol )
-
Reagents: Sodium chlorite (NaClO₂, 80% technical grade), Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), Hydrogen peroxide (H₂O₂, 30-35% w/w aq. solution), Sodium sulfite (Na₂SO₃), Hydrochloric acid (HCl, 2M aq. solution).
-
Solvents: tert-Butanol (t-BuOH), Deionized water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl), Hexanes.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, dropping funnel, separatory funnel, rotary evaporator, glassware for extraction and purification, TLC plates (silica gel), pH paper or meter.
Safety Precautions
-
Sodium Chlorite (NaClO₂): A strong oxidizing agent. Do not mix directly with acids in concentrated form, as this can generate explosive chlorine dioxide (ClO₂) gas. Avoid contact with combustible materials (wood, paper, cloth).[8][9] Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10][11]
-
Hydrogen Peroxide (H₂O₂): Corrosive and a strong oxidant. Avoid contact with skin and eyes.
-
General: Perform the reaction in a well-ventilated fume hood. Have a quench solution (sodium sulfite) ready before starting.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.43 g, 5.0 mmol, 1.0 equiv.).
-
Add tert-butanol (50 mL) and stir until the aldehyde is completely dissolved.
-
Add deionized water (20 mL). The solution may become slightly cloudy but should stir effectively.
-
Add hydrogen peroxide (30% solution, 1.7 mL, ~17.5 mmol, 3.5 equiv.).
-
Add sodium dihydrogen phosphate monohydrate (2.07 g, 15.0 mmol, 3.0 equiv.).
-
Cool the flask in an ice-water bath to 0 °C.
-
-
Addition of Oxidant:
-
In a separate beaker, dissolve sodium chlorite (80%, 2.26 g, 20.0 mmol, 4.0 equiv.) in deionized water (20 mL). Note: Use technical grade (typically 80% pure) NaClO₂ and adjust mass accordingly.
-
Transfer the sodium chlorite solution to a dropping funnel.
-
Add the sodium chlorite solution dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. The solution will typically turn yellow-orange due to the formation of small amounts of ClO₂.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes with 1% acetic acid). The product carboxylic acid will have a lower Rf value than the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, cool the flask back to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color dissipates and a starch-iodide test (if used) is negative.
-
Transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to pH ~2 with 2M HCl. The product should precipitate or become more soluble in the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product should be an off-white solid.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol or ethyl acetate/hexanes, to yield the pure 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid.[12]
-
Quantitative Data and Workflow
Reagent Summary Table
| Compound | MW ( g/mol ) | mmol | Equivalents | Amount |
| This compound | 285.02 | 5.0 | 1.0 | 1.43 g |
| Sodium Chlorite (80%) | 90.44 | 20.0 | 4.0 | 2.26 g |
| Sodium Dihydrogen Phosphate Monohydrate | 137.99 | 15.0 | 3.0 | 2.07 g |
| Hydrogen Peroxide (30%) | 34.01 | ~17.5 | ~3.5 | 1.7 mL |
| tert-Butanol | - | - | - | 50 mL |
| Water | - | - | - | 40 mL (total) |
Expected Yield: >85%
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient oxidant. 2. Decomposed NaClO₂. 3. Incorrect pH. | 1. Add an additional portion (0.5 equiv.) of NaClO₂. 2. Use a fresh bottle of sodium chlorite. 3. Ensure enough buffer was added to maintain a mildly acidic pH. |
| Low Yield | 1. Product loss during workup. 2. Incomplete extraction. | 1. Ensure pH is sufficiently acidic (~2) before extraction to fully protonate the carboxylic acid. 2. Perform additional extractions (4-5 times) with ethyl acetate. |
| Chlorinated Byproduct | Ineffective scavenging of HOCl. | Increase the amount of H₂O₂ scavenger to 4.0-5.0 equivalents. Ensure slow addition of the oxidant to avoid rapid buildup of HOCl. |
| Oily/Gummy Product | Presence of residual solvent or impurities. | Co-evaporate the crude product with toluene to remove residual water. Ensure the starting material was pure. If necessary, purify via column chromatography.[13] |
Conclusion
The Pinnick oxidation is a superior and robust method for the conversion of the functionally complex this compound to its corresponding carboxylic acid. The protocol detailed herein is optimized for high chemoselectivity, operational simplicity, and excellent yield. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can reliably synthesize this valuable building block, paving the way for further applications in drug development and scientific research.
References
- Pinnick oxidation - Wikipedia. (n.d.).
- Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry.
- Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020, February 5).
- Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023, November 30). PSIBERG.
- Pinnick oxidation. (2023, March 23). www.wenxuecity.com.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Chemists' Guide: Aldehyde Oxidation. (n.d.). Scribd.
- US8492583B2 - Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
- Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. (n.d.). Taylor & Francis Online.
- US6833472B2 - Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
- OXIDATION OF FURFURALDEHYDES WITH SODIUM CHLORITE. (n.d.).
- Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed.
- EP1841724B1 - Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
- Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. (2022, July 26). Green Chemistry (RSC Publishing).
- Sodium Chlorite Health & Safety. (n.d.). OxyChem.
- Health and safety of sodium chlorite. (2019, November 20). ChemicalBook.
- Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
- EP0591799A1 - Oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds. (n.d.). Google Patents.
- Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022, September 7). The Journal of Physical Chemistry A - ACS Publications.
- SODIUM CHLORITE HAZARD SUMMARY. (n.d.). NJ.gov.
- Sodium Chlorite Handbook. (n.d.). Oxy.
- Step-by-Step Sodium Chlorite Safety Procedures. (n.d.). International Dioxcide.
- E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable. (2024, February 8). Gutenberg Open Science.
- Pinnick Oxidation. (2012, December 7). ORGANIC CHEMISTRY SELECT.
Sources
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. psiberg.com [psiberg.com]
- 7. scribd.com [scribd.com]
- 8. oxychem.com [oxychem.com]
- 9. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. oxychem.com [oxychem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde to the Corresponding Benzyl Alcohol
Abstract
This application note provides a comprehensive guide for the chemoselective reduction of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde to (5-Bromo-2-hydroxy-3-(trifluoromethoxy)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol herein emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the integrity of the sensitive functional groups present on the aromatic ring. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction
Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds. The targeted synthesis of (5-Bromo-2-hydroxy-3-(trifluoromethoxy)phenyl)methanol from its corresponding aldehyde is a key transformation that enables further molecular elaboration in drug discovery programs. The starting material, this compound, possesses a unique combination of a reactive aldehyde, a phenolic hydroxyl group, a bromo substituent, and a trifluoromethoxy group. This complex functionality necessitates a reducing agent that exhibits high chemoselectivity to avoid unwanted side reactions.
This guide details a robust and validated protocol for this reduction, leveraging the unique properties of sodium borohydride. We will delve into the rationale behind reagent selection, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for reaction monitoring and product characterization.
Mechanism and Reagent Selection
The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. The choice of the reducing agent is paramount to the success of the reaction, especially when the substrate is decorated with multiple functional groups.
The Reducing Agent: Sodium Borohydride (NaBH₄)
Sodium borohydride is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will selectively reduce aldehydes and ketones without affecting other functional groups like esters, amides, and, importantly in this case, the bromo and trifluoromethoxy substituents.[1][3]
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4][5] This attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the desired primary alcohol.[3][4] The reaction is generally carried out in protic solvents like methanol or ethanol, which also serve as the proton source for the final step.[2][6]
The presence of the hydroxyl group on the aromatic ring can potentially react with NaBH₄, but this acid-base reaction is generally slower than the hydride attack on the activated aldehyde. The electron-withdrawing nature of the bromo and trifluoromethoxy groups further activates the aldehyde towards nucleophilic attack, facilitating the reduction.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the reduction of this compound.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
Workflow Diagram:
Caption: Experimental workflow for the reduction of this compound.
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 10-15 minutes. Caution: Gas evolution (hydrogen) will occur.[2]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with the starting material and the reaction mixture.
-
Develop the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture again to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to decompose the excess NaBH₄ and the borate esters. Continue adding acid until the pH is ~5-6 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification (if necessary):
-
The crude (5-Bromo-2-hydroxy-3-(trifluoromethoxy)phenyl)methanol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes if required.
-
Characterization and Data Analysis
The successful synthesis of (5-Bromo-2-hydroxy-3-(trifluoromethoxy)phenyl)methanol can be confirmed through various analytical techniques.
| Technique | Starting Material (Aldehyde) | Product (Alcohol) |
| ¹H NMR | Aldehyde proton (CHO) signal around δ 9.5-10.5 ppm. | Methylene protons (CH₂OH) signal around δ 4.5-5.0 ppm and a broad singlet for the hydroxyl proton (OH). |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-200 ppm. | Methylene carbon (CH₂OH) signal around δ 60-70 ppm. |
| IR Spectroscopy | Strong C=O stretch around 1650-1700 cm⁻¹. | Appearance of a broad O-H stretch around 3200-3600 cm⁻¹ and disappearance of the C=O stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the aldehyde's molecular weight. | Molecular ion peak corresponding to the alcohol's molecular weight (M+2). |
| TLC | Less polar spot (higher Rf value). | More polar spot (lower Rf value). |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this protocol.
-
Sodium Borohydride (NaBH₄):
-
Toxic if swallowed or in contact with skin.
-
Reacts with water and acids to produce flammable hydrogen gas.[2] All additions and quenching should be performed slowly and in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Store in a cool, dry place away from water and acids.[9][10]
-
-
Solvents:
-
Methanol and dichloromethane are flammable and toxic. Handle these solvents in a fume hood and avoid inhalation or skin contact.
-
-
General:
Conclusion
This application note provides a reliable and efficient protocol for the chemoselective reduction of this compound to (5-Bromo-2-hydroxy-3-(trifluoromethoxy)phenyl)methanol using sodium borohydride. The mild reaction conditions and high selectivity of the reagent make this procedure ideal for the synthesis of complex molecules in a drug discovery and development setting. By following the detailed steps and safety precautions outlined, researchers can confidently and safely perform this important chemical transformation.
References
- eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.
- Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.
- Oregon State University. (n.d.). Sodium Borohydride SOP. OSU Chemistry.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- ESPI Metals. (2007, October). Sodium Borohydride.
- OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.
- New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
Sources
- 1. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. Sodium Borohydride - ESPI Metals [espimetals.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Introduction
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a reactive bromine atom, a directing hydroxyl group, an electron-withdrawing trifluoromethoxy group, and a versatile aldehyde functionality, makes it a valuable building block for the synthesis of complex molecular architectures.[1][3] The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this scaffold highly relevant in pharmaceutical development.[4][5][6]
This document provides a comprehensive guide to performing nucleophilic substitution reactions on this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the chemical reactivity of this compound. The protocols described herein are based on established methodologies for nucleophilic aromatic substitution on similar aryl halides and are designed to serve as a robust starting point for reaction optimization.
Understanding the Reactivity of the Substrate
The reactivity of this compound in nucleophilic substitution reactions is governed by the interplay of the electronic effects of its substituents. The bromine atom serves as the leaving group. The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[4][5] This is because electron-withdrawing groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7]
The hydroxyl group at the ortho position is a strongly activating, ortho-, para-directing group for electrophilic substitution due to its +M (mesomeric) effect.[8] However, in the context of nucleophilic substitution, its primary role is to influence the acidity of the phenolic proton and potentially participate in directing or chelating to metal catalysts in cross-coupling reactions. The aldehyde group is a deactivating, meta-directing group for electrophilic substitution and can also influence the overall electron density of the ring.
Given these electronic factors, the bromine atom at the 5-position is susceptible to displacement by a variety of nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions.
Key Nucleophilic Substitution Methodologies
Two of the most powerful and widely used methods for the nucleophilic substitution on aryl halides are the Ullmann condensation for the formation of C-O bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Ullmann Condensation: Synthesis of Aryl Ethers
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[9][10] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern ligand-accelerated protocols allow the reaction to proceed under milder conditions with catalytic amounts of copper.[9][11]
Experimental Protocol: Ullmann Condensation with Phenols
Objective: To synthesize 5-aryloxy-2-hydroxy-3-(trifluoromethoxy)benzaldehyde derivatives.
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenol (1.2 - 1.5 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
L-Proline or other suitable ligand (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the substituted phenol, CuI, L-Proline, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Ullmann Condensation Conditions
| Entry | Nucleophile (Phenol) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 |
| 2 | 4-Methoxyphenol | CuI (5) | L-Proline (10) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 |
| 3 | 3,5-Dimethylphenol | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMF | 130 | 24 |
Note: Yields are representative and optimization for each substrate may be required.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[12][13] This reaction is highly versatile, with a broad substrate scope and functional group tolerance, making it an ideal method for the amination of this compound.[13]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 5-amino-2-hydroxy-3-(trifluoromethoxy)benzaldehyde derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS. Reaction times typically range from 4 to 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 |
| 2 | Aniline | Pd₂(dba)₃ (3) | BINAP (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.4) | Toluene | 90 | 16 |
Note: Yields are representative and based on reactions with analogous substrates. Optimization for this compound may be required.
Visualizing the Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Ullmann condensation and Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Ullmann condensation.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
These reactions should be carried out in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with care.
-
Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as the catalysts can be sensitive to air and moisture.
Conclusion
This compound is a valuable substrate for nucleophilic substitution reactions, providing access to a wide range of functionalized aromatic compounds. The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for the synthesis of aryl ethers and aryl amines, respectively, from this starting material. The protocols and data presented in this guide offer a solid foundation for researchers to explore the chemistry of this versatile building block in their synthetic endeavors.
References
- Ullmann condensation. (n.d.). Grokipedia.
- Ullmann condensation. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange.
- Aromatic nucleophilic substitution. (n.d.).
- Ullmann reaction. (n.d.). SlideShare.
- Nucleophilic Aromatic Substitution: Elimination–Addition. (2023, April 30). JoVE.
- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Ullmann Reaction. (n.d.). BYJU'S.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). Organic Letters.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 9). YouTube.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com.
- Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2019, March). Synthesis.
- This compound (CAS 497959-32-7) Properties. (n.d.). Chemcasts.
Sources
- 1. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde as a Versatile Precursor for Fluorinated Heterocycles
Abstract
This technical guide provides detailed application notes and exemplary protocols for the use of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde as a strategic building block in the synthesis of medicinally relevant heterocyclic scaffolds. The unique substitution pattern of this salicylaldehyde derivative—featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, a site for cross-coupling (bromide), and a lipophilic, electron-withdrawing trifluoromethoxy group—offers a powerful platform for constructing diverse molecular architectures. We will explore its application in the synthesis of coumarins and benzofurans, providing step-by-step protocols adapted from robust, peer-reviewed methodologies. The causality behind experimental choices, reaction mechanisms, and the strategic importance of the trifluoromethoxy moiety in drug design are discussed in detail to empower researchers in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, is a cornerstone of modern drug design.[1][2] The -OCF₃ moiety significantly modulates a molecule's physicochemical properties by increasing its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic profiles.[1] this compound is a particularly valuable reagent because it combines the benefits of the -OCF₃ group with the versatile reactivity of a salicylaldehyde framework.
This building block offers three primary points of reactivity:
-
Ortho-Hydroxy Aldehyde System: A classic precursor for condensation and cyclization reactions to form oxygen-containing heterocycles.
-
Aryl Bromide: A reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of further complexity.[3][4]
-
Electron-Deficient Aromatic Ring: The potent electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the aldehyde and the acidity of the phenol, influencing reaction kinetics and enabling unique transformations.
This guide provides researchers with the foundational knowledge and practical protocols to leverage this powerful building block for the synthesis of high-value heterocyclic compounds.
Physicochemical Properties and Handling
This compound is a solid at room temperature. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 497959-32-7 | [5][6] |
| Molecular Formula | C₈H₄BrF₃O₃ | [5][6] |
| Molecular Weight | 285.02 g/mol | [6][7] |
| Appearance | Solid | N/A |
| Purity | ≥95% (Typical) | [7] |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The compound is intended for laboratory research use only.[6] Users should consult the Safety Data Sheet (SDS) from the supplier before use.
Synthetic Application: Synthesis of Substituted Coumarins
Coumarins (2H-chromen-2-ones) are a prominent class of heterocycles known for their broad range of biological activities.[8] The Knoevenagel condensation is a robust and widely adopted method for synthesizing coumarins from salicylaldehydes and active methylene compounds.[9][10]
Workflow for Coumarin Synthesis
Caption: Synthesis of a substituted coumarin via Knoevenagel condensation.
Materials:
-
This compound (1.0 eq, 2.85 g, 10.0 mmol)
-
Ethyl cyanoacetate (1.05 eq, 1.11 mL, 10.5 mmol)
-
Piperidine (0.2 eq, 0.20 mL, 2.0 mmol)
-
Absolute Ethanol (30 mL)
-
Magnetic stirrer, reflux condenser, heating mantle, round-bottom flask (100 mL)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.85 g).
-
Add absolute ethanol (30 mL) and stir until the solid is fully dissolved.
-
To the stirred solution, add ethyl cyanoacetate (1.11 mL) followed by piperidine (0.20 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain the pure coumarin derivative.
Expertise & Causality (Scientist's Notes):
-
Choice of Base: Piperidine, a weak secondary amine, is an effective catalyst for the Knoevenagel condensation. It facilitates the deprotonation of the active methylene compound without being basic enough to deprotonate the phenolic hydroxyl significantly, which could lead to side reactions. [10]* Solvent: Ethanol is an excellent choice as it dissolves the reactants and allows the product, which is typically less soluble, to precipitate upon cooling, simplifying purification.
-
Reactivity: The strong electron-withdrawing -OCF₃ group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of ethyl cyanoacetate. This is expected to result in a faster reaction rate compared to non-fluorinated analogues. [11]
Synthetic Application: Synthesis of Substituted Benzofurans
Benzofurans are another critical heterocyclic core found in numerous natural products and pharmacologically active compounds. [12][13]A convenient method for their synthesis involves the reaction of salicylaldehydes with reagents that provide a two-carbon unit, followed by cyclization.
Protocol 2: Synthesis of 5-Bromo-3-ethoxycarbonyl-7-(trifluoromethoxy)benzofuran
This protocol is based on the highly efficient one-pot procedure for synthesizing 3-ethoxycarbonylbenzofurans from salicylaldehydes and ethyl diazoacetate, developed by Hossain and coworkers. [13][14] Reaction Scheme:
Caption: Two-step, one-pot synthesis of a substituted benzofuran.
Materials:
-
This compound (1.0 eq, 1.43 g, 5.0 mmol)
-
Ethyl diazoacetate (EDA) (1.1 eq, 0.57 mL, 5.5 mmol)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (10 mol%, 0.07 mL, 0.5 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (1 mL)
-
Dichloromethane (DCM) (25 mL)
-
Magnetic stirrer, round-bottom flask (50 mL), ice bath
Procedure:
-
Dissolve this compound (1.43 g) in dichloromethane (25 mL) in a 50 mL round-bottom flask at room temperature.
-
Cool the solution in an ice bath and add HBF₄·OEt₂ (0.07 mL) dropwise with stirring.
-
Add ethyl diazoacetate (0.57 mL) dropwise to the cooled solution over 10 minutes. Caution: EDA is toxic and potentially explosive; handle with care in a fume hood.
-
Allow the reaction mixture to stir at room temperature for 6-8 hours. The reaction mechanism involves the formation of a hemiacetal intermediate. [14]5. After the initial reaction is complete (monitored by TLC), slowly add concentrated sulfuric acid (1 mL) to the mixture to catalyze the dehydration and cyclization.
-
Stir for an additional 1 hour at room temperature.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice water (50 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzofuran derivative.
Expertise & Causality (Scientist's Notes):
-
Catalyst Choice: HBF₄·OEt₂ acts as a Brønsted acid to catalyze the initial reaction between the aldehyde and ethyl diazoacetate. [13]* Dehydration Step: Concentrated sulfuric acid is a powerful dehydrating agent required to convert the stable hemiacetal intermediate into the final aromatic benzofuran product. [14]* One-Pot Advantage: This procedure is highly efficient as it avoids the isolation of the intermediate, saving time and potentially increasing the overall yield. [14]
Future Directions: Palladium-Catalyzed Cyclizations
The aryl bromide functionality at the 5-position is a valuable feature that remains untouched in the preceding protocols. This site serves as a prime handle for subsequent palladium-catalyzed reactions. For instance, an intramolecular Heck reaction could be envisioned if a suitable olefin is first installed via reaction at the aldehyde or hydroxyl group. [3]This opens the door to constructing more complex, polycyclic heterocyclic systems, significantly expanding the synthetic utility of this building block.
Conclusion
This compound is a trifunctional building block of significant potential for synthetic and medicinal chemists. Its unique electronic and structural features facilitate the efficient construction of coumarin and benzofuran cores, which are prevalent in drug discovery. The protocols presented here, based on established and reliable methodologies, provide a solid foundation for researchers to explore the rich chemistry of this versatile precursor. The presence of the aryl bromide offers further opportunities for late-stage functionalization, making it an invaluable tool for generating novel and diverse chemical libraries.
References
- Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]
- Hossain, M. M., et al. (2006).
- Chemcasts. (n.d.). This compound (CAS 497959-32-7) Properties.
- Royal Society of Chemistry. (n.d.). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances.
- Ghorbani-Vaghei, R., et al. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry, 86(6), 4756–4762. [Link]
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
- ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Royal Society of Chemistry. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications.
- ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry.
- Spînu, A. M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(21), 6463. [Link]
- ResearchGate. (n.d.). Synthesis of chromones (2a–2d).
- International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC, 4(4), 1046-1085. [Link]
- MDPI. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles.
- Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS, 109(29), 11538–11543. [Link]
- Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit.
- El-Sayed, M. A. A., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(60), 38166-38202. [Link]
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42. [Link]
- ResearchGate. (n.d.). B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cascade 5-exo-trig radical cyclization/aromatic C–H alkylation with unactivated alkyl iodides. Organic & Biomolecular Chemistry.
- Francisco, T. C. S., et al. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2720-2743. [Link]
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyclization of bromoenynamides to tricyclic azacycles: synthesis of trikentrin-like frameworks. Chemical Communications.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- NIH. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3′-isochroman] scaffolds. Organic & Biomolecular Chemistry.
- NIH. (n.d.). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones.
- ResearchGate. (n.d.). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates.
- ResearchGate. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. divyarasayan.org [divyarasayan.org]
- 4. Palladium-catalyzed cyclization of bromoenynamides to tricyclic azacycles: synthesis of trikentrin-like frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem-casts.com [chem-casts.com]
- 6. scbt.com [scbt.com]
- 7. This compound [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. orgsyn.org [orgsyn.org]
- 14. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
Application Notes & Protocols: Strategic Protection of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in Complex Synthesis
Abstract
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of a reactive aldehyde, an acidic phenolic hydroxyl group, and electron-withdrawing bromo and trifluoromethoxy substituents necessitates a carefully considered protecting group strategy to achieve selective transformations at other positions of the molecule. This guide provides a detailed analysis of orthogonal protecting group strategies for the hydroxyl and aldehyde functionalities, offering field-proven protocols and explaining the chemical rationale behind the selection of specific protective groups. We will explore the use of silyl and methoxymethyl (MOM) ethers for the phenolic hydroxyl group and acetal and dithiane protection for the aldehyde, providing step-by-step experimental procedures for their installation and removal.
Introduction: Navigating the Reactivity of a Multifunctional Aromatic Aldehyde
The synthetic utility of this compound is directly linked to the ability to selectively mask its reactive functional groups. The phenolic hydroxyl is acidic and will react with bases and nucleophiles, while the aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. Furthermore, the electron-withdrawing nature of the bromo and trifluoromethoxy groups can influence the reactivity of the aromatic ring and the existing functional groups. A successful synthetic campaign hinges on the implementation of an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other.[1] This allows for the sequential unmasking and reaction of the hydroxyl and aldehyde functionalities as dictated by the synthetic route.
This document will serve as a practical guide for researchers, providing robust protocols for the protection and deprotection of the hydroxyl and aldehyde groups of the title compound. The methodologies have been selected for their reliability, high yields, and compatibility with a broad range of subsequent chemical transformations.
Protecting the Phenolic Hydroxyl Group
The hydroxyl group of this compound is phenolic, making it more acidic than an aliphatic alcohol. This heightened acidity influences the choice of protecting group and the conditions for its installation and removal. We will discuss two reliable strategies: the use of a tert-butyldimethylsilyl (TBDMS) ether and a methoxymethyl (MOM) ether.
Strategy 1: Tert-butyldimethylsilyl (TBDMS) Ether Protection
Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of formation, general stability, and relatively mild deprotection conditions.[2] The tert-butyldimethylsilyl (TBDMS) group is particularly useful, offering a good balance of stability and facile cleavage.
Rationale for Selection: The TBDMS group is stable to a wide range of non-acidic and non-fluoride-containing reagents, making it compatible with many synthetic transformations. For phenolic hydroxyls, TBDMS ethers can be selectively cleaved under conditions that may leave silyl ethers of aliphatic alcohols intact.[2]
Experimental Protocols:
Table 1: Reaction Parameters for TBDMS Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | TBDMS-Cl, Imidazole | DMF | Room Temp | 2-4 h | >95% |
| Deprotection | TBAF (1M in THF) | THF | Room Temp | 30-60 min | >90% |
| Deprotection (Alternative) | KHF₂ | Methanol | Room Temp | 30 min | >90%[2] |
Protocol 2.1.1: Protection of the Hydroxyl Group as a TBDMS Ether
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected product.
Protocol 2.1.2: Deprotection of the TBDMS Ether
-
Dissolve the TBDMS-protected aldehyde (1.0 eq) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC (typically 30-60 minutes).
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
Strategy 2: Methoxymethyl (MOM) Ether Protection
Methoxymethyl (MOM) ethers are another excellent choice for protecting phenols. They are stable to a wide variety of nucleophilic and basic conditions and can be removed under acidic conditions.[3][4]
Rationale for Selection: The MOM group offers orthogonality with silyl ethers and is stable to the conditions used for silyl ether cleavage (e.g., fluoride ions). This allows for selective deprotection if both types of protecting groups are present in a molecule. The deprotection typically requires acidic conditions.[5]
Experimental Protocols:
Table 2: Reaction Parameters for MOM Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | MOM-Cl, DIPEA | Dichloromethane | 0 °C to RT | 1-3 h | >90% |
| Deprotection | HCl (2N) | THF/Water | Room Temp | 2-6 h | >85% |
| Deprotection (Alternative) | ZnBr₂/n-PrSH | Dichloromethane | 0 °C to RT | 5-10 min | >85%[6] |
Protocol 2.2.1: Protection of the Hydroxyl Group as a MOM Ether
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the MOM-protected product.
Protocol 2.2.2: Deprotection of the MOM Ether
-
Dissolve the MOM-protected aldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add 2N hydrochloric acid (HCl) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
Diagram 1: Hydroxyl Protection Strategies A visual representation of the protection schemes for the hydroxyl group.
Caption: Protection and deprotection of the phenolic hydroxyl group.
Protecting the Aldehyde Group
The aldehyde functionality is a key reactive site. Its protection is often necessary to perform reactions on the aromatic ring or at the hydroxyl position. Acetals and dithianes are the most common and reliable protecting groups for aldehydes.[7][8]
Strategy 1: Acetal Protection
The formation of a cyclic acetal, typically with ethylene glycol, is a highly effective method for protecting aldehydes. Acetals are stable to a wide range of nucleophilic and basic reagents but are readily cleaved under acidic conditions.[7][8][9]
Rationale for Selection: Acetal protection is a robust and high-yielding method. The resulting cyclic acetal is stable to Grignard reagents, organolithiums, and hydrides, making it ideal for syntheses involving these reagents.[7][8] Deprotection is typically achieved with aqueous acid.[10][11]
Experimental Protocols:
Table 3: Reaction Parameters for Acetal Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | Ethylene glycol, p-TsOH | Toluene | Reflux | 4-8 h | >90% |
| Deprotection | Acetone/Water, p-TsOH | Acetone | Room Temp | 1-3 h | >90% |
| Deprotection (Alternative) | Ce(OTf)₃ | Wet Nitromethane | Room Temp | <1 h | >90%[12] |
Protocol 3.1.1: Protection of the Aldehyde as a Cyclic Acetal
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the acetal-protected product.
Protocol 3.1.2: Deprotection of the Cyclic Acetal
-
Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Stir the mixture at room temperature and monitor by TLC (typically 1-3 hours).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to recover the aldehyde.
Strategy 2: Dithiane Protection
The formation of a 1,3-dithiane from 1,3-propanedithiol provides a robust protecting group for aldehydes. Dithianes are stable to both acidic and basic conditions, offering a different orthogonality compared to acetals.[13]
Rationale for Selection: Dithianes are exceptionally stable protecting groups. Their deprotection often requires oxidative or metal-assisted methods, which are orthogonal to the acidic cleavage of acetals and MOM ethers, and the fluoride-mediated cleavage of silyl ethers.[13] This provides significant flexibility in a multi-step synthesis.
Experimental Protocols:
Table 4: Reaction Parameters for Dithiane Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | 1,3-Propanedithiol, BF₃·OEt₂ | Dichloromethane | 0 °C to RT | 1-2 h | >90% |
| Deprotection | Hg(NO₃)₂·3H₂O | Solid State | Grind | 1-4 min | >85%[14] |
| Deprotection (Alternative) | I₂, 30% H₂O₂ | Water/SDS | Room Temp | 30-60 min | >90%[15] |
Protocol 3.2.1: Protection of the Aldehyde as a 1,3-Dithiane
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add 1,3-propanedithiol (1.2 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dithiane-protected product.
Protocol 3.2.2: Deprotection of the 1,3-Dithiane
-
In a mortar, combine the dithiane-protected compound (1.0 eq) and mercury(II) nitrate trihydrate (2.0 eq).[14]
-
Grind the solids together with a pestle for 1-4 minutes. The progress of the reaction can be monitored by TLC by taking a small sample and dissolving it in an appropriate solvent.
-
Once the reaction is complete, add a solvent such as ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove the inorganic salts, washing the solid with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aldehyde.
Diagram 2: Aldehyde Protection Strategies A visual workflow for the protection and deprotection of the aldehyde group.
Caption: Protection and deprotection of the aldehyde functionality.
Orthogonal Strategies and Conclusion
The choice of protecting groups should be guided by the overall synthetic plan. The strategies presented here offer a high degree of orthogonality. For instance, a TBDMS-protected hydroxyl group can be deprotected with fluoride without affecting a dithiane-protected aldehyde. Conversely, an acetal-protected aldehyde can be deprotected with acid, leaving a MOM-protected hydroxyl group intact under carefully controlled conditions.
Diagram 3: Orthogonal Deprotection Logic A flowchart illustrating a potential orthogonal deprotection sequence.
Caption: Orthogonal deprotection of hydroxyl and aldehyde groups.
By carefully selecting from the protocols outlined in this guide, researchers can effectively manage the reactivity of this compound, enabling the successful synthesis of complex and valuable molecules.
References
- Dimethyl Acetals - Organic Chemistry Portal.
- Jin, Y.-S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(3), 1117-1119.
- Ensaf, K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 345-348.
- Kavala, V., et al. (2005). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 10(9), 1149-1155.
- Bartoli, G., et al. (2005). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 70(1), 169-174.
- Acetal Protecting Group & Mechanism – Total Synthesis.
- Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthetic Communications, 27(9), 1527-1533.
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.
- Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
- Simple and Selective Deprotection of MOM Ethers - Synfacts.
- MOM Ethers - Organic Chemistry Portal.
- MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis.
- Protecting groups - Organic Chemistry II - Fiveable.
- Protecting groups - Wikipedia.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protecting Groups of Aldehydes - Chemistry LibreTexts.
- Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps.
- Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide - American Chemical Society.
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry.
- Protection of Aldehyde, Ketone by Dithiane - SynArchive.
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: The Trifluoromethoxy Group's Influence on the Reactivity of Benzaldehydes
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The trifluoromethoxy (OCF₃) group is a unique and increasingly vital substituent in modern organic chemistry, particularly in the design of pharmaceuticals and advanced materials.[1] Often referred to as a "pseudo-halogen," it imparts a combination of electronic and physicochemical properties that significantly modulate the reactivity of parent molecules.[2] This guide provides an in-depth analysis of the role of the trifluoromethoxy group in the reactivity of benzaldehydes. We will dissect the electronic underpinnings of its influence, explain the resulting activation of the carbonyl group, and provide detailed, field-proven protocols for key synthetic transformations. The objective is to equip researchers with both the theoretical understanding and the practical methodologies required to effectively utilize trifluoromethoxy-substituted benzaldehydes as versatile synthetic intermediates.
Part 1: The Unique Electronic Profile of the Trifluoromethoxy Group
The synthetic utility of trifluoromethoxy-substituted benzaldehydes stems directly from the profound electronic effects of the OCF₃ group. Unlike its analogue, the electron-donating methoxy (OCH₃) group, the trifluoromethoxy group is strongly electron-withdrawing.[3] This characteristic arises from a powerful inductive effect (-I) exerted by the three highly electronegative fluorine atoms, which strongly polarizes the C-O bond. This inductive pull outweighs the weak resonance donation (+R) from the oxygen lone pairs, which is sterically hindered and diminished by the fluorine atoms.[2][4]
This duality deactivates the aromatic ring toward electrophilic aromatic substitution while simultaneously increasing the electrophilicity of any attached functional groups, such as an aldehyde.[1][2] The overall electron-withdrawing capacity is comparable to that of a chlorine atom.[2]
Caption: Duality of electronic effects of the OCF₃ group.
The magnitude of this electronic influence can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent on the reactivity of a functional group attached to a benzene ring.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -OCF₃ | 0.38 [5] | 0.35 [5] | Strongly Withdrawing (-I > +R) |
| -OCH₃ | 0.11[6] | -0.24[6] | Strongly Donating (+R > -I) |
| -CF₃ | 0.44[6] | 0.57[6] | Strongly Withdrawing (-I) |
| -Cl | 0.37[6] | 0.22[6] | Withdrawing (-I > +R) |
| -NO₂ | 0.73[6] | 0.78[6] | Very Strongly Withdrawing (-I, -R) |
| Table 1. Comparison of Hammett constants for the trifluoromethoxy group and other common substituents. The large positive values for OCF₃ confirm its strong electron-withdrawing nature. |
Beyond electronics, the OCF₃ group significantly increases lipophilicity, a critical parameter in drug design for enhancing membrane permeability and bioavailability.[1][7] It also enhances metabolic stability by blocking potential sites of oxidative metabolism.[8]
Part 2: Activating the Aldehyde: Enhanced Carbonyl Electrophilicity
The primary consequence of the OCF₃ group's strong electron-withdrawing nature is the significant enhancement of the electrophilicity of the aldehyde's carbonyl carbon. The inductive pull of the OCF₃ group is transmitted through the aromatic ring, drawing electron density away from the carbonyl group. This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it a much more favorable target for nucleophilic attack compared to unsubstituted benzaldehyde or methoxy-substituted benzaldehydes.
This activation is the mechanistic foundation for the heightened reactivity of trifluoromethoxy-benzaldehydes in a wide array of crucial synthetic transformations.[9][10]
Caption: Enhanced nucleophilic attack on OCF₃-benzaldehyde.
Part 3: Key Synthetic Transformations & Protocols
The enhanced electrophilicity of trifluoromethoxy-benzaldehydes makes them ideal substrates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections provide detailed protocols for several key transformations.
A. Nucleophilic Addition: Trifluoromethylation with TMSCF₃
Expertise & Causality: Nucleophilic addition is fundamentally accelerated by the OCF₃ group. The Ruppert-Prakash reagent (TMSCF₃) is an excellent source for the CF₃ nucleophile, but it requires an activator, typically a fluoride source, to generate the reactive trifluoromethyl anion.[11][12] The highly electrophilic carbonyl of a trifluoromethoxy-benzaldehyde reacts rapidly under these mild conditions.
Protocol: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-2,2,2-trifluoroethanol
-
Materials:
-
4-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 eq) via syringe.
-
Add the TBAF solution (0.1 eq) dropwise. A slight exotherm may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up (TMS-protected adduct): Quench the reaction by adding 1 M HCl at 0 °C. Stir for 30 minutes to deprotect the silyl ether.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
-
Caption: Workflow for nucleophilic trifluoromethylation.
B. Condensation Reaction: The Knoevenagel Condensation
Expertise & Causality: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. The rate-determining step is often the initial nucleophilic attack of the enolate on the aldehyde. The enhanced electrophilicity of OCF₃-benzaldehydes allows this reaction to proceed rapidly and efficiently, often at room temperature without strong bases.[13][14]
Protocol: Synthesis of 2-(3-(Trifluoromethoxy)benzylidene)malononitrile
-
Materials:
-
3-(Trifluoromethoxy)benzaldehyde (1.0 eq, 10 mmol, 1.90 g)[15]
-
Malononitrile (1.05 eq, 10.5 mmol, 0.69 g)
-
Piperidine (0.1 eq, 1 mmol, 0.1 mL)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde and malononitrile in ethanol.
-
Add piperidine to the solution with stirring. A mild exotherm and color change may occur, and a precipitate may begin to form.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure condensed product, which is often of sufficient purity for subsequent steps.
-
Caption: Mechanism of the Knoevenagel condensation.
C. Olefination: The Wittig Reaction
Expertise & Causality: The Wittig reaction is a powerful method for alkene synthesis. The reaction of OCF₃-benzaldehydes with phosphorus ylides is highly efficient due to the aldehyde's high reactivity.[16] When using stabilized ylides (e.g., those containing an ester group), the reaction is generally selective for the (E)-alkene, as the initial steps are reversible, allowing thermodynamic control.[17]
Protocol: Synthesis of (E)-Ethyl 3-(4-(trifluoromethoxy)phenyl)acrylate
-
Materials:
-
4-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Hexanes
-
-
Procedure:
-
Add 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.05 eq) to a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous DCM and stir the solution at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide byproduct. Stir vigorously for 15-20 minutes.
-
Filter the mixture through a short plug of silica gel, washing with additional hexanes or a hexanes/ethyl acetate mixture.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography if necessary, though this reaction is often very clean.
-
D. Reduction to Benzyl Alcohol
Expertise & Causality: The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. While the OCF₃ group is generally robust, using a mild and selective reducing agent like sodium borohydride (NaBH₄) is judicious.[2] It selectively reduces the aldehyde in the presence of many other functional groups and avoids the harsh conditions associated with reagents like LiAlH₄, which could potentially lead to side reactions.
Protocol: Synthesis of (3-(Trifluoromethoxy)phenyl)methanol
-
Materials:
-
3-(Trifluoromethoxy)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (0.5 eq) portion-wise over 10-15 minutes. Gas evolution (H₂) will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases and the solution is acidic.
-
Remove most of the methanol under reduced pressure.
-
Partition the remaining residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the benzyl alcohol, which is often pure enough for subsequent use.
-
Conclusion
The trifluoromethoxy group is a powerful tool for modulating the reactivity of benzaldehydes. Its dominant, inductively-driven electron-withdrawing nature renders the carbonyl carbon highly electrophilic, thereby accelerating a host of synthetically crucial reactions, including nucleophilic additions, condensations, and olefinations. This activation allows many transformations to proceed under milder conditions and with greater efficiency. By understanding the fundamental electronic principles and utilizing the robust protocols provided, researchers can confidently leverage trifluoromethoxy-substituted benzaldehydes to construct complex molecules with desirable physicochemical properties for applications in drug discovery, agrochemicals, and materials science.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Center for Biotechnology Information (PMC). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs.
- Wikipedia. Trifluoromethoxy group.
- Wang Lab. A survey of Hammett substituent constants and resonance and field parameters.
- Wikipedia. 4-Trifluoromethylbenzaldehyde.
- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde.
- ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF.
- ResearchGate. Hammett constants σ for fluoro-substituents. | Download Scientific Diagram.
- Royal Society of Chemistry Publishing. Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group.
- Autech Industry. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- National Center for Biotechnology Information (PMC). Nucleophilic Addition of Benzylboronates to Activated Ketones.
- Royal Society of Chemistry Publishing. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information (PMC). Superelectrophiles and the effects of trifluoromethyl substituents.
- University of California, Davis. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Science.gov. hammett substituent constants: Topics by Science.gov.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ResearchGate. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
- ChemRxiv. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials: Toward Digitalization as Reliable Strategy in Organic Synthesis.
- University of California, Santa Cruz. Solvent Free Wittig Reactions.
- American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- PubChem. 3-(Trifluoromethoxy)benzaldehyde.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. global.oup.com [global.oup.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. www1.udel.edu [www1.udel.edu]
The Strategic Application of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in the Synthesis of Targeted Enzyme Inhibitors
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive molecule.[1][2] When integrated into a versatile building block like 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, it provides chemists with a powerful tool to engineer next-generation enzyme inhibitors.
This technical guide elucidates the multifaceted utility of this compound as a key starting material in the synthesis of two distinct and highly significant classes of enzyme inhibitors: Kinase inhibitors and Matrix Metalloproteinase (MMP) inhibitors. We will explore the causality behind the synthetic strategies, provide detailed, field-proven protocols, and present a framework for the characterization and evaluation of the resulting compounds.
The unique arrangement of functional groups on the benzaldehyde core—the reactive aldehyde, the nucleophilic hydroxyl group, the bromine atom amenable to cross-coupling reactions, and the lipophilic, metabolically stable trifluoromethoxy group—renders this molecule a privileged scaffold for creating diverse and potent therapeutic candidates.[3] The trifluoromethoxy group enhances membrane permeability and metabolic stability, while the bromine atom serves as a synthetic handle for introducing additional complexity and targeting specific interactions within an enzyme's active site.[4][5]
Part 1: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The ATP-binding site of kinases presents a well-defined target for small molecule inhibitors. The pyrazolopyrimidine scaffold is a well-established pharmacophore known to effectively target this site.[4]
Mechanistic Rationale & Workflow
The synthetic strategy hinges on a condensation reaction between this compound and an aminopyrazole to construct the core heterocyclic system. The aldehyde functionality is the key electrophile in this cyclization. The bromine atom is then utilized in a subsequent Suzuki cross-coupling reaction to introduce a solubilizing group or a moiety that can form additional interactions within the kinase binding pocket.
Sources
- 1. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in Advanced Materials Science
Executive Summary
5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde poised for significant utility in advanced materials synthesis. While specific applications of this molecule are not yet extensively documented in the literature, its unique combination of reactive sites—a salicylaldehyde core, a bromine atom suitable for cross-coupling, and an electron-withdrawing trifluoromethoxy group—makes it a compelling building block. This guide provides researchers, chemists, and materials scientists with two detailed, scientifically-grounded protocols for its application. We will explore its use as a precursor for (A) a highly sensitive fluorescent chemosensor and (B) a monomer for the synthesis of novel conjugated polymers. The protocols are designed to be self-validating, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Molecular Profile & Strategic Potential
The strategic value of this compound lies in the distinct reactivity of its constituent functional groups, which can be addressed with high chemoselectivity.
-
Salicylaldehyde Core (2-hydroxybenzaldehyde): This moiety is a classic platform for developing Schiff base ligands. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen, leading to unique photophysical properties such as Excited-State Intramolecular Proton Transfer (ESIPT), which is highly desirable for creating fluorescent sensors.[1]
-
Aldehyde Group (-CHO): Serves as a primary reaction site for condensation with primary amines to form Schiff bases (imines).[2] This reaction is typically high-yielding and proceeds under mild conditions.
-
Aryl Bromide (-Br): An excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This enables the construction of C-C bonds, facilitating the synthesis of complex biaryl systems and conjugated polymers.
-
Trifluoromethoxy Group (-OCF₃): This powerful electron-withdrawing group significantly influences the molecule's electronic properties.[6][7] It increases lipophilicity, which can improve the solubility of resulting materials in organic solvents, and enhances the metabolic and thermal stability of the final product.[8][9] Its electronic influence can be used to tune the emission wavelengths of fluorophores or the band gap of conjugated polymers.
| Property | Value | Source |
| CAS Number | 497959-32-7 | [10][11] |
| Molecular Formula | C₈H₄BrF₃O₃ | [12] |
| Molecular Weight | 285.02 g/mol | [13] |
| Appearance | Off-white to yellow solid | N/A |
| Purity | ≥95% | [13] |
Application Note I: Synthesis of a Schiff Base-Based Fluorescent Chemosensor for Al³⁺ Detection
Principle: Salicylaldehyde derivatives readily form Schiff bases that can act as "turn-on" fluorescent sensors for specific metal ions. In this protocol, this compound is condensed with 2-aminobenzothiazole. The resulting Schiff base is expected to be weakly fluorescent due to the ESIPT mechanism. Upon coordination with Al³⁺, the intramolecular hydrogen bond is disrupted, inhibiting ESIPT and causing a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence, CHEF). The electron-withdrawing -OCF₃ group is expected to modulate the emission profile and enhance the sensitivity of the sensor.
Detailed Experimental Protocol: Synthesis of Sensor Probe (BHTB-BT)
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 285 mg (1.0 mmol) of this compound in 25 mL of absolute ethanol.
-
In a separate beaker, dissolve 150 mg (1.0 mmol) of 2-aminobenzothiazole in 15 mL of absolute ethanol, warming gently if necessary.
-
-
Reaction Setup:
-
Add the 2-aminobenzothiazole solution to the flask containing the benzaldehyde derivative.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Rationale: The condensation reaction to form the imine bond is reversible. Refluxing the mixture in the presence of an acid catalyst drives the reaction to completion by removing the water byproduct.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The formation of a new, less polar spot indicates product formation.
-
-
Isolation and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with 20 mL of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/DMF mixture to obtain the pure Schiff base probe, BHTB-BT .
-
Dry the final product under vacuum. Expected yield: 80-90%.
-
Characterization and Sensor Evaluation
-
Structural Confirmation: Confirm the structure of BHTB-BT using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). The FT-IR spectrum should show the appearance of a C=N (imine) stretch around 1610-1630 cm⁻¹ and the disappearance of the aldehyde C-H stretch.
-
Fluorescence Titration:
-
Prepare a stock solution of BHTB-BT (1.0 mM) in a suitable solvent system (e.g., DMSO/Water 1:1 v/v).
-
Prepare stock solutions (10 mM) of various metal perchlorate salts (Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.).
-
In a cuvette, place 2 mL of a diluted probe solution (e.g., 10 µM) and record its fluorescence spectrum.
-
Incrementally add aliquots of the Al³⁺ stock solution and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity to determine the sensitivity and detection limit. The formation of the 1:1 complex between the probe and Al³⁺ is expected to yield a significant fluorescence enhancement.[14]
-
Workflow Visualization
Sources
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chem-casts.com [chem-casts.com]
- 11. 497959-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic building block. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two main strategies for the synthesis of this compound. The choice between them often depends on the availability of the starting materials.
-
Route 1: Electrophilic Bromination. This is a common and direct method that starts with 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. The aromatic ring is activated by the hydroxyl group, which directs the incoming bromine electrophile to the ortho and para positions. The trifluoromethoxy group, being electron-withdrawing, will also influence the regioselectivity of the reaction.
-
Route 2: Formylation. This approach begins with 2-bromo-6-(trifluoromethoxy)phenol. A formyl group (-CHO) is introduced onto the aromatic ring, primarily at the position ortho to the hydroxyl group. Common named reactions for this transformation include the Duff reaction and the Reimer-Tiemann reaction.[1][2]
Q2: I'm getting a low yield in my synthesis. What are the most likely causes?
A2: Low yields are a common issue and can stem from several factors depending on your chosen synthetic route.
-
For Bromination Reactions: Incomplete conversion of the starting material is a frequent cause. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a deactivated aromatic ring. The trifluoromethyl group is strongly electron-withdrawing and can make the reaction more challenging.[3]
-
For Formylation Reactions (Duff & Reimer-Tiemann): These reactions are notoriously sensitive to reaction conditions and can often result in modest yields.[1][4] In the Duff reaction, the stoichiometry of the reagents, particularly the ratio of hexamethylenetetramine (HMTA) to the phenol, is critical.[5] For the Reimer-Tiemann reaction, the generation and reactivity of the dichlorocarbene intermediate are key factors that can be influenced by the base concentration and temperature.[2]
Q3: I'm observing multiple products in my reaction mixture. What are these byproducts and how can I minimize them?
A3: The formation of isomers and poly-substituted products is a common challenge.
-
Isomer Formation: In the bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde, while the 5-bromo isomer is the desired product, other isomers can form due to the directing effects of the hydroxyl and trifluoromethoxy groups.[6] Similarly, the Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para-formylated products, though the ortho isomer is typically favored.[7]
-
Polybromination: The hydroxyl group strongly activates the aromatic ring, which can lead to the addition of more than one bromine atom, resulting in di- or even tri-brominated products. This is especially problematic if an excess of the brominating agent is used or if the reaction conditions are too harsh.[8]
-
Resin/Polymer Formation: In formylation reactions, particularly under the acidic or basic conditions employed, side reactions can lead to the formation of phenol-formaldehyde-type resins, which can complicate purification and reduce the yield of the desired aldehyde.[5]
Troubleshooting Guides
Route 1: Bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to deactivation by the -OCF₃ group. | Increase reaction time or slightly elevate the temperature, monitoring carefully by TLC. Consider using a more reactive brominating agent, but be mindful of over-bromination. |
| Loss of product during workup and purification. | Ensure efficient extraction with a suitable organic solvent. Use a minimal amount of hot solvent during recrystallization to maximize recovery.[9] | |
| Polybromination | Excess brominating agent or harsh reaction conditions. | Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide) and add it portion-wise or as a solution to maintain a low concentration.[8] |
| Highly activating effect of the hydroxyl group. | Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[10] | |
| Formation of Isomers | Competing directing effects of the -OH and -OCF₃ groups. | The choice of solvent can influence regioselectivity. Experiment with both polar and non-polar solvents. |
Route 2: Formylation of 2-bromo-6-(trifluoromethoxy)phenol
| Issue | Potential Cause | Recommended Solution |
| Low Yield (Duff Reaction) | Suboptimal ratio of hexamethylenetetramine (HMTA) to phenol. | Carefully control the stoichiometry. A 1:1 to 1.5:1 ratio of HMTA to the phenol is a good starting point to favor mono-formylation.[5] |
| Inefficient hydrolysis of the imine intermediate. | Ensure complete hydrolysis by using an adequate amount of aqueous acid during the workup and allowing sufficient time for the reaction. | |
| Low Yield (Reimer-Tiemann) | The electron-withdrawing nature of the substituents deactivates the ring towards electrophilic attack by dichlorocarbene. | Higher temperatures and longer reaction times may be necessary. However, this can also lead to decomposition. Careful optimization is required.[4] |
| Inefficient generation of dichlorocarbene. | Ensure a sufficiently strong base (e.g., NaOH or KOH) is used in adequate excess. | |
| Formation of para-isomer | Steric hindrance at the ortho position. | While the ortho position is electronically favored, significant steric bulk can promote para-formylation. The Reimer-Tiemann reaction is generally more prone to this than the Duff reaction.[7] |
| Tar/Resin Formation | Polymerization side reactions. | Use the mildest possible reaction conditions (temperature and time). For the Duff reaction, ensure anhydrous conditions until the hydrolysis step.[5] |
Experimental Protocols
Protocol 1: Synthesis via Bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
This protocol is adapted from established procedures for the bromination of substituted phenols.[10]
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add N-bromosuccinimide (1.1 eq.) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
Protocol 2: Synthesis via Duff Formylation of 2-bromo-6-(trifluoromethoxy)phenol
This protocol is based on general procedures for the Duff reaction.
Materials:
-
2-bromo-6-(trifluoromethoxy)phenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromo-6-(trifluoromethoxy)phenol (1.0 eq.) in trifluoroacetic acid, add hexamethylenetetramine (1.5 eq.).
-
Heat the reaction mixture to reflux (around 70-80 °C) and stir. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to ice-water and then neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualizations
Synthetic Workflow Overview
Caption: Overview of the two primary synthetic routes.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield.
References
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
- Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-196.
- Saha, S., Bhosle, A. A., Chatterjee, A., & Banerjee, M. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(15), 10437–10447.
- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.
- Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?
- Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Pharm D Guru. (n.d.). Reimer Tiemans Reaction.
Sources
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
common side reactions in the bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of halogenated benzaldehydes. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers encountering common side reactions during the bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your reaction outcomes.
Introduction: The Challenge of Selective Bromination
The electrophilic bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde is a key step in the synthesis of various pharmaceutical and agrochemical intermediates. The molecule's structure presents a unique electronic landscape. The hydroxyl (-OH) group is a potent activating ortho-, para-director, while the aldehyde (-CHO) and trifluoromethoxy (-OCF₃) groups are deactivating and meta-directing.[1] Fortuitously, the directing vectors of all three substituents converge, strongly favoring the substitution of bromine at the C-5 position to yield the desired product, 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.[2]
However, the high activation conferred by the phenolic hydroxyl group makes the reaction susceptible to several side reactions.[3] This guide will address the most common issues—over-bromination, aldehyde oxidation, and product degradation—providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (TLC, LC-MS) shows multiple products, including one with a molecular weight corresponding to the addition of two bromine atoms. What is the cause?
A: You are observing over-bromination, the most common side reaction in this synthesis. The powerful activating nature of the phenolic -OH group makes the aromatic ring highly nucleophilic and prone to reacting with more than one equivalent of the bromine electrophile.[4] This is especially prevalent when using highly reactive brominating agents like aqueous bromine (bromine water) or when reaction conditions are not carefully controlled.[5]
Q2: My final product is unexpectedly acidic. The NMR spectrum shows the disappearance of the aldehyde proton peak (~9.9 ppm) and the IR spectrum has a broad absorption around 3000 cm⁻¹ and a carbonyl peak shifted to ~1700 cm⁻¹. What happened?
A: Your aldehyde functional group has been oxidized to a carboxylic acid. Bromine is a capable oxidizing agent, and under certain conditions (particularly in the presence of water, elevated temperatures, or extended reaction times), it can oxidize the aldehyde to form 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid.[6] This side reaction fundamentally alters the product's chemical properties and intended utility.
Q3: The reaction mixture turned into a dark, tarry mess with very low yield of the desired product. What are the likely causes?
A: The formation of tar or polymeric material suggests product and/or starting material degradation. This can be caused by several factors, including excessively harsh reaction conditions such as high temperatures, overly acidic environments, or the presence of impurities in the starting material that can catalyze decomposition pathways.[7] While the trifluoromethoxy group itself is generally very stable, the overall molecule can be sensitive.[8]
Q4: Is the trifluoromethoxy (-OCF₃) group stable during this reaction? Could it be cleaved?
A: The trifluoromethoxy group is exceptionally stable under most synthetic conditions, including the acidic environments typical for electrophilic bromination.[8][9] It is far more robust than a standard methoxy group, which can be susceptible to cleavage by Lewis acids or HBr. Cleavage of the -OCF₃ group is not a common side reaction in this process.
Q5: Which brominating agent is better for this reaction: elemental bromine (Br₂) or N-bromosuccinimide (NBS)?
A: For selective mono-bromination of a highly activated phenol like this, N-bromosuccinimide (NBS) is generally the superior choice.[2] NBS provides a slow, controlled release of the electrophilic bromine species (Br⁺), which helps to prevent the rapid, uncontrolled reactions that lead to over-bromination. Elemental bromine, especially in polar solvents, is often too reactive and difficult to control stoichiometrically.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This table summarizes common experimental issues and provides validated solutions to steer your synthesis toward the desired outcome.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC; MS peaks for di- and tri-brominated species. | Over-bromination due to high reactivity of the phenol ring. | 1. Change Reagent: Switch from elemental bromine (Br₂) to N-bromosuccinimide (NBS) for a more controlled reaction.[2] 2. Stoichiometry: Use precisely 1.0 equivalent of NBS. 3. Control Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to decrease the reaction rate. 4. Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period. |
| Product is acidic; aldehyde proton absent in ¹H NMR; broad O-H stretch in IR. | Oxidation of the aldehyde group to a carboxylic acid. | 1. Anhydrous Conditions: Ensure the reaction is run under dry conditions. Use anhydrous solvents and an inert atmosphere (N₂ or Ar). 2. Milder Conditions: Avoid high temperatures and prolonged reaction times. 3. Reagent Choice: NBS is less oxidizing than Br₂, further favoring the desired reaction. |
| Low yield with a dark, intractable tar or polymer. | Degradation of starting material or product. | 1. Temperature Control: Maintain strict temperature control, avoiding any localized heating. 2. Purity: Use high-purity starting materials and solvents. Acidic impurities can catalyze polymerization.[7] 3. Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Significant amount of unreacted starting material remains. | Incomplete Reaction. | 1. Reagent Activity: Ensure your NBS is pure and has not decomposed. Store it in a cool, dark, and dry place. 2. Solvent Choice: Use a solvent in which both the substrate and NBS have adequate solubility (e.g., acetonitrile, dichloromethane). 3. Time/Temp: If the reaction is clean but slow, consider a modest increase in temperature or reaction time while monitoring for side products. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the intended synthetic route and a logical workflow for troubleshooting common issues.
Caption: Recommended pathway for selective mono-bromination.
Caption: A logical workflow for diagnosing experimental issues.
Recommended Experimental Protocol
This protocol is optimized for the selective mono-bromination of 2-hydroxy-3-(trifluoromethoxy)benzaldehyde at the C-5 position.
Materials:
-
2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq)
-
N-bromosuccinimide (NBS) (1.0 eq), recrystallized if necessary
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water.
-
Workup:
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any residual bromine), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
References
- EvitaChem. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8.
- ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF.
- Google Patents.
- Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16838-16845.
- BYJU'S. Electrophilic Substitution Reactions of Phenols.
- SunanKalijaga.org.
- Filo. Question: What should be the product in the following reaction? 3-Hydrox...
- Chemistry Stack Exchange.
- Benchchem.
- Khan Academy.
- Journal of the Chemical Society B: Physical Organic.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- ResearchGate. The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF.
- Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Hernandes, M. Z., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 842.
- ChemSpider.
Sources
- 1. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
- 2. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde via column chromatography. This document moves beyond a simple procedural outline to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses the fundamental principles and strategic decisions essential for a successful purification.
Q1: Why is column chromatography the preferred method for purifying this compound?
Column chromatography is ideal for separating gram-scale quantities of material based on the differential adsorption of mixture components to a solid stationary phase.[1] For this compound, this technique is particularly effective at removing common synthesis-related impurities such as unreacted starting materials, isomers, or di-brominated byproducts, which often have polarities very similar to the target compound.[2][3] Its versatility in choice of stationary and mobile phases allows for fine-tuning the separation to achieve high purity.
Q2: How do I select the appropriate stationary phase? What are the implications of using silica gel?
The choice of stationary phase is critical.
-
Silica Gel: This is the most common adsorbent and is suitable for a wide range of "normal" polarity compounds.[1] Silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[1] This acidity can lead to strong interactions with the phenolic hydroxyl group of the target molecule, which is a primary cause of peak tailing.[3]
-
Alumina: Available in acidic, neutral, or basic forms, alumina can be a valuable alternative if the target compound is sensitive to the acidic nature of silica gel or if tailing is severe.[1][3] However, aldehydes can be sensitive to both strong acids and bases, so neutral alumina is often the safest starting point if silica gel proves problematic.[4]
For this specific molecule, standard silica gel (60 Å, 230-400 mesh) is the recommended starting point due to its high resolving power.
Q3: What is the best approach for developing an effective mobile phase (solvent system)?
Developing the right solvent system, or eluent, is a matter of methodical trial and error using Thin-Layer Chromatography (TLC).[4]
-
Start with a Standard Two-Component System: The most common and effective system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes (or its less toxic alternative, heptane) and a more polar solvent like ethyl acetate.[5][6]
-
Aim for an Optimal Rf Value: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front on a TLC plate. For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[3] This range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
Test a Range of Polarities: Run several TLC plates with varying ratios of your chosen solvents (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane) to find the concentration that yields the target Rf and provides the best separation from visible impurities.
Q4: What are the common impurities I should expect, and how do they behave on the column?
The synthesis of this compound typically involves the electrophilic bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde.[7] Potential impurities include:
-
Unreacted Starting Material (2-hydroxy-3-(trifluoromethyl)benzaldehyde): This impurity is more polar than the product due to the absence of the bromine atom and will have a lower Rf value (move slower on the column).
-
Di-brominated Byproducts: These are less polar than the desired mono-brominated product and will have a higher Rf value (move faster on the column).
-
Isomeric Products: Bromination at other positions on the ring can occur. These isomers often have very similar polarities to the target compound and represent the greatest separation challenge, often requiring gradient elution.[2][3]
Experimental Protocol: A Self-Validating Workflow
This protocol provides a step-by-step methodology for the purification.
Step 1: TLC Analysis for Solvent System Development
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto at least three silica gel TLC plates.
-
Develop each plate in a different solvent mixture (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Visualize the plates under UV light.
-
Select the solvent system that places the Rf of the target compound between 0.2 and 0.4 and shows the greatest separation from impurities.
Step 2: Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[3]
-
Add a thin layer of sand (approx. 0.5 cm).[3]
-
In a separate beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase selected from Step 1.[1][3]
-
Pour the slurry into the column, opening the stopcock to allow the solvent to drain. Continuously tap the side of the column gently to ensure the silica packs down uniformly without air bubbles.[1][3]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[1][3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column must not be allowed to run dry.
Step 3: Sample Preparation and Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.[3][8] This method is quick but can lead to band broadening if too much solvent is used.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3] This method provides better resolution for challenging separations.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.[8]
-
Open the stopcock to begin the elution, maintaining a consistent flow rate. A flow rate that is too fast reduces separation efficiency, while one that is too slow can lead to band broadening due to diffusion.[8]
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
If impurities are close to the product Rf, consider using a gradient elution . Start with the low-polarity solvent system identified by TLC and gradually increase the percentage of the more polar solvent over time.[3] This will first elute less polar impurities, then the product, and finally the more polar impurities.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by spotting a small amount from each onto a TLC plate and developing it.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment in a question-and-answer format.
Problem 1: The target compound has a very low Rf and won't move off the baseline on TLC, even with 50% Ethyl Acetate/Hexane.
-
Possible Cause: The solvent system is not polar enough to displace the highly polar analyte from the silica gel. The combination of the hydroxyl and aldehyde groups makes the compound quite polar.
-
Solution: Switch to a more polar solvent system. A good next step is to try a system like Dichloromethane (DCM) with a small percentage of Methanol (MeOH).[5] Start with 1-2% MeOH in DCM and increase as needed. Caution: Using more than 10% methanol can risk dissolving the silica gel.[5]
Problem 2: The target compound is tailing significantly on the TLC plate and column.
-
Possible Cause: This is a classic issue for phenolic compounds on silica gel.[3] The acidic silanol groups on the silica surface are strongly interacting (via hydrogen bonding) with the phenolic -OH group of your molecule, causing it to "stick" and elute slowly and unevenly.[3]
-
Solution: Add a small amount of a competitive acidic modifier to the mobile phase. Including 0.5-1% acetic acid in your eluent (e.g., 80:20:1 Hexane:EtOAc:Acetic Acid) can help.[3] The acetic acid protonates the active sites on the silica and suppresses the ionization of your phenol, leading to sharper, more symmetrical peaks.
Problem 3: The purified fractions are still contaminated with a close-running impurity (co-elution).
-
Possible Cause: The chosen isocratic (single solvent mixture) system does not have sufficient resolving power to separate two compounds with very similar polarities, such as isomers.[3]
-
Solution:
-
Optimize the Solvent System: Try a different solvent combination entirely. Sometimes switching from Ethyl Acetate to Diethyl Ether or Dichloromethane can alter the selectivity and improve separation.
-
Use Gradient Elution: This is the most effective solution.[3] Start the column with a mobile phase of lower polarity than your target Rf (e.g., where Rf is ~0.1). Slowly and systematically increase the proportion of the polar solvent. This will gradually increase the eluting power, allowing the less polar impurity to move ahead and separate cleanly from your target compound.
-
Problem 4: I have a very low yield of purified product after the column.
-
Possible Cause:
-
Product is still on the column: The eluent may not have been polar enough to elute all the product. This is likely if the product was tailing badly.
-
Sample Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to poor separation and product loss.[3]
-
Compound Decomposition: Aldehydes can sometimes be unstable on acidic silica gel.[9]
-
-
Solution:
-
After your expected product has eluted, flush the column with a very polar solvent (e.g., 10% MeOH in DCM or 100% Ethyl Acetate) and check this "flush" by TLC to see if any product remained.
-
Reduce the amount of crude material loaded. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
To check for decomposition, perform a "2D TLC" test: spot the crude material on a TLC plate, run it, dry the plate, then rotate it 90 degrees and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. If new spots appear off the diagonal, it is decomposing on the silica.[9] If this is the case, consider using a less acidic stationary phase like neutral alumina.[3][4]
-
Data Summary Table
| Parameter | Recommendation / Observation | Rationale & Citation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, high-resolution adsorbent for most applications.[1] |
| Primary Eluent System | Hexane / Ethyl Acetate | Standard system offering good versatility for compounds of moderate polarity.[5][6] |
| Alternative Eluent System | Dichloromethane / Methanol | Useful for more polar compounds that do not elute with Hex/EtOAc.[5] |
| Target Rf on TLC | 0.2 - 0.4 | Provides the best balance between retention and elution time for optimal separation on a column.[3][4] |
| Common Impurities | Unreacted starting material, di-brominated byproducts, isomers. | These are typical side-products of electrophilic aromatic substitution reactions.[2] |
| Tailing Mitigation | Add 0.5-1% Acetic Acid to eluent. | Suppresses ionization of the phenolic -OH group and masks active sites on the silica gel.[3][10] |
| Loading Ratio | 1:30 to 1:100 (Crude:Silica by wt.) | Prevents column overloading and ensures efficient separation.[3] |
References
- Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis. (n.d.). Benchchem.
- Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives. (n.d.). Benchchem.
- What is the best solvent for purifying aldehyde in a column chromatography?. (2014, September 29). ResearchGate.
- Troubleshooting peak tailing in HPLC analysis of halogenated phenols. (2026, January 5). Benchchem.
- How to Column Aldehydes: A Comprehensive Guide. (2025, February 19). cmu.edu.jm.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Column chromatography. (n.d.). University of Calgary, Department of Chemistry.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. (n.d.). EvitaChem.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- This compound | CAS 497959-32-7. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). CymitQuimica.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in reactions with 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized and reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges in your synthetic workflows, with a focus on preventing the formation of unwanted byproducts.
Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate due to its unique combination of functional groups.[1][2][3][4][5] The interplay between the ortho-hydroxyl group, the aldehyde, and the two strong electron-withdrawing groups (bromo and trifluoromethoxy) dictates its reactivity. The trifluoromethoxy group, in particular, is known for its high stability under both acidic and basic conditions, making it a robust substituent in many synthetic transformations.[6][7] However, the electron-deficient nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, while beneficial for many desired transformations, can also open pathways to several unwanted side reactions.
This guide will focus on the most common challenges encountered when using this reagent and provide actionable strategies to mitigate them.
Troubleshooting Guide: Byproduct Formation
This section addresses specific byproducts that can arise during reactions with this compound and provides step-by-step guidance to prevent their formation.
Issue 1: Formation of a Catechol Derivative and/or Benzoic Acid Derivative During Oxidation Reactions
Q: I am attempting a reaction that involves an oxidizing agent (e.g., hydrogen peroxide) and I am observing the formation of 5-bromo-3-(trifluoromethoxy)benzene-1,2-diol or 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid. What is happening and how can I prevent it?
A: You are likely observing a Dakin Oxidation or a direct oxidation to the carboxylic acid. The ortho-hydroxyl group makes your starting material particularly susceptible to this reaction.
Causality:
The Dakin Oxidation is a process where an ortho- or para-hydroxylated phenyl aldehyde reacts with hydrogen peroxide in the presence of a base to form a benzenediol and a carboxylate.[8][9] The reaction proceeds through the nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl group, followed by the migration of the aryl group. For aromatic aldehydes with electron-withdrawing groups, direct oxidation to the corresponding carboxylic acid can also be a competing side reaction.[10]
Prevention Strategy:
-
Avoid Basic Hydrogen Peroxide: The combination of a base and hydrogen peroxide is the primary driver for the Dakin reaction. If your desired transformation does not explicitly require these conditions, avoid them.
-
Protect the Hydroxyl Group: If the hydroxyl group is not essential for your desired reaction, consider protecting it as a methyl ether or another stable protecting group before proceeding with the oxidation.
-
Control Reaction pH: If mildly oxidative conditions are required, maintaining a neutral or slightly acidic pH can help suppress the Dakin reaction, which is favored by basic conditions.
-
Alternative Oxidants: If you need to oxidize another part of your molecule, consider using an oxidant that is less likely to trigger the Dakin reaction. The choice of oxidant will be highly dependent on the specific transformation you are trying to achieve.
Experimental Protocol: Protection of the Hydroxyl Group (O-methylation)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting 5-bromo-2-methoxy-3-(trifluoromethoxy)benzaldehyde by column chromatography.
Issue 2: Disproportionation into Alcohol and Carboxylic Acid Under Basic Conditions
Q: I am running a reaction in the presence of a strong base (e.g., NaOH, KOH) and my starting material is being consumed to form two new products: (5-bromo-2-hydroxy-3-(trifluoromethoxy)phenyl)methanol and 5-bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid. What is this side reaction?
A: This is a classic Cannizzaro reaction .
Causality:
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[11][12] Your starting material lacks α-hydrogens, making it a prime candidate for this reaction in the presence of a strong base. The reaction is typically second order in the aldehyde and first order in the base.[11]
Prevention Strategy:
-
Avoid Strong Bases: Whenever possible, use a weaker, non-nucleophilic base if a base is required for your reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often suitable alternatives.
-
Use Anhydrous Conditions: The presence of water can facilitate the Cannizzaro reaction. Ensuring your reaction is conducted under anhydrous conditions can help minimize this side reaction.
-
Control Stoichiometry of Base: If a strong base is unavoidable, use only a catalytic amount if possible, or ensure the stoichiometry is carefully controlled.
-
Lower Reaction Temperature: The rate of the Cannizzaro reaction is temperature-dependent. Running your reaction at a lower temperature can help to disfavor this byproduct pathway.
Troubleshooting Workflow for Base-Mediated Reactions
Caption: Decision workflow for troubleshooting the Cannizzaro reaction.
Issue 3: Formation of Dimeric Byproducts
Q: I am noticing a significant amount of a higher molecular weight byproduct, and my starting material seems to be disappearing faster than my desired product is forming. Could this be a dimer?
A: Yes, salicylaldehydes are known to form anhydro dimers , which are bicyclic acetals. This can be a reversible process but can sequester your starting material.[13][14]
Causality:
The formation of these dimers can be catalyzed by both acids and bases and often occurs upon heating or during prolonged reaction times. The dimer is formed by the intermolecular reaction between the hydroxyl group of one molecule and the aldehyde of another.
Prevention Strategy:
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures.
-
Use Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
-
Hydrolysis of the Dimer: In some cases, the dimer can be hydrolyzed back to the starting salicylaldehyde derivative by treatment with aqueous acid.[13] This can be a strategy to recover the starting material from a reaction mixture where dimerization has occurred.
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethoxy (-OCF₃) group stable to common reagents?
A1: Yes, the trifluoromethoxy group is generally considered to be very stable. It is resistant to cleavage under a wide range of acidic and basic conditions, much more so than a simple methoxy group.[6][7] It is also generally stable to many common oxidizing and reducing agents.
Q2: I am performing a Schiff base condensation with a primary amine. What are the optimal conditions to avoid byproducts?
A2: For Schiff base formation, the primary goal is to efficiently remove the water that is formed as a byproduct to drive the reaction to completion.
-
Optimal Conditions: A common and effective method is to perform the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water.
-
Green Chemistry Alternative: Recent literature suggests that conducting the condensation in water can lead to high yields and reduced byproducts, offering a more environmentally friendly approach.[15]
-
Catalysis: A catalytic amount of acid (e.g., a few drops of acetic acid) can accelerate the reaction.
Q3: Can I perform a Knoevenagel condensation with this aldehyde? What should I watch out for?
A3: Yes, the high electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for Knoevenagel condensations with active methylene compounds.
-
Base Selection: The choice of base is crucial. A weak base like piperidine or pyridine is often sufficient. Using a strong base can promote the Cannizzaro reaction as a competing pathway.
-
Reaction Monitoring: Monitor the reaction closely by TLC to avoid the formation of byproducts from prolonged reaction times or excessive heating.
Q4: How can I best purify my final product from unreacted starting material and the byproducts mentioned above?
A4: Standard silica gel column chromatography is typically the most effective method for purification.
-
Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
Byproduct Elution:
-
The dimer , being less polar than the starting material, will likely elute first.
-
The starting aldehyde will elute next.
-
The alcohol from the Cannizzaro reaction will be more polar than the aldehyde.
-
The carboxylic acid from the Cannizzaro or Dakin reactions is highly polar and may require a more polar solvent system (e.g., with methanol) to elute from the column. Alternatively, an acidic or basic wash of the crude product during workup can remove the carboxylic acid or phenolic byproducts.
-
Quantitative Data Summary for Byproduct Prevention
| Byproduct Type | Key Triggering Conditions | Recommended Prevention Strategy |
| Dakin Oxidation Products | Base + Hydrogen Peroxide | Avoid basic H₂O₂; Protect -OH group |
| Cannizzaro Products | Strong Base (e.g., NaOH, KOH) | Use weaker, non-nucleophilic base; Anhydrous conditions |
| Anhydro Dimer | High Concentration, Heat | Use dilute conditions; Minimize reaction time/temp |
Visualizing Byproduct Pathways
Caption: Potential byproduct pathways from this compound.
References
- Zhang, W., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.
- Yagupolskii, L. M., et al. (2017). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate.
- Chemist, P. S. W. (2026). Dakin Oxidation Reaction : Definition | Mechanism | Examples. Chemisty Notes.
- Wikipedia contributors. (2023). Cannizzaro reaction. Wikipedia.
- SATHEE. (n.d.). Cannizzaro Reaction Mechanism. SATHEE.
- Organic Chemistry Portal. (n.d.). Dakin Reaction. Organic Chemistry Portal.
- Jacobsen, E. N., et al. (2012). Synthesis of substituted salicylaldehyde derivatives. Google Patents.
- Raj, V., et al. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research.
- Larrow, J. F., & Jacobsen, E. N. (2013). Synthesis of substituted salicylaldehyde derivatives. Google Patents.
Sources
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 497959-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 497959-32-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound 95% | CAS: 497959-32-7 | AChemBlock [achemblock.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dakin Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 13. WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 14. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 15. recentscientific.com [recentscientific.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for optimizing nucleophilic substitution reactions on 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies. The content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Introduction to the Chemistry
The substrate, this compound, presents a unique combination of functional groups that influence its reactivity in nucleophilic aromatic substitution (SNAr) and related cross-coupling reactions. The trifluoromethoxy (-OCF3) and aldehyde (-CHO) groups are strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack. The bromine atom serves as a common leaving group in these transformations. The ortho-hydroxy group can participate in the reaction, potentially acting as an internal base or chelating to a metal catalyst, which can influence reactivity and selectivity.
This guide will cover key aspects of temperature optimization and troubleshooting for common nucleophilic substitution reactions, including SNAr, Ullmann-type couplings, and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My SNAr reaction with an amine/alkoxide nucleophile is showing low to no conversion at room temperature. What is the first parameter I should adjust?
Low or no conversion at ambient temperature is a common observation, especially with moderately activated aryl halides. The primary parameter to adjust is the reaction temperature.
Causality & Rationale: Nucleophilic aromatic substitution reactions, even on activated rings, often have a significant activation energy barrier that needs to be overcome.[1] The initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex is typically the rate-determining step.[2] Increasing the temperature provides the necessary thermal energy to overcome this barrier and accelerate the reaction rate.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 20-30 °C increments. A common starting point for many SNAr reactions is between 80-120 °C.[3]
-
Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. They also have high boiling points, allowing for a wide range of accessible temperatures.
-
Microwave Irradiation: For rapid optimization, consider using a microwave reactor. Microwave heating can significantly accelerate reaction rates by efficiently heating the polar reaction mixture.[4][5] Typical microwave conditions might involve temperatures from 100 to 160 °C for short reaction times (10-60 minutes).[6]
Q2: I'm attempting a copper-catalyzed (Ullmann-type) coupling with an alcohol or amine and observing significant amounts of a de-brominated byproduct (2-hydroxy-3-(trifluoromethoxy)benzaldehyde). What is causing this and how can I minimize it?
The formation of a de-brominated (hydrodehalogenated) byproduct is a known side reaction in Ullmann couplings. This typically points to issues with reaction conditions, particularly the presence of a proton source and the stability of the organocopper intermediate.
Causality & Rationale: The Ullmann reaction mechanism is thought to involve the formation of an organocopper intermediate.[7] If this intermediate encounters a proton source before it can react with the desired nucleophile, it can be protonated, leading to the de-brominated arene. The ortho-hydroxy group of your substrate can also act as a proton source if not adequately deprotonated by the base.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is a common proton source. Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice and Stoichiometry of Base: Use a non-hydroxide base of sufficient strength to deprotonate both your nucleophile and the phenolic proton on the substrate. Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure you are using at least two equivalents of the base to account for both acidic protons.
-
Optimize Temperature: While higher temperatures generally favor the Ullmann coupling, excessively high temperatures can lead to decomposition and side reactions.[8] If de-bromination is severe, try lowering the temperature to the minimum required for the desired reaction to proceed, typically in the range of 100-140 °C for Ullmann ether synthesis.[3]
Q3: When performing a Buchwald-Hartwig amination, I get a complex mixture of products and my starting material is consumed. What are the likely side reactions?
A complex product mixture in a Buchwald-Hartwig amination with consumed starting material suggests that while the catalytic cycle is active, it is leading to undesired pathways.
Causality & Rationale: The aldehyde group on your substrate is susceptible to reaction under the basic conditions of the Buchwald-Hartwig reaction. Potential side reactions include:
-
Aldol Condensation: Self-condensation of the benzaldehyde catalyzed by the strong base (e.g., NaOtBu, LHMDS).
-
Cannizzaro Reaction: If a strong base is used and no α-protons are present, aldehydes can undergo disproportionation to the corresponding alcohol and carboxylic acid.
-
Reaction with the Amine: The amine nucleophile can potentially form an imine with the aldehyde.
Troubleshooting Steps:
-
Protect the Aldehyde: If feasible, protect the aldehyde as an acetal (e.g., using ethylene glycol) before performing the amination. The acetal is stable to the basic conditions and can be removed afterward with a mild acid wash.
-
Optimize the Base: Switch to a weaker, non-nucleophilic base if possible. While strong bases are often required, sometimes a careful screening can identify a base that is sufficient for the amination but minimizes side reactions with the aldehyde. Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[9]
-
Lower the Reaction Temperature: Side reactions often have different activation energies than the desired reaction. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can improve selectivity. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C.[10]
Q4: My reaction yield is consistently low (~30-40%) despite trying different temperatures. What other parameters should I investigate?
When temperature optimization alone does not improve the yield, a systematic evaluation of other reaction components is necessary.
Causality & Rationale: Low yields can stem from a variety of factors beyond temperature, including catalyst deactivation, poor reagent purity, or suboptimal concentrations.
Troubleshooting Workflow:
Caption: A simplified representation of a copper-catalyzed C-N coupling cycle.
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.2 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the amine nucleophile (1.2-1.5 equiv.) followed by anhydrous, degassed solvent (e.g., DMSO or dioxane, to achieve a concentration of ~0.2 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., start at 100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Queen's University Belfast.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.
- A DFT study on the mechanism of the SNAr reaction between octafluorotoluene and (phenylethynyl)lithium. Royal Society of Chemistry.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. Request PDF - ResearchGate.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Princeton University.
- Ullmann Reaction. Organic Chemistry Portal.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. PubMed Central.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Copper-Catalyzed Dearomative 1,2-Hydroamination. PMC - NIH.
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications.
- 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics - ACS Publications.
- Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery.
- Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journals.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon.
- Ullmann reaction. Wikipedia.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
- Progress in the palladium-catalyzed cyanation of aryl chlorides. PubMed.
- Describe the nucleophilic substitution reactions in aryl halides. CK-12.
- Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines. Organic & Biomolecular Chemistry (RSC Publishing).
- 4.5: Regiochemistry in Nucleophilic Substitution. Chemistry LibreTexts.
- Help with Ullmann Coupling. Reddit.
- 17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning.
- Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar.
- Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Arylgermanes as Linkers for Solid Phase Synthesis.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion in Wittig Reactions of Electron-Deficient Benzaldehydes
Welcome to our dedicated technical support center for troubleshooting challenging Wittig reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering low conversion rates when performing Wittig reactions with electron-deficient benzaldehydes, such as those bearing nitro, cyano, or halo functionalities. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles and achieve your desired alkene products with high efficiency.
Introduction: The Paradox of High Reactivity and Low Yield
Electron-deficient benzaldehydes, contrary to what one might initially expect, are highly reactive electrophiles. The electron-withdrawing nature of substituents like the nitro group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this heightened reactivity can be a double-edged sword in the context of the standard Wittig reaction, often leading to a variety of side reactions that consume starting materials and result in disappointingly low yields of the desired alkene.
This guide will dissect the underlying chemical principles behind these challenges and provide practical, field-proven solutions to navigate them effectively. We will explore the nuances of ylide stability, the critical role of the base, and introduce more robust alternative methodologies like the Horner-Wadsworth-Emmons (HWE) reaction, which is often the key to success with these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low conversion of my electron-deficient benzaldehyde in a Wittig reaction. I thought it should be more reactive. What's going on?
This is a common and valid question. The low conversion is likely not due to a lack of reactivity of your aldehyde. Instead, the highly electrophilic nature of the carbonyl group, coupled with the strongly basic conditions typical of many Wittig reactions (especially with unstabilized or semi-stabilized ylides requiring bases like n-BuLi or NaH), creates a fertile ground for side reactions. The primary competing reaction to be aware of is the Cannizzaro reaction .[1][2]
In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens (like benzaldehyde derivatives) can undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to an alcohol.[1][2] For example, with p-nitrobenzaldehyde, this would result in the formation of p-nitrobenzoic acid and p-nitrobenzyl alcohol, thus consuming your starting material.[3]
Q2: What is a stabilized ylide, and would it be a better choice for my electron-deficient benzaldehyde?
A stabilized ylide is a phosphonium ylide where the carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester (-COOR), ketone (-COR), or nitrile (-CN). This EWG delocalizes the negative charge through resonance, making the ylide less reactive and more stable than its non-stabilized counterparts.[4]
While stabilized ylides are less reactive, they can be advantageous as they require milder bases for their formation (e.g., NaH, NaOMe, or even K₂CO₃), which can help to suppress base-mediated side reactions of the aldehyde.[4] However, the reduced nucleophilicity of the stabilized ylide might still lead to sluggish reactions. A careful balance of reactivity is key. For many electron-deficient benzaldehydes, the Horner-Wadsworth-Emmons reaction is a more reliable alternative.[5][6]
Q3: I've heard the Horner-Wadsworth-Emmons (HWE) reaction is better for these substrates. Why is that?
The Horner-Wadsworth-Emmons (HWE) reaction is indeed often the superior choice for electron-deficient benzaldehydes for several key reasons:[6][7]
-
More Nucleophilic Reagent: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[6] This enhanced reactivity allows for efficient reaction with the aldehyde, even under milder conditions.
-
Milder Bases: HWE reactions can be carried out with a wider range of bases, including weaker bases like DBU in the presence of LiCl, which minimizes the risk of the Cannizzaro reaction and other base-sensitive side reactions.[8]
-
Simplified Purification: A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed by aqueous extraction.[6][7] This is in stark contrast to the often difficult-to-remove triphenylphosphine oxide produced in the Wittig reaction.
-
High (E)-Alkene Selectivity: The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in many synthetic applications.[6][7]
Q4: Are there any side reactions involving the nitro group itself that I should be aware of?
While the Cannizzaro reaction is the most common side reaction with the aldehyde, the nitro group can also potentially participate in side reactions, although this is less common under standard Wittig or HWE conditions. One possibility, particularly if the initial olefination is successful and the product is a nitroalkene, is a subsequent Michael addition of another equivalent of the ylide to the electron-deficient double bond.[9][10] This would lead to the formation of byproducts and consume your desired product. Careful control of stoichiometry and reaction time is important to minimize this.
Troubleshooting Guides
Issue 1: Low Conversion of Electron-Deficient Benzaldehyde in a Standard Wittig Reaction
This troubleshooting workflow will guide you through diagnosing and resolving low conversion issues.
Caption: Troubleshooting workflow for low conversion in Wittig reactions.
Issue 2: Difficulty in Removing Byproducts
This guide helps in addressing purification challenges often encountered in Wittig reactions.
Caption: Decision tree for addressing byproduct removal issues.
Data Presentation: Wittig vs. HWE with p-Nitrobenzaldehyde
The following table provides a comparative overview of expected outcomes for the reaction of p-nitrobenzaldehyde with a stabilized ylide/phosphonate, highlighting the general superiority of the HWE reaction for this class of substrates.
| Reaction | Reagents | Base | Expected Yield | Key Byproduct | Purification | (E/Z) Selectivity |
| Wittig Reaction | p-Nitrobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq.) | Moderate to Good | Triphenylphosphine oxide | Often requires chromatography | Predominantly (E) |
| Horner-Wadsworth-Emmons | p-Nitrobenzaldehyde, Triethyl phosphonoacetate | NaH or DBU/LiCl | Good to Excellent | Diethyl phosphate salt | Removable by aqueous wash | Highly (E)-selective |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction of p-Nitrobenzaldehyde with Triethyl Phosphonoacetate (High-Yield Protocol)
This protocol is optimized for high conversion and excellent (E)-selectivity, while minimizing side reactions.
Materials:
-
Diethyl phosphite
-
Ethyl chloroacetate
-
Sodium metal
-
p-Nitrobenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Preparation of Triethyl Phosphonoacetate (Arbuzov Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine diethyl phosphite (1.0 eq) and ethyl chloroacetate (1.1 eq).
-
Add a catalytic amount of sodium metal.
-
Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Purify the crude triethyl phosphonoacetate by vacuum distillation.
Step 2: Horner-Wadsworth-Emmons Reaction
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) to the THF and stir the suspension at 0 °C (ice bath).
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate anion is indicated by the cessation of hydrogen gas evolution.
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of p-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (E)-ethyl p-nitrocinnamate.
Protocol 2: One-Pot Wittig Reaction of p-Nitrobenzaldehyde with a Stabilized Ylide
This protocol offers a simpler, one-pot procedure for the Wittig reaction, using a milder base to minimize side reactions.[11]
Materials:
-
p-Nitrobenzaldehyde
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add p-nitrobenzaldehyde (1.0 eq), triphenylphosphine (1.5 eq), and a stir bar.
-
Add saturated aqueous NaHCO₃ solution (approx. 3 mL per mmol of aldehyde).
-
To this biphasic mixture, add ethyl bromoacetate (2.0 eq) via syringe.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the ethyl p-nitrocinnamate.
References
- Hong, B.-C., Jan, R.-H., Tsai, C.-W., Nimje, R. Y., Liao, J.-H., & Lee, G.-H. (2009). Organocatalytic Enantioselective Cascade Michael−Michael−Wittig Reactions of Phosphorus Ylides: One-Pot Synthesis of the all-cis Trisubstituted Cyclohexenecarboxylates via the [1 + 2 + 3] Annulation. Organic Letters, 11(22), 5254–5257. [Link]
- Onaka, M., Ishikawa, K., & Izumi, Y. (1999). Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. Journal of the Japan Petroleum Institute, 42(5), 323-327. [Link]
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Asunskis, J., & Schechter, H. (1968). Reactions of Conjugated Nitro Olefins with Phosphoranes and with Dimethylsulfoxonium Methylide to Give Ylides and Nitrocyclopropanes, Respectively. The Journal of Organic Chemistry, 33(3), 1164–1168. [Link]
- Nguyen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
- Huang, Y., & Zhang, Y. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(7), 804–814. [Link]
- ResearchGate. (n.d.). Reactions of Conjugated Nitro Olefins with Phosphoranes and with Dimethylsulfoxonium Methylide to Give Ylides and Nitrocyclopropanes, Respectively.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid.
- Ando, K. (2005). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 7(6), 411. [Link]
- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
- Zhu, Z. (2015). Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. CDN.[Link]
- University of South Carolina. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Chegg. (2020). The Wittig Reaction: Synthesis of ethyl trans-cinnamate.
- Advanced Instructional Systems, Inc. and Maria Gallardo-Williams. (2017). 20. A Solvent Free Wittig Reaction.
- IOC 39. (2022, April 27). Wittig & HWE Reactions - Alkene Synthesis [Video]. YouTube. [Link]
- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Gacea, A., & Vlase, G. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1888. [Link]
- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
Sources
- 1. u-gakugei.repo.nii.ac.jp [u-gakugei.repo.nii.ac.jp]
- 2. rsc.org [rsc.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Catalyst Selection and Troubleshooting for Suzuki Coupling with 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides an in-depth troubleshooting framework for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde , a substrate whose unique electronic and steric profile presents distinct challenges. The interplay between the ortho-hydroxy, the electron-withdrawing trifluoromethoxy and aldehyde groups, and the aryl bromide coupling site necessitates a carefully optimized approach. This document offers field-proven insights and detailed protocols to navigate these complexities and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this specific benzaldehyde derivative. The solutions are based on mechanistic principles and established best practices for challenging cross-coupling reactions.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors I should investigate?
Low conversion is a frequent hurdle and typically points to issues within the catalytic cycle. A systematic evaluation of your reaction components and conditions is the most effective diagnostic approach.
-
Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or its rapid decomposition is a primary cause of failed reactions.
-
Palladium Source & Ligand Integrity: Ensure your palladium precatalyst and phosphine ligands are fresh and have been stored meticulously under an inert atmosphere. Phosphine ligands are notoriously susceptible to oxidation, which renders them ineffective.[1] For this substrate, a robust ligand is essential.
-
Inefficient Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0). This process can sometimes be inefficient or lead to side reactions like boronic acid homocoupling.[2] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined palladacycle precatalyst (e.g., G3 or G4-type XPhos) which are often more stable and efficient.[3]
-
-
Suboptimal Ligand Choice: The electronic and steric properties of this substrate—particularly the ortho-hydroxy group—demand a high-performance ligand. Standard ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to facilitate both the oxidative addition and the sterically demanding reductive elimination steps.[3][4]
-
Ineffective Base: The base is not merely a spectator; it is a critical reagent in the transmetalation step, where the organic group is transferred from boron to palladium.[3][5]
-
Strength and Solubility: The base must be strong enough to form the active boronate species but not so harsh as to cause substrate decomposition.[6] Its solubility in the reaction medium is also crucial.[6] A screening of bases is highly recommended.
-
Stoichiometry: The acidic phenolic proton on your substrate will consume one full equivalent of the base. Therefore, you must use more than two equivalents of base to ensure enough is available to drive the catalytic cycle.
-
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of your boronic acid, a common and yield-depleting side reaction.[2][7] Ensure your reaction flask is rigorously purged and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]
Q2: What is the best catalyst system to use as a starting point for this specific substrate?
Given the substrate's electron-deficient nature and the presence of the ortho-hydroxy group, a catalyst system known for its high activity and stability is recommended. Simple systems may not be effective. We recommend starting with a modern Buchwald-type ligand system.
Data Presentation: Recommended Catalyst Systems for Initial Screening
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Recommended Base (≥2.5 equiv) | Solvent System | Temp (°C) | Rationale & Key Considerations |
| Pd(OAc)₂ | SPhos | 1-3% | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | SPhos is a bulky, electron-rich ligand excellent for sterically hindered substrates. K₃PO₄ is a strong, non-nucleophilic base effective for phenolic compounds.[8] |
| Pd₂(dba)₃ | XPhos | 1-3% | Cs₂CO₃ | 1,4-Dioxane | 100 | XPhos is another highly active Buchwald ligand. Cs₂CO₃ offers good solubility in organic solvents and is often effective in difficult couplings.[3][8] |
| PdCl₂(dppf) | (none) | 2-5% | K₂CO₃ | DMF or Dioxane/H₂O (4:1) | 90-100 | A common, reliable workhorse catalyst. It can be a good benchmark but may be less effective than Buchwald systems for this specific substrate.[3] |
| Pd(PPh₃)₄ | (none) | 3-5% | K₂CO₃ | Toluene/H₂O/EtOH (2:1:1) | 80-90 | A direct Pd(0) source, avoiding issues with in-situ reduction. However, it is highly sensitive to air and may require milder conditions.[9] |
Q3: The ortho-hydroxy group seems problematic. How do I select the right base and determine the correct amount?
The ortho-hydroxy group is a critical feature that directly influences the choice and amount of base. Its acidic proton will be readily deprotonated.
-
Mechanism of Base Action: The base performs two crucial roles in this reaction:
-
Deprotonation of the Phenol: It neutralizes the acidic -OH group, forming a phenoxide. This consumes one equivalent of base before the catalytic cycle even begins.
-
Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is essential for the transmetalation step.[10][11]
-
-
Recommended Strategy:
-
Use Excess Base: A minimum of 2.5 to 3.0 equivalents of base is strongly recommended to account for both the phenolic proton and the catalytic requirement.
-
Screen Bases: The optimal base is often found empirically. Potassium phosphate (K₃PO₄) is an excellent starting point as it is strong, largely non-nucleophilic, and has proven effective for couplings involving substrates with acidic protons.[12] Cesium carbonate (Cs₂CO₃) is another strong candidate due to its high solubility in organic solvents. Potassium carbonate (K₂CO₃) is a standard, milder option.[6]
-
Q4: I'm observing significant side products, especially homocoupling of my boronic acid and loss of the boron group (protodeboronation). How can I prevent these?
These side reactions directly compete with your desired transformation and consume your reagents, drastically lowering the yield.
-
Minimizing Boronic Acid Homocoupling: This side reaction, where two boronic acid molecules couple to form a symmetrical biaryl, is primarily caused by two factors:[7]
-
Presence of Oxygen: As mentioned, oxygen can facilitate an oxidative cycle that leads to homocoupling.[2]
-
Solution: Rigorously degas all solvents and reagents. Use a "freeze-pump-thaw" method for solvents (at least three cycles) or bubble with argon for 30-60 minutes. Ensure a constant positive pressure of inert gas is maintained.[7]
-
-
Use of Pd(II) Precatalysts: The reduction of Pd(II) to Pd(0) at the start of the reaction can sometimes proceed via a pathway that homocouples the boronic acid.[7]
-
Solution: Add the boronic acid only after the catalyst, ligand, base, and aryl bromide have been heated for a short period, allowing the active Pd(0) to form first. Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄.
-
-
-
Preventing Protodeboronation: This is the hydrolysis of the carbon-boron bond, replacing it with a hydrogen atom, which effectively destroys your nucleophile.[6]
-
Causes: Excess water, prolonged heating, or overly harsh basic conditions can promote this pathway.[12]
-
Solution: Use a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate ester.[6][12] These are significantly more robust against hydrolysis than the corresponding boronic acids. If using a boronic acid, ensure your organic solvents are anhydrous and minimize the amount of water in biphasic systems.
-
Visualizations: Catalytic Cycle and Troubleshooting Workflow
To provide a clearer understanding of the reaction dynamics and a logical path for problem-solving, the following diagrams have been generated.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. scilit.com [scilit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions of Ortho-Substituted Benzaldehydes
Introduction: Ortho-substituted benzaldehydes are pivotal building blocks in medicinal chemistry and materials science. However, the proximity of substituents to the aldehyde functionality introduces significant steric hindrance. This bulkiness can dramatically lower reaction rates and yields by impeding the approach of nucleophiles to the electrophilic carbonyl carbon. This guide provides in-depth troubleshooting strategies and advanced protocols to overcome these challenges, ensuring successful synthetic outcomes for researchers, scientists, and drug development professionals.
Core Challenge: The Ortho-Effect
The primary issue with ortho-substituted benzaldehydes is the steric shield created by the adjacent group (e.g., -CH₃, -Cl, -OPh). This shield physically blocks the optimal trajectory for nucleophilic attack on the carbonyl carbon, raising the activation energy of the reaction. Common consequences include failed reactions, low yields, and the predominance of side reactions.
Diagram: Visualizing Steric Hindrance
Below is a conceptual representation of how an ortho-substituent obstructs a nucleophile's path to the carbonyl carbon.
workup procedure for reactions involving 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the workup procedures for reactions involving this versatile but complex reagent. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Understanding the Molecule: Key Chemical Characteristics
This compound (Mol. Formula: C₈H₄BrF₃O₃) is a highly functionalized aromatic aldehyde.[1][2] Its reactivity is dictated by the interplay of four key functional groups on the benzene ring:
-
Aldehyde (-CHO): An electrophilic group susceptible to nucleophilic attack, serving as a handle for a wide array of chemical transformations.[3]
-
Phenolic Hydroxyl (-OH): An acidic proton, allowing for deprotonation to form a phenoxide. This group is strongly activating and directs electrophiles to the ortho and para positions.[4]
-
Bromine (-Br): An electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution but also acts as a potential leaving group in cross-coupling reactions.[3]
-
Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing and lipophilic group, it significantly impacts the electronic environment of the aromatic ring and the acidity of the phenolic proton.[5][6]
The combination of these groups makes this compound a valuable building block but also introduces specific challenges during reaction workup and purification.
Frequently Asked Questions (FAQs) - Workup Procedures
Here we address common questions encountered during the workup of reactions involving this compound.
Q1: My reaction is complete. What is the general first step for the workup?
The initial step in any workup is to quench the reaction.[7] This neutralizes any reactive reagents and ensures the reaction ceases. The specific quenching agent depends on the reaction chemistry. For instance, if you've used a strong base to deprotonate the phenol, a careful addition of a weak acid like saturated aqueous ammonium chloride (NH₄Cl) is a good starting point. If your reaction was run under acidic conditions, a gentle basification with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended.
Q2: How do I efficiently separate my product from unreacted starting material and acidic/basic byproducts?
An acid-base extraction is the most effective method for this separation, leveraging the acidic nature of the phenolic hydroxyl group.[8][9]
-
Problem: You need to separate your potentially neutral product from the acidic starting material or other acidic impurities.
-
Solution: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and a dilute aqueous base. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is often sufficient to deprotonate the starting material, pulling it into the aqueous layer as the sodium phenoxide salt, while your likely more neutral product remains in the organic layer. A stronger base like sodium hydroxide (NaOH) can also be used, but may lead to emulsions or unwanted side reactions with sensitive functional groups.[9]
Q3: I've performed the basic wash, but I suspect some of my product, which also has acidic properties, has moved into the aqueous layer. How can I recover it?
This is a common issue, especially if your product retains the phenolic hydroxyl group.
-
Procedure:
-
Separate the basic aqueous layer from the primary organic extraction.
-
Cool the aqueous layer in an ice bath to minimize potential degradation.
-
Slowly acidify the aqueous layer with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (test with litmus paper).
-
You should observe the precipitation of your product or the formation of an oil.
-
Extract this acidified aqueous layer again with fresh organic solvent (e.g., ethyl acetate) two to three times. This is referred to as a "back-extraction".[9]
-
Combine these new organic layers with your initial organic layer.
-
Q4: I'm observing a stubborn emulsion during my extraction. What can I do?
Emulsions are common when working with halogenated and phenolic compounds.
-
Troubleshooting Steps:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[10] This increases the polarity of the aqueous phase, often forcing the organic material out and breaking the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, emulsions will break on their own.
-
Filtration: In difficult cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.
-
Troubleshooting Guide: Common Workup Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Low Product Yield After Extraction | Incomplete extraction from the aqueous layer. | Perform multiple extractions (3-4 times) with smaller volumes of organic solvent. Ensure proper mixing in the separatory funnel. |
| Product is partially soluble in the aqueous phase. | Use the "salting out" technique with brine to decrease the solubility of your organic product in the aqueous layer.[10] | |
| Presence of Starting Material in Final Product | Inefficient basic wash. | Use a slightly more concentrated basic solution or increase the number of washes. Ensure the pH of the aqueous layer is basic after washing.[10] |
| Product Degradation | Reaction with strong acid or base during workup. | Use milder reagents for pH adjustment (e.g., saturated NaHCO₃ instead of NaOH, saturated NH₄Cl instead of concentrated HCl). Perform acid/base steps at reduced temperatures (ice bath). |
| Persistent Colored Impurities | Formation of phenolic oxidation byproducts. | Consider washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃). |
Experimental Protocols: Standard Workup Procedures
Protocol 1: General Acid-Base Extraction Workflow
This protocol assumes your reaction has been quenched and your desired product is neutral or weakly acidic, while the starting material is the more acidic this compound.
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove highly water-soluble impurities.[10]
-
Basic Wash: Add a 5% aqueous solution of NaHCO₃. Stopper the funnel, invert, and vent frequently to release any evolved CO₂ gas. Shake gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and help break any emulsions.[10]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Further Purification: The crude product can then be further purified by techniques such as column chromatography or recrystallization.
Workflow Diagram: Acid-Base Extraction```dot
Caption: A decision tree for troubleshooting common purification issues.
References
- MSDS of this compound. (2010). Google Search.
- EvitaChem. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde. EvitaChem.
- Various Authors. (2019).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem.
- Chen, J., Lin, J.-H., & Xiao, J.-C. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters.
- Thermo Fisher Scientific. (2009).
- Fisher Scientific. (2025).
- ChemistryConnected. (2020). Acid-Base Extraction Tutorial. YouTube.
- TCI Chemicals. (2025).
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Google Patents. (n.d.). US5064518A - Method for the selective alpha halogenation of alkylaromatic compounds.
- Google Patents. (n.d.).
- LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry.
- NIH. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. PMC.
- Organic Chemistry Portal. (n.d.). Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Chemistry Portal.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds. BenchChem.
- NIH. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 4-(Trifluoromethyl)phenol. BenchChem.
- ECHEMI. (n.d.).
- Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. The Organic Companion.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Reddit. (2019).
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
- NIH. (2021). Extraction of phenolic compounds: A review. PMC.
- MDPI. (n.d.).
- BenchChem. (n.d.). Managing the reactivity of the trifluoromethyl group in subsequent reactions. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. BenchChem.
- NIH. (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC.
- Matrix Scientific. (n.d.). This compound.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry.
- Chemcasts. (n.d.). This compound (CAS 497959-32-7) Properties. Chemcasts.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC.
- NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.
- BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde in various reaction media. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve successful outcomes.
Understanding the Molecule: A Balance of Opposing Forces
This compound is a complex aromatic aldehyde with distinct structural features that significantly influence its solubility.[1][2] The interplay between the hydrophilic hydroxyl group and the lipophilic trifluoromethoxy and bromo groups creates a molecule with nuanced solubility characteristics.[3][4][5] While the trifluoromethoxy group generally enhances lipophilicity and solubility in organic solvents, the overall polarity of the molecule, influenced by the hydroxyl and aldehyde functionalities, can lead to solubility challenges in a wide range of reaction media.[3][4][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The poor solubility of this compound often stems from a mismatch between its polarity and the polarity of the chosen solvent. The molecule possesses both polar (hydroxyl, aldehyde) and non-polar (benzene ring, bromo, and trifluoromethoxy groups) characteristics. If the solvent is too non-polar (e.g., hexanes) or too polar (e.g., water), it may not effectively solvate the entire molecule, leading to insolubility.
Q2: I've observed that the related compound, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde, has better solubility. Why is that?
A2: The difference in solubility likely arises from the electronic and steric differences between a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) group. The trifluoromethoxy group is known to be highly lipophilic, which can increase solubility in organic solvents.[3][4] However, the additional oxygen atom in the trifluoromethoxy group also introduces a degree of polarity and can influence crystal packing, which in turn affects the energy required to dissolve the solid.
Q3: Can I simply heat the mixture to dissolve the compound?
A3: Increasing the temperature often enhances the solubility of solids.[6][7] However, this approach should be used with caution. Aldehydes can be susceptible to oxidation, especially at elevated temperatures, which could lead to the formation of the corresponding carboxylic acid and other byproducts.[8] It is crucial to consider the thermal stability of all reactants and the potential for side reactions before applying heat. For many organic solids, solubility can increase significantly with a rise in temperature.[9][10]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale behind them to systematically address solubility issues.
Guide 1: Systematic Solvent Screening
The first and most critical step in addressing poor solubility is to identify a suitable solvent or solvent system.
Rationale:
The principle of "like dissolves like" is a fundamental concept in solubility.[11] A systematic screening of solvents with varying polarities can help identify the optimal medium that can effectively solvate both the polar and non-polar regions of the this compound molecule.
Experimental Protocol:
-
Small-Scale Solubility Tests: In separate small vials, add a few milligrams of this compound.
-
Solvent Addition: To each vial, add a small, measured volume (e.g., 0.5 mL) of a single solvent from the list below.
-
Observation: Stir or gently agitate the vials at room temperature and observe the degree of dissolution. Note any partial or complete dissolution.
-
Heating Test (Optional): If the compound does not dissolve at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe any changes in solubility. Monitor for any signs of decomposition (color change, etc.).
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Expected Solubility | Observations/Notes |
| Hexane | 0.1 | Very Low | Unlikely to be effective alone. |
| Toluene | 2.4 | Low to Moderate | May require heating. |
| Dichloromethane (DCM) | 3.1 | Moderate | A good starting point for many organic reactions. |
| Diethyl Ether | 2.8 | Moderate | Volatility can be a concern. |
| Ethyl Acetate | 4.4 | Moderate to Good | Often a good balance of polarity. |
| Acetone | 5.1 | Good | Can be reactive with aldehydes (aldol reactions).[8] |
| Acetonitrile | 5.8 | Good | A common polar aprotic solvent. |
| Ethanol | 4.3 | Good | A protic solvent that can hydrogen bond. |
| Dimethylformamide (DMF) | 6.4 | High | High boiling point, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | High boiling point, can be difficult to remove. |
This table provides a general guide. Actual solubility should be determined experimentally.
Guide 2: The Power of Co-Solvents
When a single solvent fails to provide adequate solubility, a mixture of two or more miscible solvents (a co-solvent system) can be highly effective.[12][13][14]
Rationale:
A co-solvent system allows for the fine-tuning of the overall polarity of the reaction medium.[15] By blending a solvent in which the compound is sparingly soluble with one in which it is more soluble, you can create a mixture that better matches the solute's properties, significantly enhancing solubility.[13][16]
Experimental Protocol:
-
Primary Solvent Selection: Begin with a solvent in which your other reactants are soluble but this compound shows poor solubility.
-
Co-solvent Titration: While stirring the suspension, slowly add a more polar or less polar co-solvent in small increments (e.g., 5-10% by volume).
-
Observe for Dissolution: Continue adding the co-solvent until the solid dissolves completely.
-
Common Co-solvent Systems to Try:
-
Toluene/DCM
-
Hexane/Ethyl Acetate
-
DCM/Acetonitrile
-
Toluene/DMF
-
Visualization: Co-Solvent Selection Workflow
Caption: Workflow for optimizing a co-solvent system.
Guide 3: Phase-Transfer Catalysis for Biphasic Reactions
For reactions involving an aqueous phase and an organic phase where the aldehyde is poorly soluble in the aqueous layer, a phase-transfer catalyst (PTC) can be instrumental.[17][18][19]
Rationale:
A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[19][20] Typically, these are quaternary ammonium or phosphonium salts that can form an ion pair with an aqueous-soluble reactant, making it soluble in the organic phase to react with the aldehyde.[18][21]
Experimental Protocol:
-
Reaction Setup: Set up your biphasic reaction with the this compound in a suitable organic solvent and the other reactant in an aqueous solution.
-
PTC Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst.
-
Vigorous Stirring: Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Monitor Reaction: Monitor the reaction progress by standard analytical techniques (TLC, GC, LC-MS).
Common Phase-Transfer Catalysts:
| Catalyst | Structure Type | Typical Applications |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | General purpose, widely used. |
| Benzyltriethylammonium chloride (TEBAC) | Quaternary Ammonium Salt | Effective for many substitution reactions. |
| Aliquat 336 (Methyltrioctylammonium chloride) | Quaternary Ammonium Salt | Useful for reactions with inorganic anions. |
| Hexadecyltributylphosphonium bromide | Quaternary Phosphonium Salt | Offers higher thermal stability.[18] |
Visualization: Mechanism of Phase-Transfer Catalysis
Sources
- 1. This compound [cymitquimica.com]
- 2. chem-casts.com [chem-casts.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 19. sacheminc.com [sacheminc.com]
- 20. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
minimizing decomposition of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde during reactions
Welcome to the dedicated technical support guide for 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 497959-32-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for minimizing decomposition during storage and reactions. Our goal is to help you achieve consistent, high-yield results by understanding and controlling the stability of this versatile but sensitive building block.
Section 1: Frequently Asked Questions (FAQs) - Storage & Handling
This section addresses common questions regarding the fundamental properties and proper handling of the reagent before it enters your reaction flask.
Q1: What are the primary structural features of this molecule that influence its stability?
A: The stability of this compound is governed by the interplay of its three key functional groups on the benzene ring:
-
Aldehyde Group (-CHO): This group is inherently susceptible to oxidation, which converts it to the corresponding carboxylic acid.[1] This is the most common decomposition pathway. The aldehyde's carbon is also electrophilic and can be attacked by nucleophiles.[2]
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group that activates the aromatic ring, making it more susceptible to oxidative processes.[3][4] Under basic conditions, it can be deprotonated to a phenoxide, which is even more prone to oxidation.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and highly stable group.[5][6][7] Its powerful inductive effect increases the electrophilicity of the aldehyde's carbonyl carbon, making the aldehyde more reactive towards nucleophiles but also potentially influencing ring stability.[8][9]
The combination of an electron-donating hydroxyl group and an electron-withdrawing aldehyde group makes the molecule particularly sensitive to changes in its chemical environment.
Q2: How should I properly store this reagent for maximum long-term stability?
A: This compound is classified as air-sensitive.[10] Improper storage is a primary cause of reagent degradation. To ensure its integrity, adhere to the following storage protocol:
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). Oxygen is the primary culprit in the oxidation of the aldehyde to a carboxylic acid.[11]
-
Temperature: Store in a refrigerator or freezer at the temperature recommended by the supplier. Low temperatures slow the rate of all potential decomposition reactions.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can catalyze oxidative degradation.[11]
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress. We recommend using Sure/Seal™-type bottles or storing vials inside a desiccator within the cold storage unit.[12][13]
Q3: I opened a new bottle and it appears as a brown oil, is this normal?
A: Yes, this compound is often supplied as a brown oil and this appearance is not necessarily an indication of decomposition.[14] However, any significant darkening of the oil upon storage, or the formation of crystalline precipitates (often the corresponding carboxylic acid), are tell-tale signs of degradation.
Section 2: Troubleshooting Guide for Synthetic Reactions
This guide is structured in a "Problem -> Probable Cause -> Recommended Solution" format to directly address issues encountered during your experiments.
Problem 1: My reaction has a low yield, and I recover a significant amount of unreacted starting material.
-
Probable Cause A: Insufficient Reagent Reactivity. The powerful electron-withdrawing trifluoromethoxy group makes the aldehyde highly reactive. If your nucleophile or reaction partner is weak, the activation energy may not be overcome under mild conditions.
-
Solution A:
-
Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments. Monitor for decomposition by thin-layer chromatography (TLC).
-
Use a Catalyst: If applicable to your reaction type (e.g., Knoevenagel condensation, Wittig reaction), consider adding an appropriate catalyst to lower the activation barrier.
-
Activate Your Nucleophile: If using a weak nucleophile, consider its deprotonation with a suitable non-nucleophilic base to increase its reactivity.
-
-
Probable Cause B: Reagent Degradation Prior to Reaction. The aldehyde may have decomposed in storage or during reaction setup.
-
Solution B:
-
Verify Purity: Before use, check the purity of the aldehyde by TLC or ¹H NMR. Look for a new spot on the TLC plate (often at a lower Rf) or the appearance of a broad peak in the NMR spectrum, indicative of the carboxylic acid byproduct.
-
Refine Handling Technique: Handle the reagent exclusively under an inert atmosphere, using dry solvents and glassware.[15][16] Refer to the protocol in Section 3 for best practices.
-
Problem 2: I'm observing a new, more polar byproduct that is difficult to separate from my desired product.
-
Probable Cause: Oxidation to Carboxylic Acid. This is the most common decomposition pathway. The byproduct is 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzoic acid. This occurs due to exposure to atmospheric oxygen during the reaction.
-
Solution:
-
Implement Rigorous Inert Atmosphere Technique: Ensure your entire reaction setup is free of oxygen. This involves using oven-dried glassware, purging the vessel with inert gas (Argon or Nitrogen), and maintaining a positive pressure of inert gas throughout the reaction via a bubbler or balloon.[12][16]
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas, or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Purification: If oxidation has already occurred, the acidic byproduct can often be removed by a mild aqueous basic wash (e.g., saturated NaHCO₃ solution) during the workup, provided your desired product is stable to these conditions.
-
Problem 3: The reaction mixture turns dark brown or black, resulting in a complex mixture or tar.
-
Probable Cause A: Use of Strong Base. Strong bases (e.g., NaOH, KOH, alkoxides) will deprotonate the phenolic hydroxyl group. The resulting phenoxide is highly activated and extremely sensitive to oxidation, leading to polymeric decomposition products. Aldehydes can also undergo aldol-type condensations in the presence of base.[17]
-
Solution A:
-
Avoid Strong Bases: If a base is required, opt for a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Control Stoichiometry: Use the minimum effective amount of base.
-
Low Temperature Addition: Add the base slowly at a reduced temperature (e.g., 0 °C) to control any exothermic processes and minimize side reactions.
-
-
Probable Cause B: High Reaction Temperature. Excessive heat can cause thermal decomposition, especially for extended reaction times.[18][19] The presence of the hydroxy group can enhance the cleavage of the formyl group under harsh thermal conditions.[20]
-
Solution B:
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common reaction issues.
Section 3: Prophylactic Measures & Experimental Protocols
Adopting the right techniques from the start is the most effective way to prevent decomposition.
Key Stability Factors and Recommended Controls
| Factor | Risk | Recommended Control |
| Oxygen (Air) | High | Oxidation of aldehyde to carboxylic acid. |
| Strong Bases | High | Deprotonation of phenol, leading to rapid oxidative decomposition and polymerization. |
| High Temperature | Medium | Thermal decomposition and increased rate of side reactions. |
| Light | Medium | Can catalyze and accelerate autoxidation. |
| Moisture | Low-Medium | Can interfere with moisture-sensitive reagents and reactions (e.g., organometallics). |
Protocol: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the standard procedure for running a reaction with this compound to prevent oxidative degradation.
Materials:
-
Round-bottom flask with a sidearm or a three-neck flask
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a bubbler
-
Oven-dried glassware
-
Anhydrous, degassed solvent
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or assemble it hot and cool under a stream of inert gas.[12][16]
-
Assemble Apparatus: Quickly assemble the reaction flask, condenser (if needed), and seal all openings with rubber septa.
-
Purge the System: Insert a needle connected to the inert gas line through a septum, and an outlet needle in another septum. Flush the system with inert gas for 5-10 minutes. The outlet needle allows the air to be displaced.
-
Establish Positive Pressure: Remove the outlet needle and connect the gas line to a mineral oil or mercury bubbler. A slow bubble rate (e.g., 1 bubble per second) indicates a positive pressure of inert gas, preventing air from entering.[15]
-
Add Reagents:
-
Solids: If other solid reagents are used, add them to the flask before purging.
-
Solvent & Liquid Reagents: Add anhydrous, degassed solvents and liquid reagents via syringe through the septum.
-
Aldehyde Addition: The this compound should be drawn into a syringe under inert atmosphere (e.g., using a balloon of argon to create positive pressure in the reagent bottle) and quickly added to the reaction flask.
-
-
Run Reaction: Maintain the positive inert gas pressure for the entire duration of the reaction. If sampling for TLC, briefly increase the gas flow rate while removing the sample to prevent air ingress.
Key Decomposition Pathways Diagram
Caption: The primary decomposition pathways for the title compound.
By understanding the inherent reactivity of this compound and implementing these meticulous handling and reaction setup protocols, you can significantly minimize decomposition, leading to more reliable and successful synthetic outcomes.
References
- Smith, R. E. (1940). The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society, 36, 983-987. ([Link])
- Watson, M. J., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ACS Sustainable Chemistry & Engineering, 10(16), 5236–5246. ([Link])
- Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 28(3), 149-158. ([Link])
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wang, F., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3, 1315-1319. ([Link])
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 127(4-5), 449-457. ([Link])
- Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. ([Link])
- Smith, R. E. (1940). The effect of substitution on the thermal decomposition of gaseous benzaldehyde. Transactions of the Faraday Society. ([Link])
- Arora, P. K. (2012). Bacterial Degradation of Aromatic Compounds.
- CN1227206C. (n.d.). Method for stabilising phenylacetaldehyde.
- Smit, G., et al. (2005). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology, 68, 237–246. ([Link])
- Schlosser, M., & Ruzziconi, R. (2002). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Chemistry – A European Journal, 8(4), 799-804. ([Link])
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. ([Link])
- Sandler, S. R. (1983). Stabilization of aldehydes.
- Kanehisa Laboratories. (n.d.).
- Gonzalez-Guzman, A., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6485–6497. ([Link])
- Díaz-Marcos, J., et al. (2018). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In Current Research, Technology and Education Topics in Applied Microbiology and Microbial Biotechnology. ([Link])
- Fisher Scientific. (n.d.).
- MIT. (n.d.). Handling air-sensitive reagents AL-134. ([Link])
- Fatima, A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 12, 1358. ([Link])
- Ellern, J. B., et al. (2021). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Polymers, 13(16), 2758. ([Link])
- Gonzalez-Guzman, A., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions.
- Raczyńska, E. D., et al. (2011). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches. Journal of Physical Chemistry A, 115(34), 9683–9693. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. ossila.com [ossila.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 18. The effect of substitution on the thermal decomposition of gaseous benzaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 19. The effect of substitution on the thermal decomposition of gaseous benzaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide to Schiff Base Hydrolysis with Substituted Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Schiff base (imine) hydrolysis, particularly when working with substituted benzaldehydes. This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal factors governing reaction outcomes.
Introduction: The Delicate Equilibrium of Imine Stability
Schiff base formation is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine bond (-C=N-) is susceptible to hydrolysis, a process that cleaves the bond and reverts the compound to its original amine and aldehyde components.[1][2] This hydrolytic instability is a critical factor in experimental design, purification, and long-term storage, especially in the fields of drug delivery, catalysis, and materials science. The electronic nature of substituents on the benzaldehyde ring plays a pivotal role in the stability of the imine and the rate of its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My Schiff base is degrading during my experiment. What's the most likely reason?
A1: The primary culprit is almost certainly hydrolysis. The imine bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1] The stability of a Schiff base is highly dependent on its structure and the experimental environment. Generally, Schiff bases derived from aromatic aldehydes (like benzaldehyde) and aromatic amines are more stable than their aliphatic counterparts due to resonance stabilization.[1]
Q2: How does the pH of my reaction medium affect the stability of my Schiff base?
A2: The rate of Schiff base hydrolysis is profoundly dependent on pH.
-
Strongly Acidic Conditions (pH < 4): Hydrolysis is typically very rapid. The imine nitrogen becomes protonated, which significantly increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water.[1][3]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This is a complex range. While Schiff base formation is often optimal here, hydrolysis can also be significant.[1] The rate-determining step for hydrolysis can shift from the attack of water to the decomposition of the tetrahedral intermediate as the pH changes.[3]
-
Alkaline Conditions (pH > 8): The rate of hydrolysis is generally at a minimum in this region.[1][4] In basic media, the rate-determining step is often the direct attack of the hydroxide ion on the imine carbon.[4][5]
Q3: I've purified my Schiff base, but it decomposes upon storage. What are the best storage practices?
A3: To ensure long-term stability, minimizing exposure to moisture is paramount.[1]
-
Solid Storage: Store the purified, dry solid in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Solution Storage: If you must store it in a solution, use a dry, aprotic solvent. Protic solvents like ethanol or methanol present a significant risk of hydrolysis over time.[1]
Troubleshooting Guide: From Unstable Products to Robust Protocols
This section provides a systematic approach to diagnosing and solving common problems encountered during Schiff base hydrolysis experiments.
Problem 1: Unexpectedly Rapid Hydrolysis
Symptoms:
-
Rapid disappearance of the Schiff base product, as monitored by TLC, LC-MS, or NMR.
-
Re-emergence of starting benzaldehyde and amine signals in analytical data.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Trace Acid/Base Contamination | The hydrolysis reaction is catalyzed by both acids and bases.[1] Even trace amounts can significantly accelerate the decomposition of the imine. | Neutralize the reaction mixture before workup or purification. Use purified, neutral solvents and reagents. |
| Presence of Water | Water is a reactant in the hydrolysis reaction. Its presence, even atmospheric moisture, can drive the equilibrium back towards the starting materials.[2][6] | Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[6][7] |
| Inappropriate Solvent Choice | Protic solvents (e.g., water, methanol, ethanol) can act as both a nucleophile and a proton source, facilitating hydrolysis.[1] | Switch to dry, aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).[7] |
Problem 2: Difficulty in Inducing or Controlling Hydrolysis
Symptoms:
-
The Schiff base is too stable and does not hydrolyze under standard conditions.
-
The hydrolysis reaction is sluggish or incomplete.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Highly Stable Schiff Base | Electron-donating groups on the benzaldehyde ring or extensive conjugation can stabilize the imine bond, making it resistant to hydrolysis. | Increase the acidity of the medium (e.g., lower the pH to < 4) to protonate the imine and activate it for nucleophilic attack.[1][3] Gentle heating may also be required. |
| Suboptimal pH | The rate of hydrolysis is often slowest in the alkaline pH range.[1][4] If your conditions are basic, the reaction may be very slow. | Adjust the pH to a moderately acidic range (e.g., pH 4-5), which often represents a kinetic sweet spot for hydrolysis.[3] |
| Metal Chelation | If your Schiff base is also a chelating ligand, coordination to a metal ion can sometimes stabilize the imine bond. | In some cases, the addition of a stronger chelating agent like EDTA can sequester the metal ion, promoting the hydrolysis of the Schiff base.[8][9] |
The Influence of Benzaldehyde Substituents
The electronic properties of substituents on the benzaldehyde ring have a predictable effect on the rate of hydrolysis.
| Substituent Type | Effect on Imine Carbon | Predicted Effect on Hydrolysis Rate | Example Substituents |
| Electron-Withdrawing Groups (EWGs) | Increases electrophilicity | Accelerates hydrolysis | -NO₂, -CN, -CF₃, Halogens |
| Electron-Donating Groups (EDGs) | Decreases electrophilicity | Slows hydrolysis | -OCH₃, -N(CH₃)₂, -OH |
This relationship can be visualized as follows:
Caption: Influence of substituents on hydrolysis rate.
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis
This protocol is a general starting point for the hydrolytic cleavage of a stable Schiff base.
-
Dissolution: Dissolve the Schiff base (1.0 mmol) in a suitable organic solvent (e.g., 10 mL of THF or Dioxane) in a round-bottom flask.
-
Acidification: Add an equal volume of an aqueous acid solution (e.g., 1 M HCl). The optimal pH will depend on the substrate's stability but a pH between 2 and 4 is a good starting point.[1]
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde and amine can then be purified by standard methods such as column chromatography or recrystallization.[6]
Protocol 2: Monitoring Hydrolysis via UV-Vis Spectroscopy
This method is useful for kinetic studies and for determining the rate of hydrolysis under different conditions.
-
Stock Solution: Prepare a stock solution of the purified Schiff base in a non-interfering, dry solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mM).
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range.
-
Reaction Initiation: In a quartz cuvette, add the buffer solution. Initiate the hydrolysis by injecting a small, known volume of the Schiff base stock solution. The final concentration should be in a range that gives a suitable absorbance reading (typically < 1.5).
-
Data Acquisition: Immediately begin recording the UV-Vis spectrum at timed intervals. The disappearance of the absorbance peak corresponding to the Schiff base and/or the appearance of the peak for the starting benzaldehyde can be monitored.
-
Data Analysis: Plot the change in absorbance versus time to determine the reaction kinetics. Pseudo-first-order rate constants can be calculated from these plots.[5]
Visualizing the Mechanism and Troubleshooting Logic
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of an imine is the microscopic reverse of its formation. The process involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water, proton transfer, and finally, the elimination of the amine.[3][10]
Caption: Troubleshooting workflow for unwanted hydrolysis.
References
- Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. (2025).
- Ni-Schiff-Base Complex Hydrolysis by saving Acid-labile Groups. (2022). JoVE. [Link]
- Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups. (2017).
- Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups. (2016). JoVE. [Link]
- Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (n.d.).
- Optimum pH range for formation of Schiff bases. (2018). Chemistry Stack Exchange. [Link]
- New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. [Link]
- Hydrolysis of Schiff Bases Promoted by UV Light. (n.d.).
- Synthesis by Hydrolysis. (n.d.). Thieme E-Books. [Link]
- The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. (n.d.). Journal of the American Chemical Society. [Link]
- On the Mechanism of Schiff Base Formation and Hydrolysis. (n.d.). Journal of the American Chemical Society. [Link]
- Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
- Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (n.d.).
- Breaking of a Schiff base? (2020).
- Imine Hydrolysis. (2018). News-Medical.Net. [Link]
- Kinetics study of hydrolysis –acid Schiff in acid bases by spectrophotometric method. (2021).
- Hydrolysis of Imines and Enamines Explained. (2025). YouTube. [Link]
- Schiff Bases as Chelating Reagents for Metal Ions Analysis. (n.d.).
- synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (n.d.). Materials Advances (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling of Bromo-benzaldehydes
Welcome to the technical support guide for managing cross-coupling reactions with bromo-benzaldehyde substrates. The presence of the aldehyde functional group introduces specific challenges, most notably a competing side reaction known as hydrodehalogenation (or simply dehalogenation), where the bromine atom is replaced by hydrogen.[1][2][3] This unwanted reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.[1][2][3]
This guide provides field-proven insights, troubleshooting workflows, and optimized protocols to help you successfully navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant problem with bromo-benzaldehydes?
A1: Hydrodehalogenation is a side reaction in palladium-catalyzed cross-couplings where the aryl-bromine bond is cleaved and replaced with an aryl-hydrogen bond, yielding benzaldehyde as a byproduct.[1][2] This is particularly problematic for bromo-benzaldehydes because the electron-withdrawing nature of the aldehyde can make the aryl halide more susceptible to certain side reactions, while the aldehyde itself can be sensitive to some reaction conditions. The primary issue is the consumption of your starting material, leading to reduced yields and the introduction of a byproduct that may be difficult to separate from the desired product.[2][3]
Q2: What is the primary cause of dehalogenation in my palladium-catalyzed reaction?
A2: The most common pathway involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain bases (especially alkoxides), or even additives and ligands.[1][3][4][5] Once formed, the Pd-H species can undergo reductive elimination with the aryl group bound to the palladium center, releasing the dehalogenated benzaldehyde byproduct.[1][2]
Q3: I'm observing significant benzaldehyde formation. What is the first parameter I should change?
A3: The ligand and base combination is the most critical factor to address.[2] A rapid, initial troubleshooting step is to switch to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and employ a bulky, electron-rich phosphine ligand, such as SPhos or XPhos.[1][6] These ligands are known to accelerate the desired reductive elimination step, which helps it outcompete the dehalogenation pathway.[1][6]
Q4: Can protecting the aldehyde group help prevent dehalogenation?
A4: Yes, protecting the aldehyde is a viable strategy. Converting the aldehyde to a more robust functional group, such as a diethyl acetal, can prevent potential complications arising from the aldehyde's reactivity.[6] The acetal is generally stable to the cross-coupling conditions and can be readily hydrolyzed back to the aldehyde post-coupling.[6]
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the catalytic cycle. The desired cross-coupling reaction competes directly with the hydrodehalogenation pathway, often branching from the same key intermediate.
Caption: The desired cross-coupling cycle (top) vs. the competing dehalogenation pathway (bottom).
Troubleshooting Guide
If you are observing significant dehalogenation (>10%) of your bromo-benzaldehyde, follow this systematic workflow to diagnose and solve the issue.
Caption: A systematic workflow for troubleshooting dehalogenation in cross-coupling reactions.
Parameter Optimization Tables
The choice of reaction parameters is critical. The tables below summarize the effects of different components on the dehalogenation side reaction.
Table 1: Ligand Selection and its Impact on Dehalogenation
| Ligand Class | Examples | General Effect on Dehalogenation | Rationale |
| Simple Triarylphosphines | PPh₃, P(o-tolyl)₃ | Often leads to higher dehalogenation | Can result in slower reductive elimination, allowing more time for side reactions.[7] |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | Strongly Recommended. Significantly reduces dehalogenation. | These ligands accelerate the rate-limiting reductive elimination step, which outcompetes the dehalogenation pathway.[1][6][8] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Generally effective at reducing dehalogenation. | Similar to biarylphosphines, they promote fast reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can be effective, but performance is substrate-dependent. | Forms very stable Pd-complexes that can favor the desired coupling. |
Table 2: Base and Solvent Selection Guide
| Base Type | Examples | Recommended Solvent(s) | Impact on Dehalogenation |
| Strong Alkoxide Bases | NaOt-Bu, KOt-Bu | Toluene, Dioxane, THF | High Risk. Can act as hydride sources or promote protonolysis, leading to Pd-H formation.[3] |
| Hydroxide Bases | NaOH, KOH | Aqueous mixtures | Moderate to High Risk. The presence of water and a strong base can be a source of protons/hydrides.[6] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Good Choice. Weaker bases that are less likely to promote dehalogenation. Often a good starting point.[6][8][9] |
| Inorganic Phosphates | K₃PO₄ | Toluene/H₂O, Dioxane | Excellent Choice. A weak, non-nucleophilic base that is highly effective at minimizing dehalogenation.[6][8][9] |
| Fluoride Bases | CsF, KF | THF, Toluene | Good Choice. Particularly useful in Suzuki couplings, often providing mild conditions. |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of a bromo-benzaldehyde with an arylboronic acid, designed specifically to minimize hydrodehalogenation.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or a suitable pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
SPhos (4-5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous, degassed solvents (e.g., Toluene and Water, 10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromobenzaldehyde, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). If using a pre-catalyst, add it in this step.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.[10]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[11] The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.[11]
By carefully selecting the ligand, base, and solvent system and maintaining strict control over the reaction conditions, the undesired dehalogenation of bromo-benzaldehydes can be effectively suppressed, leading to higher yields and cleaner reaction profiles.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. - Benchchem. (URL: )
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (URL: )
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])
- A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D. (URL: [Link])
- How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem. (URL: )
- Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 5-Amino-2-bromobenzonitrile - Benchchem. (URL: )
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
- significant dehalogenation in stille coupling : r/Chempros - Reddit. (URL: [Link])
- strategies to minimize dehalogenation in Suzuki coupling of aryl bromides. - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Protecting Group Removal for Hydroxybenzaldehydes
Welcome to our dedicated technical support center for chemists and researchers navigating the intricacies of protecting group removal in hydroxybenzaldehydes. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your deprotection reactions, ensuring high yields and purity of your target molecules. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the deprotection of hydroxybenzaldehydes, presented in a question-and-answer format.
Issue 1: Incomplete Deprotection of Silyl Ethers (e.g., TBS, TBDPS)
Question: I am observing incomplete removal of my TBDPS group from a hydroxybenzaldehyde using TBAF in THF, and my reaction seems to have stalled. What could be the cause, and how can I drive it to completion?
Answer: Incomplete deprotection of sterically hindered silyl ethers like TBDPS is a common hurdle. Several factors could be at play:
-
Insufficient Reagent: While TBAF is a potent fluoride source, its efficacy can be hampered by its hygroscopic nature.[1] The presence of water can reduce its reactivity. Ensure you are using a fresh or properly stored solution of TBAF.
-
Steric Hindrance: The bulky nature of the TBDPS group, coupled with potential steric crowding around the hydroxyl group on the aromatic ring, can slow down the reaction.
-
Solvent Effects: While THF is the conventional solvent, its polarity might not be optimal in all cases.
Troubleshooting Protocol:
-
Reagent Quality: Use a freshly opened bottle of TBAF solution in THF or consider using an anhydrous grade.
-
Increase Equivalents: Incrementally increase the equivalents of TBAF. Start with the standard 1.1-1.5 equivalents and go up to 3 equivalents if necessary. Monitor the reaction by TLC to avoid potential side reactions with prolonged exposure.
-
Elevated Temperature: Gentle heating (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome steric hindrance.
-
Alternative Fluoride Sources: If TBAF fails, consider other fluoride reagents that may offer different reactivity profiles. HF-Pyridine is a powerful alternative, although it requires careful handling due to its toxicity.[2] A milder option for phenolic silyl ethers is potassium bifluoride (KHF₂) in methanol.[3]
-
Acidic Deprotection: If your substrate is stable to acid, a solution of acetic acid in THF/water or catalytic amounts of acids like HCl or PPTS in an alcohol can be effective.[3][4]
Issue 2: Reduction of the Aldehyde during Benzyl Ether Deprotection
Question: I am trying to deprotect a benzyl ether on a hydroxybenzaldehyde using catalytic hydrogenation (H₂/Pd-C), but I am seeing significant reduction of my aldehyde to an alcohol. How can I prevent this?
Answer: This is a classic chemoselectivity challenge. The aldehyde functionality is susceptible to reduction under standard hydrogenation conditions. The key is to choose a deprotection method that is milder or operates via a different mechanism.
Recommended Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This is often the method of choice for such scenarios.[5] Instead of gaseous hydrogen, a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene is used.[6][7] CTH is generally milder and can often selectively cleave the benzyl ether without affecting the aldehyde.[5]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the benzylated hydroxybenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).
-
Carefully add 10% Pd/C (typically 10-20 mol% by weight).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and proceed with standard work-up.
-
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, often at low temperatures, preserving reducible functional groups.[8]
-
Oxidative Cleavage: For substrates sensitive to both reduction and strong acids, oxidative deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be an excellent alternative, particularly for p-methoxybenzyl (PMB) ethers.[6] Photoirradiation can sometimes facilitate the cleavage of simple benzyl ethers with DDQ.[6]
Issue 3: Acid-Sensitive Functional Groups Decomposing During MOM Ether Removal
Question: My hydroxybenzaldehyde derivative contains other acid-labile groups. The standard acidic conditions for MOM ether deprotection are causing decomposition of my starting material. What are my options?
Answer: The acidic hydrolysis of MOM ethers is a well-established method, but its application is limited by substrate compatibility.[9] Fortunately, several milder methods have been developed.
Alternative Deprotection Strategies:
| Method | Reagents & Conditions | Typical Yield (%) | Notes |
| Lewis Acid Catalysis | ZnBr₂ and n-PrSH in CH₂Cl₂ | High | Rapid and selective, often complete in under 10 minutes.[10] |
| TMSBr in CH₂Cl₂ at low temperature | Good to Excellent | A key method that utilizes a reactive electrophile.[9] | |
| Heterogeneous Acid Catalysis | Silica-supported sodium hydrogen sulfate | High | A simple and efficient method using a solid-supported acid.[11] |
| Trialkylsilyl Triflate | TMSOTf and 2,2'-bipyridyl | Good | Converts the MOM ether to a silyl ether, which is then hydrolyzed.[12] |
Decision Workflow for MOM Deprotection
Caption: Decision tree for selecting a MOM deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: What is "orthogonal protection," and why is it important for complex hydroxybenzaldehyde derivatives?
A1: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[13][14] This is crucial when you need to selectively deprotect one hydroxyl group in the presence of others. For instance, you could protect one hydroxyl group as a silyl ether (removed by fluoride), another as a benzyl ether (removed by hydrogenolysis), and a third as an acetate ester (removed by base).[13] This allows for sequential and site-specific modifications of your molecule.
Q2: How can I monitor the progress of my deprotection reaction effectively?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. It's essential to run a co-spot of your starting material alongside the reaction mixture to accurately gauge the disappearance of the starting material and the appearance of the product. Staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize spots that are not UV-active. For quantitative analysis, HPLC or GC-MS can be employed.
Q3: I am struggling with the regioselective protection of one hydroxyl group over another in a dihydroxybenzaldehyde. Any suggestions?
A3: Regioselectivity in the protection of dihydroxybenzaldehydes can be challenging. The relative acidity and steric environment of the hydroxyl groups play a significant role. For catechols (1,2-dihydroxybenzenes), it's often possible to achieve selective protection at the 4-position (para to the aldehyde) due to electronic effects.[15] In cases like 2,4-dihydroxybenzaldehyde, intramolecular hydrogen bonding between the 2-hydroxyl and the aldehyde can decrease the nucleophilicity of the 2-hydroxyl, favoring protection at the 4-position.[15] Screening different bases and reaction conditions is often necessary to optimize selectivity.
Q4: Can the aldehyde group itself be protected if it interferes with my desired reaction?
A4: Absolutely. The aldehyde can be protected as an acetal, most commonly a cyclic acetal using ethylene glycol.[16][17] Acetals are stable to a wide range of nucleophilic and basic conditions but are readily removed with aqueous acid.[18][19] This allows you to perform reactions on other parts of the molecule without affecting the aldehyde.
Workflow for Protecting Group Strategy
Caption: General workflow for using protecting groups in synthesis.
References
- Bieg, T., & Szeja, W. (1985).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Fiveable. (n.d.). Base-Labile Protecting Groups.
- Anwer, M. K., & Spatola, A. F. (1980).
- Kociensky, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- ACS Publications. (2019).
- Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 416-420.
- Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
- ResearchGate. (n.d.). Optimization of the deprotection.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- ResearchGate. (n.d.). Optimization of desilylation of silyl ether 4a using NaH.
- ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(20), 3442-3444.
- Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.
- University of Bristol. (n.d.).
- NIH. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- Chem-Station Int. Ed. (2014). Silyl Protective Groups.
- Wikipedia. (n.d.). Protecting group.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (2025). Fischer's base as a protecting group: Protection and deprotection of 2- hydroxybenzaldehydes.
- Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130.
- NIH. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- YouTube. (2018). benzyl ether cleavage.
- ResearchGate. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- ResearchGate. (2025). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- Glen Research. (n.d.). Deprotection Guide.
- ResearchGate. (n.d.). Aldehyde protection-deprotection reactions in the presence of reactivated sulphated zirconia.
- ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
Sources
- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Dimethyl Acetals [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
Introduction
Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 497959-32-7). This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this compound, troubleshoot common issues, and scale up the procedure. This versatile fluorinated aromatic building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4][5]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and common synthetic route is a two-step process starting from 2-(trifluoromethoxy)phenol.
-
Bromination: Electrophilic aromatic substitution on 2-(trifluoromethoxy)phenol to introduce a bromine atom. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups direct the substitution. The -OH group is a strong ortho-, para-director, while the -OCF₃ group is a meta-director. This typically leads to bromination at the 4- or 6-position relative to the -OH group. To obtain the desired precursor, 4-Bromo-2-(trifluoromethoxy)phenol, a regioselective bromination is necessary.
-
Formylation: Introduction of the aldehyde (-CHO) group at the ortho-position to the hydroxyl group. Several classic named reactions can accomplish this, with the Duff reaction or modified variants often being preferred for their operational simplicity and use of inexpensive reagents.[6][7][8][9]
Q2: My starting material is 2-Bromo-6-(trifluoromethoxy)phenol. Can I use this to synthesize the target molecule?
A2: Yes, 2-Bromo-6-(trifluoromethoxy)phenol is an excellent starting material. In this case, you would proceed directly to the formylation step. The hydroxyl group will direct the incoming formyl group to the vacant ortho position (position 2), which is the desired location for forming this compound. This is often a more direct route if this specific brominated phenol is commercially available.[10]
Q3: Which formylation reaction—Duff, Reimer-Tiemann, or Vilsmeier-Haack—is best suited for this synthesis?
A3: For phenols, especially those with sensitive functional groups, the Duff reaction and its modifications are often superior.[7][8]
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or acetic acid).[6][7][8] It is generally regioselective for the ortho position in phenols due to a hydrogen-bonding interaction that stabilizes the transition state.[7][8] It avoids the harsh basic conditions and chlorinated solvents of the Reimer-Tiemann reaction.
-
Reimer-Tiemann Reaction: Involves chloroform and a strong base.[11][12][13][14][15] While classic for salicylaldehyde synthesis, it can suffer from lower yields, the formation of byproducts, and the use of hazardous reagents, making it less ideal for scale-up.[11][13]
-
Magnesium-Mediated Formylation: A highly effective and regioselective modern alternative involves using paraformaldehyde with magnesium chloride and a base like triethylamine.[16] This method often gives high yields of ortho-formylated products exclusively and is well-tolerated by various functional groups, including halogens.[17]
Given the requirements for scalability and reliability, a modified Duff reaction or the magnesium-mediated protocol is highly recommended.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, focusing on the formylation of a brominated phenol precursor.
Issue 1: Low Yield of the Desired Aldehyde
Q: I performed a Duff reaction on 2-Bromo-6-(trifluoromethoxy)phenol, but my yield of the final product is below 30%. What are the likely causes and how can I fix this?
A: Low yields in electrophilic aromatic substitution reactions like this are common and can stem from several factors.[18] Let's break down the possibilities.
| Potential Cause | Explanation & Rationale | Recommended Solution |
| Incomplete Reaction | The electrophile generated from HMTA is relatively weak. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. The reaction typically requires heating to proceed at an adequate rate.[7] | Action: Increase the reaction temperature to reflux in a suitable solvent like trifluoroacetic acid (TFA) or acetonitrile.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed. |
| Sub-optimal Solvent | The original Duff reaction used glycerol, which is viscous and difficult to work with. Modern modifications using anhydrous trifluoroacetic acid (TFA) as the solvent have been shown to significantly improve yields and reaction rates.[6][8] | Action: Switch to anhydrous TFA as the reaction solvent. It activates the HMTA and facilitates the electrophilic attack on the phenol ring. Ensure all reagents and glassware are dry, as water can interfere with the reaction. |
| Deactivation by Substituents | While the -OH group is strongly activating, the -Br and -OCF₃ groups are electron-withdrawing and deactivating. This electronic profile requires robust reaction conditions to drive the formylation to completion. | Action: This is an inherent property of the substrate. The solution lies in optimizing the reaction conditions as described above (higher temperature, appropriate solvent) to overcome the activation energy barrier. |
| Difficult Work-up/Isolation | The product can sometimes be difficult to extract or may form emulsions during work-up. The acidic work-up step is crucial to hydrolyze the imine intermediate formed during the reaction.[19] | Action: After refluxing, pour the reaction mixture into a sufficient volume of aqueous acid (e.g., 4M HCl) and stir vigorously to ensure complete hydrolysis.[6] Extract thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate. If emulsions form, adding brine during washing can help break them. |
Issue 2: Formation of Impurities and Purification Challenges
Q: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are these impurities and how can I improve purity?
A: The primary impurities are typically unreacted starting material and potentially a small amount of the para-formylated isomer, although ortho-selectivity is generally high for phenols.[9][19]
Troubleshooting Impurities and Purification
// Node Definitions problem [label="{Problem: Multiple Spots on TLC | Purification Difficulty}", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; cause1 [label="{Cause 1: Unreacted Starting Material}", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="{Cause 2: Isomeric Byproducts}", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="{Cause 3: Tar/Polymeric Material}", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution: Drive reaction to completion.\l- Increase reaction time/temperature.\l- Monitor closely by TLC.\l", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution: Optimize for Regioselectivity.\l- Use ortho-directing conditions (e.g., MgCl₂ method).\l- Lower temperature to enhance selectivity.\l", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution: Refine Work-up & Purification.\l- Avoid excessive heating.\l- Consider bisulfite adduct formation for aldehyde purification.\l- Recrystallize if possible.\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> cause1; problem -> cause2; problem -> cause3;
cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; } endom Caption: Troubleshooting logic for purity issues.
Purification Strategy: Bisulfite Adduct Formation
For aldehydes that are difficult to purify, a classic and effective method is purification via a sodium bisulfite adduct.
-
Formation: Stir the crude product mixture vigorously in a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a solid, water-soluble adduct, while the non-aldehydic impurities (like the starting phenol) will remain in the organic phase or be insoluble.
-
Isolation: Filter the solid adduct and wash it with an organic solvent (e.g., diethyl ether) to remove impurities.
-
Regeneration: Decompose the adduct by treating it with an aqueous base (e.g., Na₂CO₃ solution) or acid (e.g., HCl) to regenerate the pure aldehyde, which can then be extracted with an organic solvent.
This technique is highly selective for aldehydes and can significantly simplify purification, especially at a larger scale.
Detailed Experimental Protocol (Magnesium-Mediated Ortho-Formylation)
This protocol is adapted from established methods for the ortho-formylation of phenols and is recommended for its high regioselectivity and yield.[16][17]
Starting Material: 2-Bromo-6-(trifluoromethoxy)phenol
// Reactants SM [label="2-Bromo-6-(trifluoromethoxy)phenol"]; Reagents [label=<
- MgCl₂, Et₃N, Paraformaldehyde
- Anhydrous THF, Reflux
- Aqueous HCl (Work-up)
];
// Product Product [label="this compound"];
// Arrow SM -> Reagents [arrowhead=vee]; Reagents -> Product [arrowhead=vee]; } endom Caption: Reaction scheme for the synthesis.
Step-by-Step Procedure:
-
Setup: Equip a dry three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous magnesium chloride (MgCl₂, 2.0 eq) and paraformaldehyde (3.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to the flask. Stir the resulting suspension.
-
Base Addition: Add triethylamine (Et₃N, 2.0 eq) dropwise to the stirring suspension. Continue to stir for 15-20 minutes at room temperature.
-
Substrate Addition: Prepare a solution of 2-Bromo-6-(trifluoromethoxy)phenol (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 66-70 °C). Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting phenol is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1M aqueous HCl solution and stir for 30 minutes to hydrolyze the intermediates and dissolve magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
-
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Triethylamine is flammable and corrosive. Anhydrous THF can form peroxides. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Paraformaldehyde is toxic upon inhalation. Avoid creating dust.
-
The reaction work-up with acid is exothermic. Perform additions slowly and with cooling if necessary.
References
- Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (n.d.). Synlett.
- Duff reaction - Grokipedia. (n.d.).
- Duff reaction - Wikipedia. (n.d.). [Link]
- A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016). Organic & Biomolecular Chemistry. [Link]
- Duff Reaction. (n.d.). [Link]
- Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment? (2023). Brainly.com. [Link]
- Reimer–Tiemann reaction - Wikipedia. (n.d.). [Link]
- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). [Link]
- 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020). [Link]
- Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). [Link]
- Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2020). [Link]
- Reimer-Tiemann Reaction - J&K Scientific LLC. (2021). [Link]
- Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.). [Link]
- Salicylaldehyde purification - US2190607A - Google P
- Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. (2012). [Link]
- Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.). [Link]
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (n.d.). [Link]
- Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. (n.d.). [Link]
- Synthesis method of 5-(2-bromoacetyl)
- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde - PrepChem.com. (n.d.). [Link]
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. (2026). The Journal of Organic Chemistry. [Link]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchG
- Oxidative bromination products of salicylaldehyde (*major product)
- Expression, purification and crystallization of a novel metagenome-derived salicylaldehyde dehydrogenase from Alpine soil - PubMed. (2022).
- ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction.
Sources
- 1. Buy 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218) | 251300-30-8 [evitachem.com]
- 2. This compound [cymitquimica.com]
- 3. 497959-32-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. 497959-32-7|this compound|BLD Pharm [bldpharm.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Chemscene ChemScene | 2-Bromo-6-(trifluoromethyl)phenol | 1G | CS-0098775 | Fisher Scientific [fishersci.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. byjus.com [byjus.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. brainly.com [brainly.com]
- 19. Duff reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-Depth Comparative Guide to the ¹H NMR Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures.[1] This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a substituted aromatic aldehyde. By examining the influence of various functional groups on proton chemical shifts and coupling constants, we offer a framework for accurate spectral interpretation. This analysis is contextualized through a comparison with structurally related benzaldehyde derivatives, providing a deeper understanding of substituent effects.
The molecular structure of this compound (C₈H₄BrF₃O₃, MW: 285.01 g/mol ) presents a unique arrangement of electron-donating and electron-withdrawing groups on a benzene ring.[2][3] The interplay between the hydroxyl (-OH), bromo (-Br), trifluoromethoxy (-OCF₃), and aldehyde (-CHO) substituents creates a distinct magnetic environment for each proton, resulting in a characteristic ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
Achieving a high-quality, interpretable NMR spectrum is predicated on meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube. Common choices include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, particularly the hydroxyl proton.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the reference chemical shift to δ = 0.00 ppm.[4][5]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.
Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Apply a 90° pulse to excite the protons.
-
Accumulate 16 to 64 scans to enhance the signal-to-noise ratio.[6]
-
Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.
-
¹H NMR Spectral Interpretation of this compound
The structure of the title compound has four distinct types of protons: one hydroxyl proton, one aldehyde proton, and two aromatic protons.
Structure and Proton Assignments:
(Note: Image is a placeholder for the chemical structure with labeled protons for clarity)
Analysis of Proton Signals
-
Hydroxyl Proton (-OH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, likely greater than 11.0 ppm. This significant deshielding is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the aldehyde group. Its chemical shift is highly sensitive to solvent, concentration, and temperature.
-
Aldehyde Proton (-CHO): The aldehyde proton is characteristically found far downfield, typically between δ 9.8 and 10.1 ppm.[6][7] This is a result of the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It will appear as a sharp singlet as it has no adjacent protons to couple with.
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and will thus have different chemical shifts.
-
They are meta to each other, which will result in a splitting pattern of two doublets with a small coupling constant (⁴J), typically around 2-3 Hz.
-
H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group and is expected to be the most downfield of the two aromatic protons.
-
H-4: This proton is para to the aldehyde group and ortho to the electron-withdrawing bromine atom.
-
The combined electron-withdrawing effects of the bromine, trifluoromethoxy, and aldehyde groups will shift both aromatic protons downfield compared to unsubstituted benzene (δ 7.26 ppm).[1]
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | > 11.0 | Broad Singlet (br s) | 1H | - |
| -CHO | 9.8 - 10.1 | Singlet (s) | 1H | - |
| H-6 | 7.8 - 8.0 | Doublet (d) | 1H | ~2-3 |
| H-4 | 7.6 - 7.8 | Doublet (d) | 1H | ~2-3 |
Comparative ¹H NMR Analysis
To substantiate the predicted spectral data, a comparison with structurally similar benzaldehydes is invaluable. The electronic nature of substituents significantly alters the chemical environment of the protons.[1] Electron-donating groups (EDGs) like -OH increase electron density, causing shielding (upfield shift), while electron-withdrawing groups (EWGs) like -CHO, -Br, and -OCF₃ decrease electron density, causing deshielding (downfield shift).[1]
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Key Differences from Target Compound |
| This compound | ~9.9 | ~7.6 - 8.0 | (Target Molecule) |
| 5-Bromo-2-hydroxybenzaldehyde[8][9][10] | ~9.8-9.9 | ~7.5-7.8 | Lacks the strongly withdrawing -OCF₃ group. Aromatic protons are slightly more shielded (upfield). |
| 3-(Trifluoromethyl)benzaldehyde[11][12] | ~10.1 | ~7.7 - 8.2 | Lacks the donating -OH and withdrawing -Br groups. The aromatic pattern is more complex. |
| Benzaldehyde[5][13] | ~10.0 | ~7.5 - 7.9 | Lacks all substituents. Serves as a baseline. The aromatic protons are significantly more shielded. |
This comparative analysis demonstrates the cumulative deshielding effect of the bromo and trifluoromethoxy substituents on the aromatic protons of the target molecule. The presence of the ortho-hydroxyl group contributes to the significant downfield shift of the aldehyde proton due to intramolecular hydrogen bonding.[6]
Conclusion
The ¹H NMR spectrum of this compound is a distinct fingerprint of its molecular structure. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton. The aldehyde and hydroxyl protons are readily identified by their characteristic downfield singlets, while the two aromatic protons appear as meta-coupled doublets. By comparing its spectrum with those of related compounds, the specific electronic contributions of the hydroxyl, bromo, and trifluoromethoxy substituents can be clearly understood. This guide provides a robust framework for researchers utilizing NMR spectroscopy for the structural verification and analysis of complex aromatic compounds.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
- EvitaChem. (n.d.). 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (EVT-378218).
- BenchChem. (2025). Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- BLD Pharm. (n.d.). 5-Bromo-2-hydroxybenzaldehyde.
- PubChem. (n.d.). 5-Bromosalicylaldehyde.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde.
- ChemicalBook. (n.d.). Benzaldehyde(100-52-7) 1H NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1761-61-1|5-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 10. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzaldehyde(100-52-7) 1H NMR spectrum [chemicalbook.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
This guide provides an in-depth analysis of the electron ionization mass spectrum of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, a substituted aromatic compound of interest in pharmaceutical and materials science research. By dissecting its fragmentation pattern and comparing it with structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar molecules. Our analysis is grounded in the fundamental principles of mass spectrometry, emphasizing the causal links between molecular structure and fragmentation behavior.
Introduction: The Logic of Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides a unique "fingerprint" of a molecule based on its mass-to-charge ratio (m/z) and that of its fragments. When a molecule like this compound is subjected to a high-energy electron beam, it forms a high-energy molecular ion (M⁺•) that is prone to fragmentation. The resulting fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the benzene ring.[1][2]
The interpretation of this compound's mass spectrum relies on recognizing the influence of its key structural features:
-
Aromatic Aldehyde Core : Aromatic aldehydes characteristically lose a hydrogen atom from the aldehyde group to form a highly stable acylium cation ([M-H]⁺).[3]
-
Bromine Substituent : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[1] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two m/z units.[4][5] This isotopic signature is a crucial diagnostic tool.
-
Trifluoromethoxy Group (-OCF₃) : This highly electronegative group significantly influences the fragmentation pathway, often through cleavage of the C-O bond or loss of the entire group.[6]
Part 1: Analysis of the Mass Spectrum of this compound
The molecular formula for the target compound is C₈H₄BrF₃O₃, with a calculated molecular weight of approximately 285.01 g/mol .[7][8] In mass spectrometry, we consider the integer mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br/⁸¹Br).
Predicted Fragmentation Pathway
The ionization of this compound produces a molecular ion pair at m/z 284 and 286 . This doublet immediately confirms the presence of one bromine atom. The subsequent fragmentation cascade is dictated by the cleavage of the weakest bonds to form the most stable fragments.
-
Loss of Aldehydic Hydrogen ([M-H]⁺) : The initial and highly favorable fragmentation is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium cation doublet at m/z 283 and 285 .[2][3]
-
Loss of Carbon Monoxide ([M-H-CO]⁺) : The acylium ion readily loses a neutral carbon monoxide (CO) molecule (28 Da). This leads to the fragment pair at m/z 255 and 257 .
-
Cleavage of the Trifluoromethoxy Group ([M-OCF₃]⁺) : A significant fragmentation pathway involves the cleavage of the C-O bond, expelling a trifluoromethoxy radical (•OCF₃, 85 Da). This results in a prominent 5-bromo-2-hydroxybenzoyl cation doublet at m/z 199 and 201 .
-
Sequential Loss of CO from [M-OCF₃]⁺ : This benzoyl cation can further lose a CO molecule to produce the brominated phenol fragment ion at m/z 171 and 173 .
-
Loss of Bromine ([M-Br]⁺) : Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da), yielding a single peak (no longer a doublet) at m/z 205 .
Data Summary Table
| m/z (Predicted) | Proposed Ion Formula | Proposed Structure/Neutral Loss | Notes |
| 284 / 286 | [C₈H₄BrF₃O₃]⁺• | Molecular Ion (M⁺•) | Characteristic 1:1 bromine isotope pattern.[1] |
| 283 / 285 | [C₈H₃BrF₃O₃]⁺ | Loss of •H | Formation of a stable acylium cation.[3] |
| 255 / 257 | [C₇H₃BrF₃O₂]⁺ | Loss of •H, then CO | Decarbonylation of the acylium ion. |
| 205 | [C₈H₄F₃O₃]⁺ | Loss of •Br | Confirms bromine as a substituent on the ring. |
| 199 / 201 | [C₇H₄BrO₂]⁺ | Loss of •OCF₃ | Indicates cleavage of the trifluoromethoxy group. |
| 171 / 173 | [C₆H₄BrO]⁺ | Loss of •OCF₃, then CO | Further fragmentation of the benzoyl cation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation | A common fragment for trifluoromethyl-containing compounds.[9] |
Visualization of the Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Part 2: Comparative Analysis with Structural Analogs
To validate our interpretation, we compare the predicted fragmentation of our target compound with two simpler, structurally related molecules. This comparison allows us to isolate the spectral contributions of specific functional groups.
Comparator 1: 5-Bromo-2-hydroxybenzaldehyde
This analog lacks the trifluoromethoxy group. Its mass spectrum provides a baseline for a brominated salicylaldehyde. Its molecular ion appears at m/z 200/202 .[10] The fragmentation is straightforward:
-
Loss of •H : Leads to a strong acylium ion peak at m/z 199/201 .
-
Loss of CO : Subsequent loss of carbon monoxide from the acylium ion gives a fragment at m/z 171/173 .
Notably, the fragment at m/z 199/201 in the target compound's spectrum, which we assigned to the loss of •OCF₃, corresponds to the M-1 peak of this simpler analog. This strongly supports our assignment.
Comparator 2: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
This analog replaces the -OCF₃ group with a standard methoxy (-OCH₃) group. Its molecular ion would appear at m/z 214/216 . Its fragmentation pattern is expected to differ significantly due to the presence of the -OCH₃ group instead of -OCF₃:
-
Loss of •H : An [M-H]⁺ peak at m/z 213/215 is expected.
-
Loss of •CH₃ : A key fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (15 Da), leading to a fragment at m/z 199/201 .
-
Loss of CH₂O : Loss of a neutral formaldehyde molecule (30 Da) is also a possible pathway for ortho-hydroxy-methoxy-aromatics.
The key distinction is the neutral loss. The target compound loses 85 Da (•OCF₃), while this methoxy analog would primarily lose 15 Da (•CH₃). This stark difference in the mass of the neutral loss provides a clear method for distinguishing between these substituents.
Comparative Data Summary
| Key Fragmentation | This compound | 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde |
| Molecular Ion (M⁺•) | m/z 284/286 | m/z 200/202 | m/z 214/216 |
| Loss of •H | m/z 283/285 | m/z 199/201 | m/z 213/215 |
| Key Group Loss | Loss of •OCF₃ (85 Da) -> m/z 199/201 | N/A | Loss of •CH₃ (15 Da) -> m/z 199/201 |
| Resulting Benzoyl Cation | [C₇H₄BrO₂]⁺ | [C₇H₄BrO₂]⁺ | [C₇H₄BrO₂]⁺ |
| m/z of Benzoyl Cation | m/z 199/201 | m/z 199/201 | m/z 199/201 |
This comparison demonstrates that while the final benzoyl cation fragment (m/z 199/201 ) can be common to all three molecules, its origin is different and diagnostic. For the target compound, it arises from the loss of a large 85 Da radical, a unique marker for the trifluoromethoxy group.
Part 3: Experimental Protocol for Data Acquisition
To ensure reproducibility and trustworthiness, the following protocol outlines a standard method for acquiring an EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Methodology
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System Configuration :
-
Injector : Set to splitless mode at 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
GC Column : A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Injection : Inject 1 µL of the prepared sample into the GC injector port.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Scan Range : m/z 40-400.
-
-
Data Analysis : Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak, subtract the background, and analyze the fragmentation pattern as described above.
Experimental Workflow Diagram
Caption: A typical workflow for acquiring a mass spectrum using GC-MS.
Conclusion
The mass spectrum of this compound is highly characteristic, defined by a clear molecular ion doublet at m/z 284/286 and a predictable fragmentation cascade. The key diagnostic features are the bromine isotopic pattern present in most major fragments and the significant neutral loss of 85 Da, corresponding to the •OCF₃ radical. Comparative analysis with simpler analogs confirms these assignments and provides a robust method for distinguishing between different substituents on the aromatic ring. By understanding these fragmentation principles, researchers can confidently identify this molecule and interpret the spectra of other novel, similarly substituted compounds.
References
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- Capot Chemical Co., Ltd. (2010). MSDS of this compound. Capot Chemical.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry.
- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax.
- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Whitman College. (n.d.). GCMS Section 6.11.4. Whitman College.
- Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium.
- ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate.
- SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde. SpectraBase.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. BJOC.
- YouTube. (2024). Lec3 - Spectroscopy of Aromatic Compounds. YouTube.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.11.4 [people.whitman.edu]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. whitman.edu [whitman.edu]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. capotchem.cn [capotchem.cn]
- 8. scbt.com [scbt.com]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
A Senior Application Scientist's Guide to HPLC-MS Purity Analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
An expert guide to developing a robust HPLC-MS method for the purity analysis of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, designed for researchers and drug development professionals.
Introduction: The Analytical Challenge
This compound is a substituted aromatic aldehyde with significant potential as a building block in pharmaceutical and agrochemical synthesis.[1][2][3] Its molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl, and two distinct halogen substituents (bromine and a trifluoromethoxy group), presents a unique analytical challenge. Ensuring its purity is paramount, as even trace-level impurities can have profound impacts on reaction yields, downstream product profiles, and the safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven strategy for developing a highly selective and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explore the scientific rationale behind each choice, comparing viable alternatives and grounding our decisions in established analytical principles.
Method Development Strategy: A Logic-Driven Approach
The goal is to develop a stability-indicating method capable of separating the main compound from potential impurities, which may include starting materials, isomers, degradation products (e.g., the corresponding carboxylic acid via oxidation), or by-products from synthesis.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating non-volatile and thermally labile compounds, making it ideal for this analysis.[4] Coupling it with Mass Spectrometry (MS) provides unparalleled sensitivity and specificity, allowing for definitive peak identification and confirmation, which is especially critical for impurity profiling.[5] The characteristic isotopic signature of bromine provides a powerful tool for identifying bromine-containing compounds in the mass spectrum.[6][7]
The overall workflow for this method development is outlined below.
Caption: Workflow for HPLC-MS method development and validation.
Part 1: Chromatographic Separation - A Comparative Approach
The foundation of any purity analysis is the chromatographic separation. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the logical starting point for an organic molecule of this nature.[8]
Stationary Phase (Column) Selection
The choice of column chemistry is critical for achieving the desired selectivity. While a standard C18 (octadecylsilane) column is a workhorse in reverse-phase chromatography, the aromatic nature of our analyte suggests an alternative may provide superior performance.
| Column Chemistry | Principle of Separation | Advantages for This Analyte | Disadvantages | Verdict |
| C18 (e.g., Waters Sunfire™ C18) | Primarily hydrophobic interactions. | Excellent retention for moderately nonpolar compounds. Widely available and well-characterized. | May not provide sufficient selectivity to separate structurally similar aromatic impurities. | A reliable starting point, but may lack optimal selectivity. |
| Phenyl-Hexyl | Mixed-mode separation: hydrophobic interactions and π-π interactions with the phenyl groups. | The π-π interactions can enhance selectivity between aromatic compounds, potentially resolving isomers or closely related impurities that a C18 cannot.[9] | Can sometimes lead to longer retention times. Selectivity is highly dependent on the mobile phase composition. | Recommended. The potential for enhanced selectivity for aromatic analytes makes this the superior choice for a robust purity method. |
Rationale for Selection: A Phenyl-Hexyl column is chosen as the primary recommendation. The additional separation mechanism of π-π stacking offers a critical advantage in resolving aromatic compounds that differ subtly in their electron distribution or steric hindrance, which is a common characteristic of process-related impurities.
Mobile Phase Optimization
The mobile phase drives the separation. It typically consists of an aqueous component (Phase A) and an organic component (Phase B).
-
Organic Solvent (Phase B): Acetonitrile (ACN) and methanol (MeOH) are the most common choices.
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol in reverse-phase, often resulting in sharper peaks. It is our recommended choice.
-
Methanol (MeOH): A viable alternative, but its higher viscosity can lead to broader peaks and higher pressure.
-
-
Aqueous Solvent (Phase A) & pH Control: The phenolic hydroxyl group on the analyte has a pKa that is likely acidic. To ensure consistent retention and good peak shape, it is essential to suppress the ionization of this group. This is achieved by acidifying the mobile phase.
-
Formic Acid (0.1%): This is the ideal choice as it is an excellent mobile phase modifier for achieving a low pH (~2.7) and is highly compatible with mass spectrometry, promoting protonation for positive ion mode detection.[8]
-
Elution Mode: Isocratic vs. Gradient
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple but often fails to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting compounds.
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent (Phase B). This allows for the effective separation of compounds with a wide range of polarities, providing sharp peaks for both early and late-eluting impurities. For impurity profiling, a gradient is almost always necessary.[10]
Part 2: Mass Spectrometric Detection - Confirming Identity
The mass spectrometer serves as a highly specific detector, providing mass-to-charge ratio (m/z) information that confirms the identity of the analyte and its impurities.
Ionization Source: ESI vs. APCI
-
Electrospray Ionization (ESI): Ideal for polar and ionizable compounds. Given the presence of the phenolic hydroxyl group, the analyte is well-suited for ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): Better for less polar compounds. While it could work, ESI is expected to provide superior ionization efficiency for this molecule.[11]
Recommendation: ESI is the preferred ionization source.
Polarity: Positive vs. Negative Ion Mode
-
Positive Ion Mode ([M+H]⁺): In an acidified mobile phase, protonation of the aldehyde's carbonyl oxygen or the trifluoromethoxy group can occur.
-
Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and can be easily deprotonated to form a negative ion. This is often a very clean and efficient ionization process for phenols.[12][13]
Experimental Verdict: While both modes should be tested, Negative Ion ESI is strongly recommended . Deprotonation of a phenol is a highly favorable process, often leading to a stronger and more stable signal with lower background noise compared to positive mode for this class of compounds.
The Bromine Isotope Pattern: A Built-In Confirmation
A key feature of this analysis is the natural isotopic abundance of bromine: 79Br (~50.7%) and 81Br (~49.3%). This means that any mass spectrum of a compound containing a single bromine atom will exhibit two distinct peaks of nearly equal intensity, separated by 2 m/z units (the M and M+2 peaks).[7][14] This provides an unmistakable signature for confirming that a peak corresponds to a bromine-containing species.
Caption: Predicted elution order of the target analyte and related impurities on a reverse-phase column.
Part 3: The Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol based on the principles discussed above.
Materials and Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN) and water.
-
Reagent: Formic acid (LC-MS grade).
-
Reference Standard: this compound, >98% purity.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard using the sample diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates.
Recommended HPLC-MS Method Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (40% B), 1-15 min (40% to 95% B), 15-18 min (95% B), 18.1-22 min (40% B) |
| Flow Rate | 0.8 mL/min |
| Injection Vol. | 5 µL |
| MS System | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Scan Range | m/z 100 - 500 |
| Fragmentor | 100 V |
| Capillary Voltage | 3000 V |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psig |
Data Acquisition and Analysis
-
System Suitability: Inject the Working Standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the Working Standard, and then the sample solution.
-
Identification: The main peak in the sample chromatogram should have the same retention time as the reference standard. The mass spectrum for this peak should show deprotonated molecules at m/z 283 and m/z 285 in an approximate 1:1 ratio.
-
Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Part 4: Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH Q2(R1) or USP guidelines.[15][16] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities. | Peak purity analysis (using DAD or MS data) shows no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a range (e.g., 50% to 150% of nominal conc.). |
| Accuracy | Closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | Agreement among a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantified (LOQ). | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area and retention time remain within acceptable limits when flow rate, temp, etc. are varied slightly. |
Conclusion
This guide outlines a robust and scientifically-grounded HPLC-MS method for the purity analysis of this compound. The strategic selection of a Phenyl-Hexyl column, coupled with an acidified acetonitrile/water gradient, provides the necessary chromatographic resolution. The use of negative ion mode ESI-MS offers sensitive and highly specific detection, with the natural bromine isotope pattern serving as an unambiguous tool for peak confirmation. By following this protocol and adhering to established validation principles, researchers can confidently and accurately assess the purity of this critical chemical intermediate, ensuring the quality and integrity of their downstream processes.
References
- Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of the American Society for Mass Spectrometry, 14(1), 83-91. [Link available upon request]
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2,5-dihydroxy- on Newcrom R1 HPLC column. Retrieved from SIELC. [https://sielc.com/product/separation-of-benzaldehyde-2-5-dihydroxy-on-newcrom-r1-hplc-column/]
- Swarnkar, P., Gupta, M. K., & Maheshwari, M. (2020). Analytical method validation of compendial HPLC method for pharmaceuticals as per recent USP and ICH guidelines. International Journal of Pharmaceutical Sciences and Research, 11(9), 4335-4343. [Link available upon request]
- Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(9), 1234-1241. [https://pubs.rsc.org/en/content/articlelanding/2019/ay/c8ay02685a]
- Zeine, C., & Belsky, J. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. USP. [https://www.usp.org/sites/default/files/usp/document/pa/tobramycin-app-note.pdf]
- Holdsworth, D. K. (1993). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 70(9), A232. [https://pubs.acs.org/doi/abs/10.1021/ed070pA232.2]
- Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [https://www.researchgate.
- The Pharmaceutical and Chemical Journal. (2025). Analytical Method Validation of Compendial HPLC Method. [Link available upon request]
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [https://www.synthinkchemicals.
- Chemcasts. (n.d.). This compound Thermodynamic Properties vs Temperature. [https://www.chemcasts.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [https://www.docbrown.info/page06/IRspec/MS1bromobutane.htm]
- Chemcasts. (n.d.). This compound Properties vs Pressure. [https://www.chemcasts.com/thermodynamic-property/5-bromo-2-hydroxy-3-trifluoromethoxy-benzaldehyde-cas-497959-32-7-pressure]
- CymitQuimica. (n.d.). This compound. [https://www.cymitquimica.com/en/5-bromo-2-hydroxy-3-trifluoromethoxy-benzaldehyde-497959-32-7]
- BLDpharm. (n.d.). 497959-32-7|this compound. [https://www.bldpharm.com/products/497959-32-7.html]
- Santa Cruz Biotechnology. (n.d.). This compound. [https://www.scbt.com/p/5-bromo-2-hydroxy-3-trifluoromethoxy-benzaldehyde-497959-32-7]
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link available upon request]
- Mpho, E., et al. (2021). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [https://www.protocols.io/view/targeted-analysis-of-phenolic-compounds-by-lc-ms-bwm6pch6]
Sources
- 1. This compound [cymitquimica.com]
- 2. 497959-32-7|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of Benzaldehyde, 2,5-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 11. Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. tpcj.org [tpcj.org]
spectroscopic comparison of fluorinated vs non-fluorinated benzaldehyde derivatives
Introduction: The Fluorine Advantage in Drug Development
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique electronic properties, including its high electronegativity and the ability to form strong carbon-fluorine bonds, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often leads to drug candidates with enhanced pharmacokinetic profiles and improved therapeutic efficacy.[2] Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, and the introduction of fluorine to this scaffold provides a powerful tool for fine-tuning molecular properties.[3] This guide provides a comparative spectroscopic analysis of fluorinated and non-fluorinated benzaldehyde derivatives, offering insights into how fluorine substitution impacts their spectral fingerprints.
The Electronic Influence of Fluorine on the Benzaldehyde Scaffold
The substitution of hydrogen with fluorine on the benzaldehyde ring introduces significant electronic perturbations that are readily observed across various spectroscopic techniques. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases electron density in the aromatic ring.[4][5] This effect is most pronounced at the ortho position and diminishes with distance.[4] Concurrently, fluorine can also exhibit a weaker, electron-donating mesomeric effect (+M) by delocalizing its lone pair electrons into the π-system of the ring.[6] The interplay of these opposing effects governs the reactivity and spectroscopic properties of fluorinated benzaldehydes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural and Electronic Effects
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structural and electronic environment of fluorinated benzaldehydes. The presence of the magnetically active ¹⁹F nucleus provides an additional, highly sensitive probe.
¹H NMR Spectroscopy
The aldehyde proton in benzaldehyde derivatives is characteristically deshielded, appearing far downfield (typically 9-10 ppm).[7][8] In fluorinated benzaldehydes, the precise chemical shift of the aldehyde proton is sensitive to the electronic environment modulated by the fluorine substituent.[9]
-
Non-Fluorinated Benzaldehyde: The aromatic protons typically appear as a complex multiplet in the range of 7.4-7.9 ppm.
-
Fluorinated Benzaldehyde (e.g., 4-Fluorobenzaldehyde): The introduction of fluorine leads to distinct changes. The aromatic region often resolves into more defined multiplets due to ¹H-¹⁹F coupling. For 4-fluorobenzaldehyde, the spectrum shows two multiplets, one for the protons ortho to the aldehyde group and another for the protons ortho to the fluorine atom.[2] The aldehyde proton remains a singlet but its chemical shift can be subtly altered.
¹³C NMR Spectroscopy
The carbonyl carbon of the aldehyde group is a key diagnostic signal in the ¹³C NMR spectrum.[10]
-
Non-Fluorinated Benzaldehyde: The carbonyl carbon appears around 192 ppm.
-
Fluorinated Benzaldehyde (e.g., 4-Fluorobenzaldehyde): The carbonyl carbon in 4-fluorobenzaldehyde is observed at approximately 190.5 ppm.[2] More significantly, the carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit characteristic splitting due to ¹³C-¹⁹F coupling. The carbon bearing the fluorine atom (C-F) shows a large one-bond coupling constant (¹JCF) of around 257 Hz.[2][11] Carbons two and three bonds away will show smaller but still observable couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a direct and highly sensitive technique for characterizing fluorinated compounds.[12] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[12]
-
4-Fluorobenzaldehyde: The ¹⁹F NMR spectrum of 4-fluorobenzaldehyde shows a single resonance at approximately -102.4 ppm (referenced to an external standard).[2][11] The observation of a single peak confirms the presence of a single fluorine environment.
Table 1: Comparative NMR Data for Benzaldehyde and 4-Fluorobenzaldehyde (in CDCl₃)
| Compound | Nucleus | Chemical Shift (δ) in ppm | Key Features | Reference(s) |
| Benzaldehyde | ¹H | ~9.9 (s, 1H), ~7.4-7.9 (m, 5H) | Aldehyde proton singlet, complex aromatic multiplet. | |
| 4-Fluorobenzaldehyde | ¹H | 9.97 (s, 1H), 7.85-7.98 (m, 2H), 7.16-7.26 (m, 2H) | Aldehyde proton singlet, two distinct aromatic multiplets. | [2] |
| Benzaldehyde | ¹³C | ~192.3, ~136.4, ~134.5, ~129.8, ~129.0 | Carbonyl carbon far downfield. | |
| 4-Fluorobenzaldehyde | ¹³C | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | Characteristic C-F couplings observed. | [2][11] |
| 4-Fluorobenzaldehyde | ¹⁹F | -102.4 | Single peak indicating one fluorine environment. | [2][11] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[2]
-
Instrument Setup: Tune the NMR spectrometer to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).[2]
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
¹⁹F NMR: Acquire the spectrum and reference it to an appropriate external or internal standard.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.[2]
Diagram 1: NMR Experimental Workflow
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for benzaldehyde derivatives are the C=O stretch of the aldehyde and the C-H stretches of the aldehyde and aromatic ring.
-
C=O Stretch: In non-fluorinated benzaldehyde, the C=O stretching frequency is typically observed around 1703 cm⁻¹.[10] The position of this band is sensitive to the electronic effects of ring substituents.[10] Electron-withdrawing groups, like fluorine, generally increase the C=O stretching frequency.
-
C-F Stretch: Fluorinated benzaldehydes will exhibit a strong absorption band corresponding to the C-F stretching vibration, typically in the range of 1100-1300 cm⁻¹.[9] This is a key differentiating feature from the non-fluorinated analog.
-
Aldehyde C-H Stretch: The aldehyde C-H stretch appears as two weak bands around 2720 and 2820 cm⁻¹.[13]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1440-1625 cm⁻¹ region.[13]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Benzaldehyde and 4-Fluorobenzaldehyde
| Vibrational Mode | Benzaldehyde | 4-Fluorobenzaldehyde | Key Differentiator | Reference(s) |
| C=O Stretch | ~1703 | ~1705-1715 | Slight shift to higher frequency. | [10] |
| C-F Stretch | Absent | Strong, ~1100-1300 | Presence of a strong C-F band. | [9] |
| Aldehyde C-H Stretch | ~2720, ~2820 | ~2730, ~2830 | Generally similar. | [13] |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1610 | Subtle shifts in band positions. | [13] |
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.[14]
-
Sample Application: Place a single drop of the liquid benzaldehyde derivative onto the center of the ATR crystal.[14]
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired sample spectrum is ratioed against the background to generate the final absorbance or transmittance spectrum.[14]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule upon ionization.
-
Molecular Ion: For both benzaldehyde and 4-fluorobenzaldehyde, the molecular ion peak (M⁺˙) will be readily observable. The molecular weight of benzaldehyde is 106.12 g/mol , while that of 4-fluorobenzaldehyde is 124.11 g/mol .[15][16]
-
Fragmentation: A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form the [M-H]⁺ ion, which is often the base peak.[17] Another major fragmentation involves the loss of the formyl group (CHO˙) to generate the phenyl or fluorophenyl cation.[17]
-
Benzaldehyde: Key fragments include m/z 105 ([M-H]⁺), 77 ([C₆H₅]⁺), and 51.
-
4-Fluorobenzaldehyde: The mass spectrum is characterized by a molecular ion at m/z 124.[2][17] The most abundant fragment is typically at m/z 123, corresponding to the loss of a hydrogen radical ([M-H]⁺).[17] Another significant fragment is observed at m/z 95, resulting from the loss of the formyl group to form the fluorophenyl cation.[2][17] A fragment at m/z 75 corresponds to the loss of a fluorine atom from the fluorophenyl cation.[17]
-
Table 3: Major Mass Spectral Fragments for Benzaldehyde and 4-Fluorobenzaldehyde
| Compound | Molecular Ion (M⁺˙) m/z | [M-H]⁺ m/z | [M-CHO]⁺ m/z | Other Key Fragments m/z | Reference(s) |
| Benzaldehyde | 106 | 105 | 77 | 51 | |
| 4-Fluorobenzaldehyde | 124 | 123 | 95 | 75 | [2][17] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the benzaldehyde derivative in a volatile organic solvent (e.g., dichloromethane).[2]
-
GC Separation: Inject a small volume of the sample into the GC, where it is vaporized and separated on a capillary column.[2]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source and is ionized by a beam of high-energy electrons (typically 70 eV).[2][17]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Diagram 2: Influence of Fluorine Substitution on Spectroscopic Data
Caption: Electronic effects of fluorine influencing key spectroscopic data.
UV-Vis Spectroscopy: A Brief Overview
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[2] Both benzaldehyde and its fluorinated derivatives exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. The substitution of fluorine can cause slight shifts (hypsochromic or bathochromic) in the absorption maxima depending on the position of the fluorine atom and the solvent used.
Conclusion
The spectroscopic comparison of fluorinated and non-fluorinated benzaldehyde derivatives clearly demonstrates the profound impact of fluorine substitution. NMR spectroscopy, with the added dimension of ¹⁹F analysis, provides the most detailed structural and electronic information, revealing characteristic chemical shift changes and coupling patterns. IR spectroscopy offers a straightforward method to confirm the presence of the C-F bond, while mass spectrometry provides definitive molecular weight information and predictable fragmentation pathways. A comprehensive analysis utilizing these complementary techniques is essential for the unambiguous characterization of these important synthetic building blocks.
References
- Benchchem. Mass spectrometry fragmentation pattern of 4-Fluorobenzaldehyde.
- Benchchem. Technical Support Center: Synthesis and Stability of Fluorinated Benzaldehydes.
- Benchchem. Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide.
- Benchchem. An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
- PubChem. 4-Fluorobenzaldehyde.
- Tejraj M. Aminabhavi, et al. Exploring the Synthesis and Applications of Benzaldehyde Derivatives.
- Benchchem. A Comparative Guide to the Spectroscopic Analysis of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde Derivatives.
- NIST. Benzaldehyde, 4-fluoro-.
- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
- UCLA. Spectroscopy Tutorial: Examples - Example 8.
- Benchchem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
- Chem. Commun., 2014, 50, 2330–2333.
- e-EROS Encyclopedia of Reagents for Organic Synthesis. Fluorine NMR.
- Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. biophysics.org [biophysics.org]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Evolving Landscape of Salicylaldehydes: A Comparative Guide to the Biological Activity of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the salicylaldehyde scaffold has emerged as a privileged structure, lauded for its synthetic versatility and broad spectrum of biological activities. The strategic introduction of various substituents onto the salicylaldehyde ring has paved the way for the development of derivatives with fine-tuned pharmacological profiles. This guide delves into the biological potential of a unique subclass: derivatives of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde.
While direct experimental data on this specific family of compounds is emerging, a wealth of information on structurally analogous benzaldehyde and salicylaldehyde derivatives provides a robust framework for predicting their therapeutic promise. This guide will objectively compare the anticipated biological activities—antimicrobial, anticancer, and anti-inflammatory—of this compound derivatives, supported by experimental data from closely related compounds. We will explore the underlying mechanisms of action and provide detailed protocols for their synthesis and biological evaluation.
The Strategic Advantage of Trifluoromethoxy and Bromo Substituents
The choice of bromine and trifluoromethoxy groups as substituents on the salicylaldehyde core is a deliberate one, aimed at modulating the molecule's physicochemical and biological properties. The electron-withdrawing nature of these groups can significantly influence the acidity of the hydroxyl group and the reactivity of the aldehyde, which are crucial for biological interactions. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.
Comparative Biological Activities
Based on extensive research into related compounds, derivatives of this compound, particularly Schiff bases and their metal complexes, are poised to exhibit significant biological activities.
Antimicrobial Potency: A New Frontier
Derivatives of bromo-substituted salicylaldehydes have demonstrated considerable promise as antimicrobial agents. The imine linkage (-C=N-) in Schiff base derivatives is a key pharmacophore that contributes to their biological activity, which can be further amplified through coordination with metal ions.[1][2] While specific data for this compound derivatives is not yet widely published, studies on Schiff bases of the closely related 5-bromosalicylaldehyde have revealed potent antibacterial and antifungal properties.[3]
Table 1: Comparative Antimicrobial Activity of Structurally Similar Schiff Base Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Zn(II) | E. coli | - | [4] |
| Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Ni(II) | P. aeruginosa | - | [4] |
| Benzaldehyde-derived Schiff base (PC1) | E. coli | 62.5 | [5] |
| Benzaldehyde-derived Schiff base (PC1) | S. aureus | 62.5 | [5] |
| Cinnamaldehyde-derived Schiff base (PC4) | E. coli | 62.5 | [5] |
Note: The table presents data from structurally related compounds to infer the potential antimicrobial efficacy of this compound derivatives.
Anticancer Activity: Targeting Malignant Cells
The anticancer potential of benzaldehyde and its derivatives has been a subject of investigation for decades.[6] Recent studies have shed light on their mechanisms of action, which include the induction of apoptosis and the inhibition of key signaling pathways.[7][8] For instance, benzaldehyde has been shown to overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.[8] Derivatives of benzyloxybenzaldehyde have exhibited significant activity against cell lines like HL-60 by arresting the cell cycle at the G2/M phase and inducing apoptosis through the disruption of mitochondrial membrane potential.[7][9] The presence of electron-withdrawing groups, such as those in this compound, is anticipated to enhance these cytotoxic effects.
Table 2: Comparative Anticancer Activity of Benzaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | [9] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent | [9] |
| Benzaldehyde | Radiation-resistant cancer cells | Growth inhibition | [10] |
Anti-inflammatory and Antioxidant Properties
Salicylaldehyde derivatives are known to possess anti-inflammatory and antioxidant properties.[11] Some salicylaldehyde-derived hydrazones have shown expressive anti-inflammatory profiles, with activity comparable or superior to indomethacin in animal models.[12][13] The mechanism often involves the inhibition of protein denaturation and scavenging of free radicals. For example, certain salicylaldehyde-derived secondary amines have demonstrated potent antioxidant activity in ABTS and phenanthroline assays.[11]
Table 3: Comparative Anti-inflammatory and Antioxidant Activity of Salicylaldehyde Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Salicylaldehyde-derived secondary amine (Cmpd 2) | ABTS (Antioxidant) | 5.14 ± 0.11 | [11] |
| Salicylaldehyde-derived secondary amine (Cmpd 5) | Phenanthroline (Antioxidant) | 9.42 ± 1.02 (A0.5) | [11] |
| Salicylaldehyde-derived secondary amine (Cmpd 5) | BSA denaturation (Anti-inflammatory) | 699.72 ± 7.36 | [11] |
| Diclofenac (Standard) | BSA denaturation (Anti-inflammatory) | 128.83 ± 0.08 | [11] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of Schiff base derivatives and the evaluation of their biological activities.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through a condensation reaction between this compound and a primary amine.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
To this solution, add 1 equivalent of the primary amine, also dissolved in a minimal amount of absolute ethanol.
-
(Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.[2]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Caption: General scheme for the synthesis of Schiff base derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the Schiff base derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[14]
Materials:
-
Cancer cell line (e.g., HL-60, MCF-7)
-
Complete cell culture medium
-
Synthesized Schiff base derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Schiff base derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways
While the exact mechanisms of action for derivatives of this compound are yet to be fully elucidated, insights from structurally similar compounds suggest potential molecular targets and signaling pathways.
Caption: Potential anticancer mechanisms of benzaldehyde derivatives.
Conclusion
Derivatives of this compound represent a promising, yet underexplored, class of compounds with significant therapeutic potential. By leveraging the extensive knowledge base of related salicylaldehyde and benzaldehyde derivatives, researchers can strategically design and synthesize novel molecules with enhanced antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and drug development professionals dedicated to advancing the frontiers of medicinal chemistry. Further investigation into this specific chemical space is warranted and holds the promise of yielding next-generation therapeutic agents.
References
- Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (n.d.). MDPI.
- Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer.[10]
- Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. (2011). PubMed.[12]
- Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasi. (2025). CUSABIO.[6]
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.).
- Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H 2 LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H 2 LASSBio-1064) and Their Zinc(II) Complexes. (n.d.). MDPI.[13]
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). PubMed.[7]
- Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis. (2025). PubMed.[15]
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (n.d.). PubMed.[8]
- Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. (2025).
- Comparative Analysis of the Biological Activity of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde Derivatives and Their Parent Compound. (n.d.). Benchchem.[3]
- Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry. (n.d.). Benchchem.[1]
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). Benchchem.[2]
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
- Enzymatic reactions towards aldehydes: An overview. (n.d.). PMC - NIH.
- Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry.
- Substituent effect of benzaldehydes on tyrosinase inhibition. (n.d.). PubMed.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
- A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds. (n.d.). Benchchem.[14]
- Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2019).
- Inhibition of xanthine oxidase by various aldehydes. (n.d.). PubMed.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI.
- This compound | CAS 497959-32-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). CymitQuimica.
- Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. (2022). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. innovbiological.com [innovbiological.com]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 11. mdpi.com [mdpi.com]
- 12. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Benzaldehydes: From Crystal Engineering to Structural Insights
An In-Depth Technical Guide
The structural integrity and crystalline arrangement of benzaldehyde derivatives are pivotal in determining their physical and chemical properties, which in turn influence their application in drug design and materials science.[1] X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[1] This guide synthesizes data from multiple studies to present a comparative analysis, explaining the causality behind experimental choices and providing self-validating protocols.
The Strategic Importance of Crystallographic Analysis
Substituted benzaldehydes are foundational scaffolds in medicinal chemistry and materials science. The specific functional groups appended to the phenyl ring modulate electronic properties, steric profiles, and hydrogen-bonding capabilities. These modifications directly influence biological activity and material performance.[2][3] Consequently, a precise understanding of the three-dimensional structure at the atomic level is not merely academic—it is a prerequisite for rational drug design and the engineering of novel materials.
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural data, revealing:
-
Molecular Conformation: The exact spatial orientation of all atoms and functional groups.
-
Intermolecular Interactions: The network of non-covalent interactions (e.g., hydrogen bonds, π-π stacking, halogen bonds) that stabilize the crystal lattice.[4]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility and stability.[5][6]
This guide will compare derivatives with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to illustrate their profound impact on crystal packing.
Experimental Workflow: A Validated Approach
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following workflow diagram and protocol are designed to be self-validating, ensuring data integrity and reproducibility.
Caption: General workflow for the X-ray crystallographic analysis of substituted benzaldehydes.
This protocol provides a generalized yet robust method for synthesizing Schiff base derivatives of benzaldehydes and growing diffraction-quality single crystals.
Part A: Synthesis of Schiff Base Derivatives
-
Rationale: Condensation reactions are a reliable method for derivatization, often yielding crystalline products.[7][8]
-
Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts (e.g., 5.0 mmol) of the substituted benzaldehyde and a selected primary amine in a minimal amount of a suitable solvent like ethanol.[7]
-
Reaction: Stir the mixture at room temperature or reflux gently for 2-4 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC). For less reactive pairs, a catalytic amount of glacial acetic acid can be added.
-
Isolation: Upon reaction completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.[3][8]
-
Purity Validation: Before proceeding, confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]
Part B: Growing Single Crystals
-
Rationale: The choice of solvent and crystallization method is paramount. A suitable solvent should dissolve the compound when hot but have low solubility when cold.[9][10] Slow cooling or evaporation is crucial to allow for the ordered lattice formation required for a single crystal.
-
Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures.
-
Slow Evaporation (Method of Choice):
-
Dissolve the compound in a chosen solvent or solvent mixture in a small beaker or vial to create a near-saturated solution.
-
Cover the vial with parafilm and poke a few small holes with a needle. This slows the rate of evaporation, promoting the growth of larger, higher-quality crystals.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully extract them from the mother liquor using a pipette or fine forceps. Mount a single, well-formed crystal onto a goniometer head for data collection.[8]
Comparative Crystallographic Data Analysis
The true power of this analysis lies in comparing how different substituents direct the crystal packing and molecular geometry. The following table summarizes key crystallographic parameters for a selection of substituted benzaldehyde derivatives, providing a basis for understanding these influences.[1]
| Parameter | 3,5-Dimethoxybenzaldehyde [1] | 4-Bromo-N-(4-hydroxybenzylidene)aniline [8] | 2-(Benzyloxy)-3-methoxybenzaldehyde [4] |
| Chemical Formula | C₉H₁₀O₃ | C₁₃H₁₀BrNO | C₁₅H₁₄O₃ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |
| a (Å) | 11.234 | 21.9588 | 10.987 |
| b (Å) | 5.921 | 11.0866 | 8.012 |
| c (Å) | 13.067 | 9.3132 | 14.789 |
| β (°) | 106.12 | 90 | 96.54 |
| Volume (ų) | 834.4 | 2267.28 | 1294.1 |
| Z | 4 | 8 | 4 |
| Key Interactions | C-H···O hydrogen bonds, π-π stacking | Intermolecular O-H···N hydrogen bonds forming infinite chains | C-H···O hydrogen bonds, C-H···π interactions |
Z = number of molecules in the unit cell.
Analysis of Trends:
-
Electron-Donating Groups (-OCH₃): In 3,5-dimethoxybenzaldehyde, the methoxy groups engage in weak C-H···O hydrogen bonds, which, along with π-π stacking, guide the formation of a centrosymmetric (P2₁/c) packing arrangement.
-
Halogen and Hydroxyl Groups (-Br, -OH): The structure of 4-Bromo-N-(4-hydroxybenzylidene)aniline is dominated by strong, directional intermolecular O-H···N hydrogen bonds.[8] This powerful interaction results in the formation of infinite chains, leading to a non-centrosymmetric space group (P2₁2₁2₁) often seen in chiral crystals. The bromine atom can participate in weaker halogen bonding, further stabilizing the lattice.[4]
-
Bulky Substituents (Benzyloxy): The presence of a bulky benzyloxy group in 2-(benzyloxy)-3-methoxybenzaldehyde introduces significant steric hindrance.[4] The crystal packing is a delicate balance between accommodating this bulky group and forming weaker C-H···O and C-H···π interactions, which collectively stabilize the structure.[4]
The following diagram illustrates how substituent properties influence these critical intermolecular forces.
Caption: Influence of substituent properties on intermolecular interactions and crystal packing.
Addressing Common Challenges: The Case of Polymorphism
In pharmaceutical development, polymorphism—the existence of multiple crystal forms of the same compound—is a critical consideration.[5][11] Different polymorphs can have drastically different solubilities, dissolution rates, and stabilities, impacting a drug's bioavailability and shelf-life.[6]
Case Study: 4-Hydroxybenzaldehyde Studies on 4-hydroxybenzaldehyde have shown that it can crystallize in different forms depending on the solvent used.[12] Crystallization from highly polar solvents tends to yield one form (Form I), while less polar solvents may produce another (Form II). This is a direct consequence of how solvent molecules interact with the solute at the nucleation stage, guiding the molecules into different packing arrangements.
Mitigation and Characterization Strategy:
-
Systematic Screening: Crystallize the compound from a wide array of solvents with varying polarities and under different conditions (temperature, evaporation rate).
-
Characterization: Use X-ray Powder Diffraction (XRPD) as a primary screening tool to identify different crystalline phases. Each polymorph will have a unique diffraction "fingerprint".[6][13]
-
Structural Solution: Solve the single-crystal structure for each unique polymorph identified to understand the differences in molecular packing and intermolecular interactions.
-
Thermodynamic Analysis: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the relative thermodynamic stability of the polymorphs.
By systematically investigating polymorphism, researchers can select the most stable and appropriate crystalline form for development, ensuring product consistency and performance.
Conclusion
The X-ray crystallographic analysis of substituted benzaldehydes is a powerful tool that extends far beyond simple structure determination. It provides profound insights into the principles of crystal engineering, allowing scientists to understand how subtle changes in molecular structure can direct the formation of complex supramolecular assemblies.[4] By comparing derivatives with different electronic and steric properties, we can decipher the hierarchy of intermolecular interactions that govern crystal packing. This knowledge is indispensable for the rational design of new pharmaceuticals and advanced materials with tailored physicochemical properties. The methodologies and comparative data presented in this guide offer a robust framework for researchers to approach their own structural investigations with confidence and scientific rigor.
References
- A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Deriv
- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
- A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Deriv
- X-ray crystallography. Wikipedia.
- About Small Molecule X-ray Crystallography. Diamond Light Source.
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Deriv
- XRD Basics. University of Pennsylvania Department of Physics.
- Small molecule crystallography. Excillum.
- Multistep Synthesis (Experiment). Chemistry LibreTexts.
- Experiment 2 – Crystalliz
- The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI.
- X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences.
- A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
- Molecular structures of substituted benzaldehydes 1-50 (training set)...
- Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed.
- Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG, and Hirshfeld surface. Scientia Iranica.
- Polymorphism in 4-Hydroxybenzaldehyde: A Crystal Packing and Thermodynamic Study.
- Studies of polymorphism in three compounds by single crystal X-ray diffraction. PubMed.
- Polymorphism and Crystal-Engineering. Max-Planck-Institut für Kohlenforschung.
- Polymorphism In Molecular Crystals.
- A review on x-ray crystallography and it's applications.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
- Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Elsevier.
- CH223 Exp 3A Recrystalliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polymorphism and Crystal-Engineering [kofo.mpg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. XRD Basics [physics.upenn.edu]
A Comparative Guide to Protecting Groups for 2-Hydroxybenzaldehydes
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a critical element for success. For substrates such as 2-hydroxybenzaldehydes (salicylaldehydes), the phenolic hydroxyl group, with its inherent acidity and nucleophilicity, often requires masking to prevent undesired side reactions. The adjacent aldehyde functionality introduces further complexity, necessitating a careful selection of a protecting group that is stable under the conditions required for transformations elsewhere in the molecule.
This guide provides an in-depth, objective comparison of common protecting groups for 2-hydroxybenzaldehydes, offering experimental data and field-proven insights to assist researchers in making informed decisions for their synthetic strategies.
The Ideal Protecting Group: Key Characteristics
Before delving into specific examples, it is crucial to understand the characteristics of an ideal protecting group for this particular application.[1] These include:
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yields under mild conditions that do not affect other functional groups in the molecule.
-
Stability: It must be robust enough to withstand the planned reaction conditions for modifying other parts of the molecule.[2]
-
Minimal Impact on Reactivity: The protecting group should not interfere with the desired chemical transformations.
-
Cost-Effectiveness and Availability: The reagents required for protection and deprotection should be readily available and affordable.
Comparative Analysis of Common Protecting Groups
This section details the application, stability, and cleavage of several widely used protecting groups for 2-hydroxybenzaldehydes.
Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl groups due to its ease of introduction and stability under a variety of non-acidic conditions.[3][4]
Protection Protocol:
The hydroxyl group of 2-hydroxybenzaldehyde can be protected as a MOM ether using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5]
-
Experimental Protocol: To a solution of 2-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM) at 0 °C, add DIPEA (1.5 eq). Slowly add MOMCl (1.2 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Deprotection Protocol:
The MOM group is an acetal and is therefore readily cleaved under acidic conditions.[5]
-
Experimental Protocol: The MOM-protected 2-hydroxybenzaldehyde (1.0 eq) is dissolved in a mixture of methanol and a catalytic amount of concentrated hydrochloric acid.[5] The solution is stirred at room temperature for 1-3 hours. The reaction is neutralized with a saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the deprotected 2-hydroxybenzaldehyde. Alternatively, solid-supported acid catalysts like silica-supported sodium hydrogen sulfate can be used for a simpler workup.[3][6][7][8]
Causality and Insights: The use of a hindered base like DIPEA during protection is crucial to prevent the deprotonation of the aldehyde's alpha-protons, which could lead to side reactions. The acid-catalyzed deprotection proceeds via the formation of an oxocarbenium ion, which is then hydrolyzed. This lability in acidic media is a key consideration when planning subsequent synthetic steps.
Advantages:
-
Easy to introduce in high yields.
-
Stable to a wide range of basic, oxidative, and reductive conditions.[3]
Disadvantages:
-
Labile to acidic conditions.
-
MOMCl is a suspected carcinogen and should be handled with care.[4]
Benzyl (Bn) Ether
The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, making it a versatile choice.[9]
Protection Protocol:
Benzyl ethers are typically formed via a Williamson ether synthesis, where the phenoxide is reacted with benzyl bromide (BnBr) or benzyl chloride (BnCl).[10][11][12]
-
Experimental Protocol: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.1 eq). The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of water and the product is extracted with ethyl acetate. The organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Deprotection Protocol:
The most common method for benzyl ether cleavage is catalytic hydrogenolysis.[9][10]
-
Experimental Protocol: The benzyl-protected 2-hydroxybenzaldehyde (1.0 eq) is dissolved in ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10 mol% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.
Causality and Insights: The use of a strong base like NaH is necessary to deprotonate the phenolic hydroxyl group. Hydrogenolysis is a mild and efficient deprotection method, but it is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. In such cases, alternative deprotection methods, such as using strong acids like BBr3, may be employed, although these are harsher conditions.[2][13]
Advantages:
-
Highly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[10]
-
Deprotection via hydrogenolysis is generally high-yielding and clean.
Disadvantages:
-
Hydrogenolysis is incompatible with reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups.[14]
-
Requires specialized equipment for hydrogenation.
tert-Butyldimethylsilyl (TBDMS or TBS) Ether
Silyl ethers, particularly TBDMS ethers, are widely used due to their ease of formation, stability, and mild deprotection conditions.[15][16][17]
Protection Protocol:
The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.[15][18]
-
Experimental Protocol: 2-hydroxybenzaldehyde (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.5 eq) are dissolved in anhydrous DMF.[18][19] The solution is stirred at room temperature for 12-24 hours. The reaction is then diluted with water and extracted with diethyl ether. The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Deprotection Protocol:
The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[19]
-
Experimental Protocol: The TBDMS-protected 2-hydroxybenzaldehyde (1.0 eq) is dissolved in THF, and a 1M solution of TBAF in THF (1.1 eq) is added.[18] The reaction is stirred at room temperature for 1-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated to yield the deprotected phenol.
Causality and Insights: The steric bulk of the tert-butyl group confers significant stability to the TBDMS ether compared to smaller silyl ethers like TMS.[18] The deprotection with fluoride ions is highly selective and proceeds due to the high affinity of silicon for fluoride, forming a strong Si-F bond.[19]
Advantages:
-
Stable to a wide range of non-acidic and non-fluoride conditions.[19]
-
Deprotection is typically very clean and high-yielding under mild conditions.
Disadvantages:
-
The silicon-containing byproducts can sometimes complicate purification.
Acetyl (Ac) Ester
The acetyl group is an ester-based protecting group that is easy to introduce and is readily cleaved under basic conditions.
Protection Protocol:
Acetylation is typically achieved using acetic anhydride in the presence of a base like pyridine or triethylamine.
-
Experimental Protocol: 2-hydroxybenzaldehyde (1.0 eq) is dissolved in pyridine, and acetic anhydride (1.5 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The reaction is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated sodium bicarbonate, and brine. The organic layer is then dried and concentrated to give the acetyl-protected product.
Deprotection Protocol:
The acetyl group is easily removed by hydrolysis under basic conditions.
-
Experimental Protocol: The acetyl-protected 2-hydroxybenzaldehyde (1.0 eq) is dissolved in methanol, and a catalytic amount of sodium methoxide or potassium carbonate is added. The reaction is stirred at room temperature for 1-2 hours. The reaction is then neutralized with a dilute acid and the product is extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. A very mild method involves using ammonium acetate in aqueous methanol.[21]
Causality and Insights: The acetylation reaction is a straightforward esterification. The deprotection is a base-catalyzed hydrolysis (saponification) of the ester. The mildness of the deprotection conditions is a significant advantage. However, the acetyl group's reactivity towards nucleophiles can be a limitation.
Advantages:
-
Inexpensive and readily available reagents.
-
Mild deprotection conditions.
Disadvantages:
-
The ester carbonyl group can be susceptible to attack by nucleophiles.
-
Not as robust as ether-based protecting groups.
Summary and Comparison
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM, 0 °C to rt | Catalytic H+ (e.g., HCl in MeOH), rt | Stable to base, mild acid, redox reagents. Labile to strong acid.[3] |
| Benzyl (Bn) | NaH, BnBr, DMF, 0 °C to rt | H₂, Pd/C, EtOH or EtOAc, rt | Very stable to a wide range of conditions.[9][10] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt | Stable to base, mild acid. Labile to strong acid and fluoride.[18][19] |
| Acetyl (Ac) | Ac₂O, Pyridine, rt | NaOMe or K₂CO₃ in MeOH, rt | Stable to acidic and neutral conditions. Labile to base. |
Visualizing the Workflow
The general workflow for the protection and deprotection of 2-hydroxybenzaldehyde can be visualized as follows:
Caption: General workflow for the protection and deprotection of 2-hydroxybenzaldehyde.
Conclusion
The choice of a protecting group for 2-hydroxybenzaldehydes is highly dependent on the planned synthetic route. For reactions requiring robust conditions, a benzyl ether is often the best choice, provided that subsequent steps do not involve hydrogenation. For syntheses that require mild, non-acidic conditions, a TBDMS ether is an excellent option. MOM ethers offer a good balance of stability and ease of removal, while acetyl groups are suitable for short sequences where basic deprotection is acceptable. A thorough understanding of the stability and reactivity of each protecting group is paramount for the successful execution of complex organic syntheses.
References
- Lakshman, M. K., et al. "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers." NIH Public Access, PMC, 2017.
- "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal.
- Mineno, T., et al. "The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification." Green and Sustainable Chemistry, vol. 12, 2022, pp. 83-90.
- Ramesh, C., et al.
- "Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure." PMC - PubMed Central.
- "A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradi
- Ramesh, C., et al.
- "A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium.
- "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Trifl
- "Efficacy comparison of different protecting groups for phenols in synthesis." Benchchem.
- "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal.
- "MOM Ethers." Organic Chemistry Portal.
- "Protecting Groups." chem.iitb.ac.in.
- "Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as." Organic Syntheses.
- "Methoxymethyl ether." Wikipedia.
- "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- "METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP." AdiChemistry.
- "Alcohol Protecting Groups." University of Calgary.
- "Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I)." Suzhou Highfine Biotech.
- "Protecting Groups." University of Bristol.
- "TBS Protecting Group: TBS Protection & Deprotection." Total Synthesis.
- "Benzyl Protection." Common Organic Chemistry.
- "Silyl ether." Wikipedia.
- "A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis." Benchchem.
- "tBDMS group.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 7. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 20. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group on Aldehydes
For researchers, medicinal chemists, and professionals in drug development, the selection of functional groups is a critical decision that dictates molecular properties and biological activity. The trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent, often termed a "super-halogen," due to its profound impact on a molecule's electronic character, lipophilicity, and metabolic stability. This guide provides an in-depth assessment of the electronic effects of the -OCF3 group when appended to an aromatic aldehyde, comparing its influence against other common substituents. We will delve into the theoretical underpinnings, support claims with quantitative spectroscopic and empirical data, and provide actionable experimental protocols for validation.
The Duality of the Trifluoromethoxy Group: An Electronic Tug-of-War
The electronic signature of the trifluoromethoxy group is a fascinating interplay of two opposing forces: a dominant, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the oxygen, and subsequently, from the aromatic ring through the sigma (σ) bond framework. This effect is potent and is the primary contributor to the group's overall electron-withdrawing nature.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. However, this donation is significantly attenuated by the fluorine atoms, which pull the lone-pair density away from the ring. Consequently, its π-donating capacity is inferior to that of a methoxy group and even a fluorine atom.[1]
This combination results in a net-electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but powerfully enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a focal point for nucleophilic attack.[1][2]
Figure 1: Interplay of Inductive and Resonance Effects of the OCF3 Group.
Quantitative Analysis: Hammett Parameters
The most widely accepted method for quantifying the electronic effect of a substituent on an aromatic ring is the Hammett equation (log(k/k₀) = σρ or log(K/K₀) = σρ).[3][4] The substituent constant, sigma (σ), provides a numerical value for the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating one.[4]
The trifluoromethoxy group possesses a significantly positive Hammett constant (σp), confirming its strong electron-withdrawing character, comparable to a nitro group in the meta position and stronger than halogens.
| Substituent (para) | Hammett Constant (σp) | Electronic Nature |
| -NO₂ | +0.78 | Strongly Withdrawing |
| -CN | +0.66 | Strongly Withdrawing |
| -CF₃ | +0.54 | Strongly Withdrawing |
| -OCF₃ | +0.36 | Strongly Withdrawing |
| -Cl | +0.23 | Withdrawing |
| -H | 0.00 | Neutral (Reference) |
| -CH₃ | -0.17 | Donating |
| -OCH₃ | -0.27 | Strongly Donating |
| Data sourced from various compilations.[1][5][6][7] |
Spectroscopic Evidence of Electronic Withdrawal
The electronic pull of the -OCF3 group leaves distinct fingerprints on the spectroscopic properties of the aldehyde, which can be readily measured and compared.
3.1. ¹³C NMR Spectroscopy: Deshielding the Carbonyl Carbon
The chemical shift (δ) of the carbonyl carbon in ¹³C NMR is a direct probe of its electron density. Electron-withdrawing groups pull density away from the carbonyl carbon, "deshielding" it from the magnetic field and causing its signal to appear further downfield (at a higher ppm value).[2][8][9]
As the data shows, the -OCF₃ group induces a noticeable downfield shift in the carbonyl carbon resonance compared to benzaldehyde, indicating a more electron-poor and thus more electrophilic center. This effect is more pronounced than that of the electron-donating -OCH₃ group but less so than the powerfully withdrawing -NO₂ group.
| Compound | Carbonyl Carbon ¹³C Shift (δ, ppm) |
| 4-Nitrobenzaldehyde | ~191.2 |
| 4-(Trifluoromethyl)benzaldehyde | ~191.5 [10] |
| 4-(Trifluoromethoxy)benzaldehyde | ~190.4 [11] |
| Benzaldehyde | ~192.3[2] |
| 4-Methoxybenzaldehyde | ~190.7[12] |
| Note: Exact shifts can vary slightly based on solvent and concentration. Data for substituted compounds sourced from literature and spectral databases. |
3.2. Infrared (IR) Spectroscopy: Strengthening the Carbonyl Bond
In IR spectroscopy, the stretching frequency of the carbonyl (C=O) bond is sensitive to electronic effects. Electron-withdrawing groups remove electron density from the antibonding orbitals of the C=O group. This strengthens the double bond, causing it to vibrate at a higher frequency (higher wavenumber, cm⁻¹).[13][14]
The -OCF₃ group causes an increase in the C=O stretching frequency relative to benzaldehyde, consistent with its electron-withdrawing nature.
| Compound | C=O Stretch (ν, cm⁻¹) |
| 4-Nitrobenzaldehyde | ~1715 |
| 4-(Trifluoromethyl)benzaldehyde | ~1714 [15] |
| 4-(Trifluoromethoxy)benzaldehyde | ~1712 [11] |
| Benzaldehyde | ~1703[13] |
| 4-Methoxybenzaldehyde | ~1695 |
| Data reflects typical values for aromatic aldehydes in a non-polar solvent or as a neat liquid.[16][17][18] |
Experimental Protocols for Verification
To provide a framework for empirical validation, the following self-validating protocols are described. These methods allow researchers to directly measure and compare the electronic effects discussed.
4.1. Protocol 1: Determination of the Hammett Constant (σp)
Objective: To quantify the electronic effect of the p-OCF₃ group by determining its Hammett constant from the pKa of 4-(trifluoromethoxy)benzoic acid.
Causality: The Hammett equation was originally derived from the ionization of substituted benzoic acids.[3] An electron-withdrawing group stabilizes the resulting carboxylate anion, making the parent acid stronger (lower pKa). This change in acidity is directly proportional to the substituent's electronic influence.
Figure 2: Workflow for Hammett Constant Determination.
Step-by-Step Methodology:
-
Materials: 4-(trifluoromethoxy)benzoic acid, benzoic acid, 0.1 M NaOH (standardized), deionized water, ethanol, calibrated pH meter, magnetic stirrer, and a 50 mL burette.
-
Acid Solution Preparation: Accurately weigh ~0.1 mmol of 4-(trifluoromethoxy)benzoic acid and dissolve it in a 1:1 ethanol/water mixture (e.g., 50 mL). Repeat for benzoic acid.
-
Titration: Place the acid solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition (e.g., 0.2 mL).
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Identify the equivalence point (the point of sharpest inflection). The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid.
-
Calculation: Apply the Hammett equation for benzoic acid ionization: σp = pKa(benzoic acid) - pKa(4-(trifluoromethoxy)benzoic acid)
4.2. Protocol 2: Comparative Reactivity via Competitive Reaction
Objective: To directly compare the reactivity of 4-(trifluoromethoxy)benzaldehyde against benzaldehyde towards a common nucleophile.
Causality: The rate of nucleophilic addition to the aldehyde's carbonyl carbon is highly dependent on its electrophilicity. A more electron-poor carbonyl carbon will react faster. By reacting a mixture of aldehydes with a limited amount of a nucleophile, the product ratio will directly reflect their relative reactivities.
Figure 3: Workflow for a Competitive Aldehyde Reactivity Study.
Step-by-Step Methodology:
-
Materials: 4-(trifluoromethoxy)benzaldehyde, benzaldehyde, hydrazine monohydrate, ethanol, and an internal standard for GC analysis (e.g., dodecane).
-
Reaction Setup: In a vial, create a stock solution containing 4-(trifluoromethoxy)benzaldehyde (1.0 mmol), benzaldehyde (1.0 mmol), and the internal standard in ethanol (5 mL).
-
Reaction Initiation: To the stock solution, add a solution of hydrazine monohydrate (0.5 mmol, 0.5 equivalents) in ethanol (1 mL). Stir the reaction at room temperature.
-
Monitoring and Analysis: After a set time (e.g., 1 hour), take an aliquot of the reaction mixture. Dilute it with ethyl acetate and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Identify the peaks corresponding to the starting aldehydes and the two hydrazone products. By comparing the integrated peak areas of the two hydrazone products (calibrated against the internal standard), the relative reactivity can be determined. A higher yield of the 4-(trifluoromethoxy)benzaldehyde-derived hydrazone confirms its greater electrophilicity and reactivity.
Conclusion
The trifluoromethoxy group is a powerful electron-withdrawing substituent that significantly enhances the electrophilicity of an aldehyde's carbonyl carbon. Its electronic influence is dominated by a strong -I effect, which is only slightly tempered by a weak +R effect. This net withdrawal is quantitatively confirmed by a positive Hammett constant (σp = +0.36) and is spectroscopically evident through the deshielding of the carbonyl carbon in ¹³C NMR and an increased C=O stretching frequency in IR spectroscopy. For the medicinal chemist and researcher, this translates to a more reactive aldehyde, primed for nucleophilic attack, and a substituent that can profoundly alter the electronic landscape of a molecule to optimize its properties.
References
- BenchChem (2025). Computational Studies on the Electronic Properties of (Trifluoromethoxy)benzene.
- Dakenchem (Date not available). Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis.
- BenchChem (2025). The Trifluoromethyl Group: A Deep Dive into its Electronic Effects on Aryl Halides.
- Wikipedia. 4-Trifluoromethylbenzaldehyde.
- Stenutz, R. (Date not available). Hammett substituent constants.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (Date not available). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Bégué, J. P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 19.
- J. C. F. D. Lima et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(15), 3509.
- Wikipedia. Hammett equation.
- ChemEurope.com. Hammett equation.
- Dalal Institute. The Hammett Equation and Linear Free Energy Relationship.
- Supporting Information for an article in Chemical Communications. (2014).
- Royal Society of Chemistry (2016). Electronic Supplementary Information.
- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde.
- Magn Reson Chem. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Wiley-VCH GmbH. 4-Trifluoromethoxy-benzaldehyde Spectra. SpectraBase.
- Olah, G. A., & Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 41(5), 635–644.
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.
- Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry.
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde.
- ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reprinted by Dover).
Sources
- 1. Hammett Sigma Constants* [wiredchemist.com]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hammett substituent constants [stenutz.eu]
- 6. global.oup.com [global.oup.com]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [m.chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. Benzaldehyde derivatives, a common scaffold in medicinal chemistry, are no exception. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.[1][2][3] This guide provides an in-depth comparison of qNMR with conventional chromatographic techniques, supported by experimental protocols and data, to empower you in selecting the optimal method for the purity assessment of benzaldehyde derivatives.
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic methods that rely on the response factor of a compound relative to a reference standard of the same molecule, qNMR is a primary ratio method.[4][5] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[2][6][7][8] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific, well-resolved resonance of the analyte to that of a certified internal standard of known purity and weight.[8][9] This unique feature positions qNMR as a highly valuable tool for precise and accurate quantification without the need for identical reference materials, which can be costly and time-consuming to synthesize and certify.[2][3][10][11]
Comparison of Analytical Techniques: qNMR vs. HPLC for Benzaldehyde Derivatives
The choice of analytical technique for purity determination depends on various factors, including the specific properties of the analyte, the required accuracy and precision, and throughput considerations. Here, we compare ¹H qNMR with the widely used reverse-phase HPLC-UV method for the purity analysis of a representative benzaldehyde derivative, 4-methoxybenzaldehyde.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[2][8] | Relative quantification based on the comparison of peak areas against a reference standard of the same compound. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[9][10] | Requires a highly purified and well-characterized reference standard of the analyte itself.[3] |
| Speed & Efficiency | Rapid method development and data acquisition, often with run times of a few minutes per sample.[1][3][11] | Can involve lengthy method development, and run times are typically longer (20+ minutes).[3] |
| Universality | The ¹H nucleus is nearly ubiquitous in organic molecules, making the detector response universal.[3][12] | Detector response (e.g., UV absorbance) is compound-specific and can vary significantly between the analyte and impurities.[13] |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard in a deuterated solvent.[3] | Can be more complex, involving precise dilutions and preparation of mobile phases. |
| Non-destructive | The sample can be recovered after analysis.[1][8] | The sample is consumed during the analysis. |
| Structural Information | Provides simultaneous structural confirmation of the analyte and impurities. | Provides retention time data but no direct structural information. |
| Sensitivity | Generally less sensitive than HPLC, with limits of quantification typically at the 0.1% level or higher.[14] | Highly sensitive, capable of detecting impurities at very low levels (ppm). |
Experimental Workflow for Purity Determination by qNMR
The successful implementation of a qNMR experiment for the purity determination of a benzaldehyde derivative requires meticulous attention to detail at each stage of the workflow.
Caption: A generalized workflow for qNMR analysis, from sample preparation to purity calculation.
Detailed Experimental Protocol: Purity of 4-Methoxybenzaldehyde
This protocol outlines the steps for determining the purity of 4-methoxybenzaldehyde using ¹H qNMR with maleic acid as the internal standard.
1. Materials and Equipment:
-
Analyte: 4-Methoxybenzaldehyde
-
Internal Standard: Maleic acid (certified reference material, >99.5% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical microbalance (readability ± 0.01 mg), vortex mixer, high-precision 5 mm NMR tubes.[15]
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of 4-methoxybenzaldehyde into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact weight. Weighing is often the largest source of error in qNMR.[2][15]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing the vial. Gentle sonication may be used if necessary.[15]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 25°C (298 K).
-
Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the signals of interest (typically > 30 seconds for accurate quantification).[14]
-
Flip Angle: Use a small flip angle (e.g., 30°) to ensure complete relaxation between pulses.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
4. Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully perform manual phase correction for all signals.
-
Apply a baseline correction, typically using a polynomial function.[16]
-
Integrate the well-resolved aldehyde proton signal of 4-methoxybenzaldehyde (~9.8 ppm) and the vinyl proton signal of maleic acid (~6.3 ppm).
5. Purity Calculation:
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
ₐ: Analyte (4-methoxybenzaldehyde)
-
ₛₜd: Internal Standard (maleic acid)
Comparative Purity Data: 4-Methoxybenzaldehyde
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| ¹H qNMR | 99.2 | 0.3% |
| HPLC-UV (254 nm) | 99.1 | 0.5% |
The results demonstrate excellent agreement between the qNMR and HPLC methods for the purity determination of 4-methoxybenzaldehyde.[17] The slightly lower RSD for qNMR highlights its high precision. It is important to note that HPLC purity is often reported as "area %," which assumes an equal detector response for all impurities, an assumption that qNMR avoids.[13]
Validation of the qNMR Method
For use in a regulated environment, the qNMR method must be validated according to ICH guidelines, similar to other analytical techniques.[14][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from any impurity signals.
-
Linearity: The linearity of the detector response can be demonstrated by preparing samples with varying analyte-to-standard ratios.[4]
-
Accuracy: Assessed by analyzing a sample with a known purity or by spiking a sample with a known amount of a certified reference material.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) measurements, with acceptance criteria typically set for the RSD.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
The US Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have general chapters that provide guidance on the use of NMR for quantitative purposes.[3][4][19][20] These chapters are continuously updated to reflect the growing importance and application of qNMR in pharmaceutical analysis.[21]
Causality Behind Experimental Choices
-
Choice of Internal Standard: Maleic acid is chosen because its two vinyl protons give a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum of many benzaldehyde derivatives. It is also highly pure, stable, and soluble in common NMR solvents like DMSO-d₆.[22][23] The key is to select a standard with signals that do not overlap with any analyte or impurity signals.[6]
-
Choice of Solvent: DMSO-d₆ is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[15] Its residual solvent peak does not interfere with the key signals of 4-methoxybenzaldehyde or maleic acid.
-
Long Relaxation Delay (D1): This is the most critical parameter for accurate quantification.[14][24] If the delay between pulses is too short, signals from protons with different T₁ relaxation times will not fully relax, leading to inaccurate integrals and quantification errors. Setting D1 to at least 5 times the longest T₁ ensures that all signals are fully relaxed and the resulting integrals are truly proportional to the number of protons.
Conclusion
Quantitative NMR has established itself as a robust, reliable, and efficient primary method for the purity determination of benzaldehyde derivatives and other small molecules in the pharmaceutical industry.[10][12] Its ability to provide direct, absolute quantification without the need for compound-specific reference standards offers a significant advantage over traditional chromatographic techniques.[2][11] While HPLC remains a valuable tool, particularly for trace impurity analysis, qNMR provides a complementary and often more direct route to accurate purity assessment, combining both qualitative and quantitative information in a single, non-destructive experiment.[1] By understanding the principles and meticulously following validated protocols, researchers can confidently leverage qNMR to ensure the quality and integrity of their chemical entities.
References
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar.
- Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (n.d.). Patsnap Eureka.
- Maniara, W., et al. (2016). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 129, 233-241.
- USP qNMR Expert Panel. (2019). Stimuli to the Revision Process: Quantitative NMR. Pharmacopeial Forum, 45(5).
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review.
- What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2023, August 7). YouTube.
- USP General Chapter <761> Nuclear Magnetic Resonance. (n.d.). uspbpep.com.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (2011). Química Nova, 34(3), 471-475.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Metabolites, 13(5), 633.
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube.
- Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
- Standards for qNMR. (n.d.). Eurisotop.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 941-947.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM.
- NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma.
- Quantitative NMR (qNMR). (n.d.). Nanalysis.
- European Pharmacopoeia (Ph. Eur.). (n.d.). EDQM.
- Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies, Inc.
- Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
- General Chapters and Monographs. (n.d.). EDQM FAQs.
- Bouin, A.-S. (n.d.). European Pharmacopoeia Department, EDQM, Council of Europe.
- Spieldenner, B. (n.d.). Module 1 General Methods, General Chapters and General Monographs. Scribd.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). Records of Natural Products, 10(6), 736-745.
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. almacgroup.com [almacgroup.com]
- 4. usp.org [usp.org]
- 5. mdpi.com [mdpi.com]
- 6. emerypharma.com [emerypharma.com]
- 7. uspbpep.com [uspbpep.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enovatia.com [enovatia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 19. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 20. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 21. Proposed Revision to USP 1761 Nuclear Magnetic Resonance Spectroscopy-Theory and Practice (On-Demand) [usp.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. researchgate.net [researchgate.net]
- 24. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Efficacy of Brominating Agents for Hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The regioselective bromination of hydroxybenzaldehydes is a critical transformation in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. The interplay between the activating hydroxyl group and the deactivating aldehyde moiety presents a unique challenge in controlling the position of bromination. The choice of brominating agent is paramount in achieving the desired isomeric purity and yield. This guide provides an in-depth comparison of common and alternative brominating agents, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Chemistry: Directing Effects in Hydroxybenzaldehydes
The regiochemical outcome of the electrophilic aromatic substitution on hydroxybenzaldehydes is governed by the competing directing effects of the hydroxyl (-OH) and formyl (-CHO) groups.
-
Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex.
-
Formyl Group (-CHO): Conversely, the -CHO group is a deactivating, meta-directing group due to its electron-withdrawing nature.
In most cases, the strongly activating nature of the hydroxyl group dominates the directing effects, leading to bromination at the positions ortho and para to it. However, the specific isomer of hydroxybenzaldehyde and the chosen brominating agent can significantly influence the product distribution.
Comparative Analysis of Brominating Agents
Molecular Bromine (Br₂)
Molecular bromine is a powerful and readily available brominating agent. However, its high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of polybrominated byproducts, particularly in polar solvents.
Mechanism with Br₂: In the presence of a Lewis acid catalyst like FeBr₃, Br₂ is polarized, enhancing its electrophilicity. The aromatic ring then attacks the electrophilic bromine atom, proceeding through a standard electrophilic aromatic substitution mechanism. In the absence of a catalyst, the reaction can still proceed, especially with highly activated rings like phenols, though it may be slower.
Performance Insights:
-
In Polar Solvents (e.g., water, acetic acid): The use of Br₂ in polar solvents often results in the formation of polybrominated products. For instance, the reaction of phenol with bromine water famously yields a white precipitate of 2,4,6-tribromophenol.[1] This is due to the high concentration of the reactive electrophile.
-
In Non-Polar Solvents (e.g., CS₂, CCl₄): Employing non-polar solvents can temper the reactivity of Br₂ and favor monobromination. For example, the bromination of 3-hydroxybenzaldehyde with bromine in acetic acid can yield a mixture of isomers, with 2-bromo-5-hydroxybenzaldehyde often being a major product.[2][3]
-
With Lewis Acids: The addition of a Lewis acid catalyst can increase the rate of reaction but may not always improve selectivity, and can sometimes lead to undesired side reactions.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine.[4][5] It is often the reagent of choice for achieving higher selectivity, particularly for monobromination.
Mechanism with NBS: NBS serves as a source of electrophilic bromine. The reaction can proceed through different pathways depending on the conditions. In the presence of an acid catalyst, the carbonyl oxygen of NBS can be protonated, increasing the electrophilicity of the bromine atom. It is also proposed that NBS can react with trace amounts of HBr generated during the reaction to produce a low, steady concentration of Br₂, which then acts as the brominating species.[6][7] This low concentration of the active brominating agent is key to its selectivity.
Performance Insights:
-
Enhanced Selectivity: NBS generally offers superior regioselectivity compared to Br₂, with a reduced tendency for polybromination. This makes it particularly useful for the controlled monobromination of activated aromatic rings.[5]
-
Solvent Effects: The choice of solvent remains crucial. For instance, using DMF as a solvent for NBS bromination of electron-rich aromatics can lead to high para-selectivity.
-
Catalysis: The reactivity of NBS can be enhanced with the addition of catalysts. For example, the use of p-toluenesulfonic acid (pTsOH) as a catalyst in the NBS bromination of para-substituted phenols has been shown to selectively yield the ortho-brominated product.[8]
Alternative Brominating Agents for Enhanced Selectivity
For substrates where Br₂ and NBS do not provide the desired selectivity, a range of alternative reagents have been developed.
-
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO): This solid reagent is an excellent choice for the highly regioselective para-bromination of phenols.[9] The steric bulk of TBCO is thought to hinder attack at the ortho positions, leading to a high preference for the para product.[9] It is effective in non-polar solvents like dichloromethane or carbon tetrachloride.[9]
-
Pyridinium Tribromide (Py·Br₃): This stable, crystalline solid is a safer alternative to liquid bromine and is effective for the bromination of a variety of substrates, including phenols.[4][10][11] It provides a controlled release of bromine, which can lead to improved selectivity.
Quantitative Performance Data
The following table summarizes available data on the bromination of various hydroxybenzaldehydes with different reagents. Direct comparison between studies can be challenging due to variations in reaction conditions.
| Substrate | Brominating Agent | Solvent | Catalyst/Additive | Product(s) | Yield (%) | Reference |
| 3-Hydroxybenzaldehyde | Br₂ | Acetic Acid | Iron powder, Sodium acetate | 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde | Mixture | [12][13] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Br₂ (in situ from KBrO₃/HBr) | Acetic Acid | --- | 5-bromovanillin | Good | [14] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Br₂ | Acetic Acid | --- | 5-bromovanillin | Not specified | [15] |
| p-Cresol | TBCO | Dichloromethane | --- | 2-bromo-4-methylphenol | High | [9] |
| Phenol | TBCO | Carbon Tetrachloride | --- | 4-bromophenol | >90 | [9] |
| p-Hydroxybenzaldehyde | Br₂ | Methanol | --- | 3,5-dibromo-4-hydroxybenzaldehyde | Difficult to control | [16] |
Experimental Protocols
Protocol 1: Selective Monobromination of Vanillin using in situ Generated Bromine
This protocol describes the selective monobromination of vanillin at the 5-position using bromine generated in situ from potassium bromate and hydrobromic acid.[14]
Materials:
-
Vanillin (0.50 g)
-
Potassium bromate (0.20 g)
-
Glacial acetic acid (5.0 mL)
-
48% Hydrobromic acid (1.0 mL)
-
Sodium thiosulfate solution
-
50% Ethanol/water
Procedure:
-
In a 125 mL Erlenmeyer flask, combine vanillin, potassium bromate, and glacial acetic acid.
-
With magnetic stirring, add the hydrobromic acid dropwise.
-
Continue stirring at room temperature for 45 minutes.
-
Pour the reaction mixture into 50 mL of ice-cold water and stir for 10 minutes.
-
Add 10 drops of sodium thiosulfate solution to quench any remaining bromine.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot 50% ethanol/water.
-
Allow the purified product to dry.
Protocol 2: ortho-Bromination of p-Substituted Phenols using NBS and pTsOH
This protocol is a general procedure for the selective ortho-bromination of para-substituted phenols.[8]
Materials:
-
p-Substituted phenol (e.g., p-cresol) (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.1 mmol)
-
Methanol (ACS grade)
Procedure:
-
To a solution of the p-substituted phenol in methanol, add p-toluenesulfonic acid monohydrate.
-
Stir the solution at room temperature and add N-bromosuccinimide in one portion.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-20 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Workflow Diagrams
The choice of brominating agent and reaction conditions dictates the dominant reaction pathway and, consequently, the regiochemical outcome.
Conclusion
The selection of an appropriate brominating agent for hydroxybenzaldehydes is a nuanced decision that requires careful consideration of the desired product, the specific isomer of the starting material, and the reaction conditions. While molecular bromine is a potent reagent, its lack of selectivity often necessitates the use of milder and more selective alternatives. N-Bromosuccinimide generally provides a significant improvement in selectivity for monobromination. For even greater control, particularly for achieving high para-selectivity, reagents such as 2,4,4,6-tetrabromocyclohexa-2,5-dienone are highly effective. By understanding the interplay of electronic effects, solvent polarity, and the mechanism of action of each reagent, researchers can devise synthetic strategies that maximize the yield and purity of the desired brominated hydroxybenzaldehyde.
References
- The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry.
- Halogenation Reactions of Vanillin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Bromination phenol in Water and non-polar solvent. Physics Wallah.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
- Effect of Amines on ortho-Bromination of Phenols with NBS. Journal of the Chemical Society of Japan.
- Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone. Google Patents.
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules.
- Electrophilic Bromination of Benzaldehyde – Reaction Coordinates.
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Sciety.
- Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate.
- Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. Google Patents.
- NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity. YouTube.
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- 2,4,4,6-Tetrabromo-2,5-cyclohexadienone as an efficient reagent for phosphine-free electrophilic transformation of alcohols and epoxides. ResearchGate.
- Pyridinium perbromide. Wikipedia.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World.
- Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. ResearchGate.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Bromination of Deactivated Aromatics: A Simple and Efficient Method. ResearchGate.
- Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online.
- An optimization of time in the bromination of vanillin reaction. Digital Commons @ the Georgia Academy of Science.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate.
- What should be the product in the following reaction? 3-Hydrox.. Filo.
- What should be the product in the following reaction? Reactant: 3-hydrox.. Filo.
- Electrophilic Aromatic Substitution Reactions: Bromination. Chemistry LibreTexts.
- 3-Br-4-hydroxybenzaldehyde preparation. Google Patents.
- What's the difference between Br2, NBS, and ROOR w/ HBr? Reddit.
- Allylic Bromination by NBS with Practice Problems. Chemistry Steps.
- Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. ResearchGate.
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridinium Hydrobromide Perbromide [organic-chemistry.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sites.nvcc.edu [sites.nvcc.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Validation of Analytical Methods for Substituted Benzaldehydes
For researchers, scientists, and drug development professionals, the accurate quantification of substituted benzaldehydes is a critical checkpoint in ensuring the quality, stability, and safety of pharmaceutical products. These aromatic aldehydes are not only common building blocks in organic synthesis but also appear as impurities or degradation products. Consequently, a robust and validated analytical method is not merely a regulatory requirement; it is the bedrock of reliable data.
This guide provides an in-depth comparison of the primary analytical techniques used for the determination of substituted benzaldehydes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to develop and validate methods that are not only compliant but scientifically sound.
The Foundation: Why Method Validation is Non-Negotiable
Before we dissect the methodologies, it is crucial to understand the philosophy of method validation. An analytical method is essentially an interrogative tool. Validation is the process of demonstrating, through rigorous experimental evidence, that this tool is fit for its intended purpose.[1][2][3] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently revised Q2(R2) documents, which provide a framework for validation.[4][5]
The core validation parameters we will explore for each technique are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Below is a conceptual workflow illustrating the interconnectedness of these validation parameters.
Caption: Workflow for Analytical Method Validation.
Technique Showdown: HPLC vs. GC vs. UV-Vis
The choice of analytical technique for substituted benzaldehydes is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., trace impurity analysis vs. bulk assay).
| Technique | Principle | Primary Use Cases for Substituted Benzaldehydes | Advantages | Disadvantages |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification, purity assessment, stability testing. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely applicable.[6][7] | Can be more complex and costly than UV-Vis; may require derivatization for compounds with poor chromophores. |
| GC-FID/MS | Separation of volatile compounds in the gas phase. | Quantification of volatile aldehydes, impurity profiling. | High efficiency, fast analysis times, ideal for volatile and thermally stable compounds. GC-MS provides structural information for identification.[8] | Not suitable for non-volatile or thermally labile compounds without derivatization. Matrix effects can be a concern.[9][10] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple quantification in pure samples or simple matrices, dissolution testing. | Simple, rapid, and cost-effective.[11][12] | Lower specificity, highly susceptible to interference from other absorbing compounds in the matrix.[13] |
Deep Dive 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse for the analysis of most substituted benzaldehydes due to its versatility and high resolving power.
The "Why" Behind the Method: Experimental Choices Explained
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the most common starting point for substituted benzaldehydes.[7][14] Why? The C18 stationary phase is non-polar, and it separates compounds based on their hydrophobicity. Substituted benzaldehydes, with their aromatic rings, possess sufficient hydrophobicity to be retained and separated on a C18 column. For more polar substituted benzaldehydes (e.g., dihydroxybenzaldehydes), a polar-embedded C18 or a phenyl-hexyl column might offer better peak shape and selectivity.[12][15]
-
Mobile Phase Composition: A mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol is typical. Why? The organic solvent is the "strong" solvent that elutes the analytes from the C18 column. The pH of the aqueous component is critical, especially for phenolic benzaldehydes (e.g., vanillin, salicylaldehyde). Adjusting the pH to suppress the ionization of phenolic hydroxyl groups (typically by using an acidic mobile phase) leads to better retention and sharper peaks.[16][17][18]
-
Detection: UV detection is the most common for these compounds. Why? The benzene ring and the carbonyl group in benzaldehydes form a conjugated system that absorbs UV light, typically in the range of 250-320 nm, making them readily detectable.[13] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, which is invaluable for assessing peak purity and aiding in identification.
A Validated HPLC-UV Protocol for a Substituted Benzaldehyde (Example: Vanillin)
This protocol outlines the validation of an HPLC method for the quantification of vanillin.
1. Objective: To validate an HPLC-UV method for the determination of vanillin, ensuring it is specific, linear, accurate, precise, and robust.
2. Materials and Reagents:
-
Vanillin reference standard (>99% purity)
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (40:60 v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 279 nm
4. Validation Procedure:
-
Specificity: Demonstrated through forced degradation studies (see dedicated section below) and by analyzing a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks at the retention time of vanillin.
-
Linearity: Prepare a series of at least five standard solutions of vanillin in the mobile phase (e.g., 5-50 µg/mL). Inject each solution in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of vanillin at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
LOD & LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Deep Dive 2: Gas Chromatography (GC)
GC is an excellent choice for naturally volatile or derivatized substituted benzaldehydes.
The "Why" Behind the Method: Experimental Choices Explained
-
Detector Selection: FID vs. MS:
-
Flame Ionization Detector (FID): Provides a robust and linear response for most organic compounds, making it ideal for routine quantification when the identity of the analytes is known.[8][19]
-
Mass Spectrometry (MS): Offers high specificity and provides structural information through mass fragmentation patterns, making it the gold standard for identifying unknown impurities or confirming the identity of the analyte, especially in complex matrices.[18][20] For quantification, GC-MS is also highly sensitive, though FID is often considered more universally quantitative without the need for individual response factors.[5][8][19][21]
-
-
Column Selection (Stationary Phase): A mid-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a versatile choice for a wide range of substituted benzaldehydes.
-
Injection Technique: Splitless injection is often preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection prevents column overloading.[22]
A Validated GC-FID Protocol for a Substituted Benzaldehyde (Example: 4-Chlorobenzaldehyde)
1. Objective: To validate a GC-FID method for the determination of 4-chlorobenzaldehyde.
2. Materials and Reagents:
-
4-Chlorobenzaldehyde reference standard (>99% purity)
-
GC-grade acetone
-
Internal standard (e.g., 3,4-dichlorotoluene)
3. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: 1 µL, splitless mode
4. Validation Procedure: The validation parameters (specificity, linearity, accuracy, precision, LOD/LOQ, robustness) would be assessed following a similar approach to the HPLC protocol, with appropriate adjustments for the GC technique (e.g., varying oven temperature ramp rate for robustness).
Deep Dive 3: UV-Vis Spectrophotometry
While lacking the separative power of chromatography, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of a substituted benzaldehyde in a simple, known matrix.
The "Why" Behind the Method: Experimental Choices Explained
-
Solvent Selection: The solvent must be transparent in the UV region where the analyte absorbs. Methanol, ethanol, and water are common choices.
-
pH Considerations: For phenolic benzaldehydes, the pH of the solution can significantly affect the UV spectrum. Deprotonation of the hydroxyl group in a basic solution causes a bathochromic shift (shift to a longer wavelength). This property can sometimes be exploited to move the absorbance maximum away from interfering substances. For a robust method, the solution should be buffered to a pH where the analyte is in a single, stable ionic form.
A Validated UV-Vis Protocol for a Substituted Benzaldehyde (Example: Salicylaldehyde)
1. Objective: To validate a UV-Vis spectrophotometric method for the determination of salicylaldehyde in a simple formulation.
2. Materials and Reagents:
-
Salicylaldehyde reference standard (>99% purity)
-
Spectroscopic grade methanol
3. Spectrophotometric Conditions:
-
Instrument: Double-beam UV-Vis spectrophotometer
-
Scan Range: 200-400 nm to determine the wavelength of maximum absorbance (λmax)
-
Analytical Wavelength (λmax): Approximately 325 nm in methanol
-
Blank: Methanol
4. Validation Procedure:
-
Specificity: Analyze a placebo solution to ensure it has negligible absorbance at the λmax of salicylaldehyde. The method's specificity is inherently low and should be confirmed by a more specific technique like HPLC if interferences are expected.
-
Linearity: Prepare a series of at least five standard solutions of salicylaldehyde in methanol (e.g., 2-12 µg/mL). Measure the absorbance of each at the λmax. Plot absorbance vs. concentration and determine the correlation coefficient (R² ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with salicylaldehyde at three concentration levels (80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate): Analyze six replicate preparations of a standard solution. The %RSD should be ≤ 2%. Repeat on a different day with a different analyst.
-
LOD & LOQ: Can be estimated from the calibration curve as described for HPLC.
-
Robustness: Assess the effect of small variations in the analytical wavelength (±2 nm).
Comparative Validation Data
The following table summarizes typical performance data for the three analytical techniques, compiled from various studies on substituted benzaldehydes like vanillin, dihydroxybenzaldehydes, and their derivatives.
| Parameter | HPLC-UV | GC-MS/FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[23] | > 0.998[15] | > 0.999[12][24] |
| LOD | 0.01 - 1.0 µg/mL[23] | 0.05 - 0.1 mg/kg (GC-MS)[18][20] | 0.04 - 1.2 µg/mL[4][24] |
| LOQ | 0.03 - 3.0 µg/mL[23] | 0.15 - 0.3 mg/kg (GC-MS) | 0.13 - 3.5 µg/mL[4][24] |
| Accuracy (Recovery %) | 98 - 102%[23] | 90 - 110%[18][20] | 98 - 102%[12] |
| Precision (%RSD) | < 2%[23] | < 5%[18][20] | < 2%[4][12] |
Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
The Litmus Test of Specificity: Forced Degradation Studies
A cornerstone of method validation for stability-indicating assays is the forced degradation study.[1][2][25] The objective is to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing to generate potential degradation products.[8][26][27][28] A truly specific (stability-indicating) method must be able to separate the intact analyte from all these degradation products.[1][2][29]
Caption: Forced Degradation Workflow.
A General Protocol for Forced Degradation
-
Prepare Solutions: Prepare solutions of the substituted benzaldehyde at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80 °C for a specified time (e.g., 2-8 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug and its solution at an elevated temperature (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed analytical method (typically HPLC).
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure in all stressed samples.
For many substituted benzaldehydes, oxidation of the aldehyde group to a carboxylic acid and cleavage of ether linkages (in compounds like vanillin or 4-methoxybenzaldehyde) are common degradation pathways.[17]
Conclusion: Selecting the Right Validated Method
The validation of an analytical method is a systematic journey that proves its reliability for a specific purpose. For the analysis of substituted benzaldehydes, HPLC-UV stands out as the most versatile and robust technique, suitable for a wide range of applications from quality control to stability testing. GC-FID/MS is a powerful alternative for volatile aldehydes, offering excellent sensitivity and, in the case of MS, unparalleled identification capabilities. UV-Vis spectrophotometry, while less specific, holds its place for simple, rapid assays in non-complex matrices.
Ultimately, the choice of method depends on a thorough understanding of the analyte's properties and the analytical problem at hand. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate analytical methods that are not only compliant with regulatory expectations but are built on a foundation of sound scientific reasoning.
References
- Almasri, I. M., Ramadan, M., & Algharably, E. (2019). Development and validation of spectrophotometric method for determination of gabapentin in bulk and pharmaceutical dosage forms based on Schiff base formation with salicylaldehyde. Journal of Applied Pharmaceutical Sciences, 9(03), 021–026.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroxybenzaldehyde Isomers.
- European Medicines Agency. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from the European Medicines Agency website.
- Cefixime | Salicylaldehyde | N-(1-naphthyl)ethylenediamine Dihydrochloride | Pharmaceutical Dosage Form | Validation. (n.d.).
- ResearchGate. (n.d.). Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography.
- BenchChem. (n.d.). A Comparative Analysis of Dihydroxybenzaldehyde Isomers and Their Biological Activities.
- BenchChem. (n.d.). Stability of 4-methoxybenzoic acid under acidic and basic conditions.
- ResearchGate. (n.d.). Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography.
- MedCrave. (2016). Forced Degradation Studies.
- S4Science. (n.d.). Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC.
- Semantic Scholar. (n.d.). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3,5-Dihydroxybenzaldehyde Detection in Plant Extracts.
- SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
- ResearchGate. (2019). Optimized and Validated Spectrophotometric Methods for the Determination of Pregabalin in Pharmaceutical Formulation Using Ascorbic Acid and Salicylaldehyde.
- Science.gov. (n.d.). Forced degradation products: Topics by Science.gov.
- ResearchGate. (n.d.). Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry.
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
- A Comprehensive Review on Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs. (n.d.).
- PubMed. (2024). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone.
- ResearchGate. (n.d.). Stability indicating HPLC method development - a review.
- Forced Degradation – A Review. (2022).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- AQMD.gov. (n.d.). SCAQMD Method 308-91.
- PubMed. (2023). Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma.
- ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- Selected Methods of Analysis. (n.d.). Retrieved from a relevant analytical chemistry resource.
- ResearchGate. (2020). Development and Validation of the Spectrophotometric Method for the Determination of Menthol.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 4-Chloro-2-hydroxybenzaldehyde Following Derivatization.
- MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- PubMed Central. (n.d.). Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury.
- Analytical Methods (RSC Publishing). (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.
- PubMed. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics.
- Agilent. (n.d.). Practical Steps in GC Method Development.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
- ResearchGate. (n.d.). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection.
- Shimadzu. (n.d.). G327A Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization.
- RJPT. (n.d.). Significance of Stability Studies on Degradation Product.
- Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. (n.d.).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
- GSC Online Press. (n.d.). Method development and Validation of Catechin hydrate by using UV-Visible Spectroscopy.
- Agilent. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis.
- Journal of Chemical Health Risks. (2024). Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product.
- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Valeraldehyde.
- ResearchGate. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
- R Discovery. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics.
Sources
- 1. scispace.com [scispace.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. s4science.at [s4science.at]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aqmd.gov [aqmd.gov]
- 20. Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. jchr.org [jchr.org]
- 25. researchgate.net [researchgate.net]
- 26. pharmainfo.in [pharmainfo.in]
- 27. rjptonline.org [rjptonline.org]
- 28. ijrpp.com [ijrpp.com]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Benzaldehyde Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of substituted benzaldehydes, grounded in Density Functional Theory (DFT) calculations and supported by experimental data. As your virtual senior application scientist, I will navigate you through the theoretical underpinnings, practical computational workflows, and the nuanced interpretation of results, enabling you to leverage these powerful in silico tools for your research in reaction optimization, mechanism elucidation, and rational molecular design.
The Chemical Significance of Substituted Benzaldehydes
Substituted benzaldehydes are pivotal molecular scaffolds in a vast array of chemical domains, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. The reactivity of the aldehyde functional group is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[1] Understanding and predicting these substituent effects is paramount for controlling reaction outcomes and designing molecules with desired properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon, profoundly influencing the kinetics and thermodynamics of reactions such as nucleophilic additions, condensations, and oxidations.[1][2]
The Power of DFT in Elucidating Reactivity
Density Functional Theory has emerged as a formidable tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems.[3] DFT allows us to probe the electronic structure of molecules and compute a range of reactivity descriptors that correlate with experimental observations. Key parameters derived from DFT calculations include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap, are crucial indicators of a molecule's chemical reactivity and kinetic stability.[3][4] A smaller HOMO-LUMO gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the quantification of charge distribution at the atomic level, providing insights into the partial positive charge on the carbonyl carbon, a key determinant of its electrophilicity.
-
Transition State (TS) Theory: DFT can be used to locate and characterize the transition state structures of a reaction, providing the activation energy barrier which is directly related to the reaction rate.
Comparative Analysis of Substituted Benzaldehyde Reactivity: A Data-Driven Approach
The influence of substituents on the reactivity of benzaldehydes can be quantified both experimentally and computationally. A classic example is the oxidation of substituted benzaldehydes.
Experimental Data: Oxidation of para-Substituted Benzaldehydes
The kinetics of the oxidation of various para-substituted benzaldehydes by Benzyltrimethylammonium fluorochromate (BTMAFC) in an aqueous acetic acid medium have been studied. The reaction follows second-order kinetics, and the rate constants provide a direct measure of the relative reactivity of the substituted benzaldehydes.
| Substituent (at para-position) | Substituent Type | Second-Order Rate Constant (k₂) at 303 K (L mol⁻¹ s⁻¹) |
| -NO₂ | Electron-Withdrawing | 1.89 x 10⁻² |
| -CN | Electron-Withdrawing | 1.45 x 10⁻² |
| -Cl | Electron-Withdrawing | 0.98 x 10⁻² |
| -H | Neutral | 0.63 x 10⁻² |
| -CH₃ | Electron-Donating | 0.41 x 10⁻² |
| -OCH₃ | Electron-Donating | 0.28 x 10⁻² |
Data sourced from a kinetic study on the oxidation of substituted benzaldehydes.[4]
As the data clearly indicates, electron-withdrawing substituents accelerate the rate of oxidation, while electron-donating substituents retard it. This trend is consistent with a reaction mechanism where the rate-determining step involves nucleophilic attack on the carbonyl carbon, the electrophilicity of which is enhanced by EWGs.[4]
Computational Data: DFT-Derived Electronic Properties
DFT calculations on a similar set of substituted benzaldehydes can provide a theoretical rationale for the observed experimental trends. The following table presents typical values for key electronic properties calculated at the B3LYP/6-31G(d,p) level of theory.
| Substituent (at para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -NO₂ | -7.89 | -3.45 | 4.44 | 2.85 |
| -OH | -6.21 | -1.98 | 4.23 | 3.12 |
| -H (Benzaldehyde) | -6.95 | -2.15 | 4.80 | 3.01 |
Note: These are representative values and can vary slightly based on the specific computational method and basis set used.[3]
The smaller HOMO-LUMO gap for the nitro- and hydroxy-substituted benzaldehydes compared to the parent benzaldehyde suggests a higher intrinsic reactivity, which aligns with the experimental findings for the nitro-substituted compound in the oxidation reaction.
Best Practices in DFT Protocols for Reactivity Studies
The reliability of DFT results is critically dependent on the chosen methodology. Here, we outline a robust, step-by-step protocol for conducting a comparative DFT study on the reactivity of substituted benzaldehydes.
Choosing the Right Functional and Basis Set
For general-purpose calculations on organic molecules like benzaldehydes, a combination of a hybrid functional and a Pople-style basis set offers a good compromise between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry and has been shown to provide reliable results for the geometries and electronic properties of organic molecules.[3] For studies where dispersion interactions are significant, functionals with empirical dispersion corrections, such as B3LYP-D3 , are recommended. More modern functionals like ωB97X-D can also offer improved accuracy for non-covalent interactions.[2]
-
Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p) , is a good starting point for geometry optimizations and frequency calculations. For higher accuracy in single-point energy calculations, a larger basis set like 6-311+G(d,p) can be employed.
Step-by-Step Computational Workflow
The following workflow outlines the key steps for a comparative DFT study of substituted benzaldehyde reactivity, for instance, in a nucleophilic addition reaction.
-
Molecular Structure Input: Build the 3D structures of the substituted benzaldehydes and the nucleophile using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization of Reactants: Perform a full geometry optimization of each reactant molecule to find its lowest energy conformation. This is a crucial step to ensure that you are starting from a stable structure on the potential energy surface.
-
Transition State (TS) Search:
-
Initial Guess: Construct an initial guess for the transition state structure. This can often be done by manually positioning the nucleophile in proximity to the carbonyl carbon of the benzaldehyde.
-
Optimization: Use a transition state optimization algorithm (e.g., QST2, QST3, or Berny optimization with the opt=ts keyword in Gaussian) to locate the first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the transition state to confirm that it connects the reactants and the desired products on the potential energy surface.
-
Geometry Optimization of Products: Optimize the geometry of the reaction product(s).
-
Energy Calculations: Calculate the electronic energies of all optimized structures (reactants, transition state, and products). Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations to obtain more accurate relative energies. The activation energy (ΔG‡) can then be calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
Analysis of Electronic Properties: For the optimized reactant structures, calculate properties like the HOMO-LUMO gap, MEP, and NBO charges to correlate with reactivity.
Visualizing Computational Results
Visual representations are invaluable for interpreting and communicating the results of DFT studies.
Workflow Diagram
Caption: A general workflow for DFT calculations on substituted benzaldehydes.
Influence of Substituents on Electronic Properties
Caption: Influence of substituents on the electronic properties of benzaldehyde.
Conclusion and Future Outlook
This guide has provided a framework for conducting and interpreting comparative DFT studies on the reactivity of substituted benzaldehydes. By integrating experimental data with robust computational protocols, researchers can gain deep insights into reaction mechanisms and substituent effects. The continued development of more accurate and efficient DFT functionals and algorithms will further enhance the predictive power of these methods, solidifying their role as an indispensable tool in modern chemical research and development.
References
- Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. [Link]
- Performance of density functional theory and orbital-optimised second-order perturbation theory methods for geometries and singlet–triplet st
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
- Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. [Link]
- The geometries of transition states and intermediates in the reactions of benzaldehyde ͑ left ͒ and acetophenone ͑ right ͒ .
- Benchmark Assessment of the Accuracy of Several van der Waals Density Functionals. [Link]
- Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. [Link]
- Best‐Practice DFT Protocols for Basic Molecular Comput
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. However, responsible management of the entire chemical lifecycle, including its disposal, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedure-driven plan for the proper disposal of this compound, grounded in an understanding of its specific chemical nature. The protocols herein are designed to be self-validating systems that prioritize safety and minimize environmental impact.
Part 1: Core Hazard Assessment and Pre-Disposal Checklist
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount.[1] this compound is a halogenated aromatic compound, a classification that dictates specific disposal pathways.[2][3][4] Its hazard profile necessitates stringent safety protocols to mitigate exposure risks.
Chemical Hazard Profile
The following table summarizes the essential safety information. Always consult the specific Safety Data Sheet (SDS) for the exact material you are using.[1]
| Property | Information | Rationale & Source(s) |
| Chemical Name | This compound | CAS No. 497959-32-7.[5] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation. | These classifications are common for halogenated benzaldehydes and require specific protective measures to prevent contact and inhalation.[6][7][8] |
| Personal Protective Equipment (PPE) | Chemical Safety Goggles (ANSI Z87.1), Chemical-Resistant Gloves (Nitrile or Neoprene), Flame-resistant Laboratory Coat, Closed-toe Shoes. | Standard laboratory PPE is required.[1][6] Given the skin and eye irritation warnings, robust hand and eye protection is mandatory to prevent accidental contact.[6][8][9] |
| Engineering Controls | All handling and preparation of waste must be conducted within a certified chemical fume hood. | A fume hood is essential to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[6][10] |
| Waste Classification | Halogenated Organic Waste. | The presence of bromine ("Bromo") and fluorine ("trifluoromethoxy") classifies this compound as halogenated.[4] This is the single most important factor for its disposal, requiring segregation from non-halogenated waste streams.[2][10] |
Part 2: Step-by-Step Disposal Protocol
The fundamental principle governing the disposal of this compound is waste segregation . Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration with afterburners and scrubbers, to safely neutralize the hydrogen halides (e.g., HBr, HF) that are generated.[5][11] Mixing this waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and environmental complexity.
Step 1: Designate a Halogenated Waste Container
-
Select the Correct Container : Use only containers approved by your institution's Environmental Health and Safety (EHS) department. For liquids, this is typically an amber glass bottle or a chemically compatible plastic carboy.[12][13] Solid waste should be collected in a designated, leak-proof container.[13] The container must be in good condition with a secure, leak-proof closure.[1][14]
-
Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label.[2][13] Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound."[2] Keep a running list of all constituents added to the container.
Step 2: Segregate and Dispose of Solid Waste
Solid waste includes any item contaminated with the chemical.
-
Collection : In the fume hood, collect all contaminated solid materials. This includes:
-
Gloves
-
Weigh boats or paper
-
Pipette tips
-
Contaminated absorbent materials (e.g., paper towels)
-
-
Disposal : Place these items directly into the designated solid halogenated waste container. Do not mix with regular trash or non-halogenated solid waste.[15]
Step 3: Segregate and Dispose of Liquid Waste
Liquid waste includes unused or surplus solutions, reaction mixtures, and solvent rinsates from cleaning glassware.
-
Rinsate Collection : When cleaning glassware that contained the compound, rinse it with a minimal amount of a suitable solvent (e.g., acetone, ethanol).[2][10]
-
Disposal : Collect this rinsate and any other liquid waste containing the compound in the designated liquid halogenated waste container.[2]
-
Container Management : Keep the waste container closed except when adding waste.[10] Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[13]
-
Storage : Store the waste container in a designated satellite accumulation area within the lab. It should be kept in secondary containment to prevent spills from reaching drains.[1][13][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling and disposing of this compound.
Caption: Waste disposal workflow for this compound.
Part 3: Spill Management
Accidents can happen, and a clear plan for spill cleanup is non-negotiable.
-
Minor Spill (contained within a chemical fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[10]
-
Carefully scoop the absorbed material into a sealed container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it as solid halogenated waste.[10]
-
Clean the spill area with a suitable solvent, collecting the rinsate as liquid halogenated waste.[10]
-
-
Major Spill (outside of a fume hood) :
By adhering to these rigorous segregation and disposal protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared environment. Always remember that your institution's EHS office is your primary resource for specific guidance and waste pickup procedures.[2]
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Labor
- Proper Disposal Procedures for Laboratory Chemicals: A General Guide. (n.d.). Benchchem.
- In-Depth Technical Guide: Health and Safety Data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). Benchchem.
- MSDS of this compound. (2010). Capot Chemical Co., Ltd.
- Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet for 3-Bromo-5-(trifluoromethoxy)benzaldehyde. (2025). Fisher Scientific.
- Safety Data Sheet for 2-Bromo-5-(trifluoromethyl)benzaldehyde. (2025). TCI Chemicals.
- Halogenated Aromatic Compounds. (2025).
- Hazardous Waste Segreg
- Safety Data Sheet for 2-Bromo-5-fluorobenzaldehyde. (2009). Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bucknell.edu [bucknell.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. danielshealth.com [danielshealth.com]
- 15. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Mastering Safety: A Researcher's Guide to Handling 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde. Intended for researchers, scientists, and drug development professionals, this guide moves beyond mere procedure to instill a deep understanding of the causality behind each safety measure. Adherence to these protocols is paramount for ensuring personal safety, maintaining experimental integrity, and achieving regulatory compliance.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom, a hydroxyl group, and a trifluoromethoxy group on a benzaldehyde backbone, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe handling.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
The causality for these classifications lies in the molecule's functional groups. The aldehyde group can be reactive, while the halogen (bromine) and the acidic phenol (hydroxyl group) can contribute to its irritant properties. The trifluoromethoxy group enhances the molecule's lipophilicity, potentially facilitating absorption through the skin. Therefore, preventing direct contact and inhalation is the primary safety objective.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component serves a specific purpose, creating a comprehensive barrier between the researcher and the chemical.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Chemical Safety Goggles | ANSI Z87.1 certified, splash-proof. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Face Shield | Worn over safety goggles. | Provides a secondary layer of protection for the entire face from accidental splashes during transfers or solution preparation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves. | Prevents skin contact, which can lead to irritation. It is crucial to consult the glove manufacturer's compatibility chart, as aromatic and halogenated compounds can degrade some materials. Double-gloving is recommended for extended handling periods. |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned with tight cuffs. | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Sturdy, non-permeable material. | Protects feet from spills. | |
| Respiratory Protection | Chemical Fume Hood | Certified and properly functioning. | Primary Engineering Control: All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust or vapors, mitigating the risk of respiratory irritation. |
| Respirator | NIOSH-approved with organic vapor cartridges. | Required only if work cannot be conducted in a fume hood or in the event of a significant spill where exposure limits may be exceeded. |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and ensures procedural accuracy. The following step-by-step guide provides a self-validating system for safe handling.
Pre-Handling Preparations
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the compound's SDS.
-
Verify Safety Equipment: Ensure the chemical fume hood has a current certification and that eyewash stations and safety showers are unobstructed and operational.
-
Assemble Materials: Gather all necessary apparatus (spatulas, weigh boats, glassware) and place them inside the fume hood to contain any potential contamination.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Weighing and Transfer Protocol
-
Work Within a Fume Hood: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
Dispense Carefully: Use a dedicated, clean spatula to dispense the solid onto a weigh boat. Avoid creating dust by handling the material gently.
-
Record Mass: Accurately weigh the desired amount and record the mass.
-
Transfer to Vessel: Carefully transfer the weighed compound into the reaction vessel. A powder funnel can aid in preventing spills.
-
Immediate Cleanup: Clean the spatula and any other contaminated reusable equipment with a suitable solvent (e.g., ethanol or acetone) within the fume hood. Collect all rinsate as halogenated hazardous waste.
-
Secure Container: Tightly reseal the stock container and wipe it down with a damp cloth before returning it to its designated storage location.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
